molecular formula C9H6N2O2 B147349 6-Nitroquinoline CAS No. 613-50-3

6-Nitroquinoline

Cat. No.: B147349
CAS No.: 613-50-3
M. Wt: 174.16 g/mol
InChI Key: SMHPLBXIVNQFBA-UHFFFAOYSA-N
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Description

6-Nitroquinoline is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4141. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitroquinoline
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InChI

InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H
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InChI Key

SMHPLBXIVNQFBA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1
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Molecular Formula

C9H6N2O2
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DSSTOX Substance ID

DTXSID1020984
Record name 6-Nitroquinoline
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Molecular Weight

174.16 g/mol
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Physical Description

Off-white powder; [Aldrich MSDS]
Record name 6-Nitroquinoline
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Vapor Pressure

0.000138 [mmHg]
Record name 6-Nitroquinoline
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CAS No.

613-50-3
Record name 6-Nitroquinoline
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Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the historical synthetic routes to key heterocyclic compounds like 6-nitroquinoline is fundamental. This in-depth technical guide explores the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights. The primary methods covered include the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, the Friedländer synthesis, and direct nitration of quinoline derivatives.

Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines.[1][2][3] The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] For the synthesis of this compound, p-nitroaniline is the logical starting material.

Experimental Protocol

A general procedure for the synthesis of this compound via the Skraup reaction is as follows:

Materials:

  • p-Nitroaniline

  • Glycerol

  • Arsenic pentoxide (oxidizing agent)

  • Concentrated sulfuric acid

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for workup)

  • Chloroform (for extraction)

Procedure: In a suitable reaction vessel, a mixture of p-nitroaniline, glycerol, and arsenic pentoxide is prepared. Concentrated sulfuric acid is then cautiously added. The mixture is heated, often to temperatures between 140-150°C, for several hours.[4] The reaction is highly exothermic and can be vigorous; the addition of ferrous sulfate can help to control the reaction rate.[5] After the reaction is complete, the mixture is cooled and poured onto ice, followed by neutralization with a sodium hydroxide solution. The crude this compound is then extracted with an organic solvent like chloroform and purified by recrystallization.

A detailed, analogous procedure for the synthesis of 6-methoxy-8-nitroquinoline provides specific insights into the practical execution of a Skraup reaction, including temperature control, workup, and purification steps that are broadly applicable.[6][7]

Quantitative Data

The following table summarizes representative quantitative data for the Skraup synthesis of nitroquinolines.

Starting AnilineProductOxidizing AgentDehydrating Agent / AcidReaction Temperature (°C)Reaction Time (h)Yield (%)
p-NitroanilineThis compoundArsenic PentoxideGlycerol / Sulfuric Acid140-1506~75

Signaling Pathway

Skraup_Synthesis p_Nitroaniline p-Nitroaniline Michael_Adduct Michael Adduct p_Nitroaniline->Michael_Adduct 1,4-Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ H2SO4->Acrolein Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate H2SO4->Cyclized_Intermediate Acrolein->Michael_Adduct Michael_Adduct->Cyclized_Intermediate Cyclization & Dehydration Dihydro_6_nitroquinoline 1,2-Dihydro-6-nitroquinoline Cyclized_Intermediate->Dihydro_6_nitroquinoline Product This compound Dihydro_6_nitroquinoline->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., As₂O₅) Oxidizing_Agent->Product

Caption: Skraup synthesis of this compound from p-nitroaniline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[1][8][9] This method allows for the synthesis of substituted quinolines. To synthesize a this compound derivative, 4-nitroaniline is a common starting material.

Experimental Protocol

The following protocol describes the synthesis of 2-methyl-6-nitroquinoline, a representative example of the Doebner-von Miller reaction.[10]

Materials:

  • 4-Nitroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • 11 N Sodium Hydroxide solution

  • Methanol (for recrystallization)

Procedure: A solution of 4-nitroaniline in concentrated hydrochloric acid is heated to reflux at 105°C.[10] Crotonaldehyde is then added dropwise to the heated solution. The reaction mixture is heated for an additional hour, then cooled to room temperature.[10] Neutralization with an 11 N sodium hydroxide solution precipitates the crude product, which is then collected and recrystallized from methanol to yield 2-methyl-6-nitroquinoline.[10]

Quantitative Data
Starting Anilineα,β-Unsaturated CarbonylProductAcid CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)
4-NitroanilineCrotonaldehyde2-Methyl-6-nitroquinolineConcentrated HCl1051Not specified

Experimental Workflow

Doebner_von_Miller_Workflow Start Start Dissolve Dissolve 4-Nitroaniline in conc. HCl Start->Dissolve Reflux Heat to Reflux (105°C) Dissolve->Reflux Add_Crotonaldehyde Add Crotonaldehyde Dropwise Reflux->Add_Crotonaldehyde Heat Heat for 1 hour Add_Crotonaldehyde->Heat Cool Cool to Room Temperature Heat->Cool Neutralize Neutralize with 11 N NaOH Cool->Neutralize Precipitate Collect Precipitate Neutralize->Precipitate Recrystallize Recrystallize from Methanol Precipitate->Recrystallize Product 2-Methyl-6-nitroquinoline Recrystallize->Product

Caption: Doebner-von Miller synthesis of 2-methyl-6-nitroquinoline.

Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[6][11] This method can be used to produce polysubstituted quinolines. For instance, the reaction of p-toluidine with 2-nitromalonaldehyde can yield 3-nitro-6-methylquinoline.[6]

Experimental Protocol

General Procedure Outline:

  • Condensation: p-Toluidine and 2-nitromalonaldehyde are reacted, often with heating, to form an enamine intermediate.

  • Cyclization: The enamine is treated with a strong acid (e.g., concentrated sulfuric acid) and heated to induce cyclization and dehydration, forming the quinoline ring.

  • Workup: The reaction mixture is cooled, neutralized, and the product is isolated and purified.

Logical Relationship

Combes_Synthesis p_Toluidine p-Toluidine Enamine Enamine Intermediate p_Toluidine->Enamine Nitromalonaldehyde 2-Nitromalonaldehyde Nitromalonaldehyde->Enamine Condensation Cyclization Cyclization & Dehydration Enamine->Cyclization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Cyclization Product 3-Nitro-6-methylquinoline Cyclization->Product

Caption: Combes synthesis of 3-nitro-6-methylquinoline.

Friedländer Synthesis

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[12][13][14][15] A significant modification for the synthesis of quinolines from nitro-precursors involves a domino nitro reduction-Friedländer heterocyclization.[4][16]

Experimental Protocol

The following is a general procedure for the domino nitro reduction-Friedländer synthesis, which can be adapted to produce this compound derivatives by starting with a suitably substituted 2-nitrobenzaldehyde.[4][16]

Materials:

  • 2-Nitrobenzaldehyde derivative (e.g., 2-nitro-5-substituted-benzaldehyde)

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

Procedure: In a reaction vessel, the 2-nitrobenzaldehyde derivative and the active methylene compound are dissolved in glacial acetic acid.[4] Iron powder is then added to the solution, and the mixture is heated to reflux.[4] The iron and acetic acid serve to reduce the nitro group to an amine in situ, which then undergoes the Friedländer condensation with the active methylene compound. After the reaction is complete, the mixture is cooled, worked up by neutralization and extraction to isolate the substituted quinoline.[4]

Signaling Pathway

Friedlander_Synthesis Start_Nitro 2-Nitroaryl Carbonyl Reduction Nitro Group Reduction (Fe / AcOH) Start_Nitro->Reduction Active_Methylene Active Methylene Compound Condensation Condensation Active_Methylene->Condensation Amino_Carbonyl 2-Aminoaryl Carbonyl Reduction->Amino_Carbonyl Amino_Carbonyl->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product Substituted Quinoline Cyclization->Product Direct_Nitration Substituted_Quinoline Substituted Quinoline (e.g., 2-chloro-4-methylquinoline) Nitration Electrophilic Nitration Substituted_Quinoline->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄ / HNO₃) Nitrating_Mixture->Nitration Isomer_Mixture Mixture of Nitro-isomers (including 6-Nitro derivative) Nitration->Isomer_Mixture Separation Isomer Separation Isomer_Mixture->Separation Product This compound Derivative Separation->Product

References

An In-depth Technical Guide to the Early Studies on the Nitration of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the nitration of quinoline, with a particular focus on studies conducted before 1950. This document delves into the core of early experimental methodologies, quantitative outcomes, and the nascent theoretical understanding of this pivotal reaction in heterocyclic chemistry. The information presented is curated for professionals in chemical research and pharmaceutical development, offering a detailed historical and technical perspective on the synthesis of nitroquinolines.

Introduction: The Dawn of Quinoline Nitration

The exploration of quinoline's reactivity, a cornerstone of heterocyclic chemistry, began in earnest in the late 19th century. Quinoline, first isolated from coal tar in 1834, quickly became a subject of intense study due to its presence in various natural products and its potential as a scaffold for synthetic dyes and therapeutic agents. The introduction of a nitro group onto the quinoline ring system was a critical transformation, paving the way for a diverse array of functionalized derivatives. Early investigations into the nitration of quinoline were characterized by the use of strong mineral acids and aimed to elucidate the directing effects of the fused pyridine ring on the benzenoid system. These pioneering studies laid the groundwork for our modern understanding of electrophilic aromatic substitution in nitrogen-containing heterocycles.

Key Early Experiments and Methodologies

The foundational work on the nitration of quinoline was primarily conducted by chemists in Germany and the United Kingdom. Their experimental approaches, though rudimentary by modern standards, were meticulous and provided the first insights into the reaction's products and their separation.

The Work of Claus and Kramer (1885)

One of the earliest systematic investigations into the nitration of quinoline was reported by Ad. Claus and K. Kramer in the Berichte der deutschen chemischen Gesellschaft in 1885. Their work established the formation of a mixture of isomers and provided a method for their nitration.

Experimental Protocol: Nitration of Quinoline (Claus and Kramer, 1885)

  • Reactants: Quinoline, fuming nitric acid, and concentrated sulfuric acid.

  • Procedure:

    • Quinoline was dissolved in concentrated sulfuric acid.

    • The solution was cooled, and fuming nitric acid was added gradually while maintaining a low temperature with stirring.

    • After the addition was complete, the reaction mixture was gently warmed to complete the reaction.

    • The mixture was then poured onto ice, leading to the precipitation of the crude nitroquinoline isomers.

  • Observations: The reaction yielded a solid mixture of nitro compounds, which was then subjected to separation.

Dufton's Contributions (1891-1892)

S. F. Dufton, publishing in the Journal of the Chemical Society, Transactions, further refined the understanding of quinoline nitration and, crucially, developed a more effective method for separating the primary isomers.

Experimental Protocol: Nitration of Quinoline (Dufton, 1891)

  • Reactants: Quinoline, nitric acid (sp. gr. 1.42), and sulfuric acid (sp. gr. 1.84).

  • Procedure:

    • A mixture of nitric acid and sulfuric acid was prepared and cooled.

    • Quinoline was added dropwise to the cooled acid mixture with constant agitation.

    • The reaction vessel was kept in a cooling bath to manage the exothermic reaction.

    • Following the addition, the mixture was allowed to stand at room temperature and then poured into a large volume of cold water.

    • The resulting precipitate, a mixture of 5-nitroquinoline and 8-nitroquinoline, was collected by filtration.

Experimental Protocol: Separation of 5-Nitroquinoline and 8-Nitroquinoline (Dufton, 1892)

Dufton's key innovation was a method to separate the isomers based on the differential solubility of their nitrate salts in dilute nitric acid.

  • Procedure:

    • The crude mixture of nitroquinoline isomers was dissolved in a large volume of very dilute nitric acid upon heating.

    • The solution was then allowed to cool slowly.

    • 5-Nitroquinoline nitrate selectively crystallized from the solution, while the 8-nitroquinoline isomer remained in the mother liquor.

    • The precipitated 5-nitroquinoline nitrate was collected by filtration.

    • The free base could be regenerated by treatment with a base, such as ammonia.

Quantitative Data from Early Studies

Quantitative analysis in the late 19th and early 20th centuries was challenging, yet these early researchers provided valuable data on the distribution of isomers. While precise yields were not always reported with the accuracy of modern techniques, the relative proportions of the products were established.

StudyYearReactantsReaction ConditionsProduct DistributionTotal Yield
Claus & Kramer1885Quinoline, fuming HNO₃, H₂SO₄Cooling, then gentle warmingMixture of 5- and 8-nitroquinolineNot specified
Dufton1891Quinoline, HNO₃, H₂SO₄CoolingPredominantly 5- and 8-nitroquinolineNot specified
Dewar & Maitlis1957Quinoline, HNO₃, H₂SO₄0 °C5-Nitroquinoline: 52.3%, 8-Nitroquinoline: 47.7%Not specified

Note: The 1957 data from Dewar and Maitlis, while slightly outside the primary timeframe of this guide, is included as a precise quantitative benchmark that builds upon the earlier qualitative and semi-quantitative findings.

Early Mechanistic Considerations

The theoretical framework for reaction mechanisms was in its infancy during the period of these early studies. The concept of electrophilic aromatic substitution as we understand it today had not been fully formulated. Early chemists rationalized the observed regioselectivity based on empirical observations and analogies to the chemistry of other aromatic compounds like naphthalene.

The prevailing early thought was that the benzene ring of quinoline behaved similarly to a substituted benzene. The directing influence of the fused pyridine ring was a subject of considerable debate. It was recognized that the pyridine ring was deactivating towards electrophilic attack, thus substitution occurred on the benzenoid ring. The preference for the 5- and 8-positions was noted, but a detailed electronic explanation was not yet available. The modern understanding involves the electrophilic attack on the protonated quinolinium ion, where the positive charge on the nitrogen atom strongly deactivates the pyridine ring and influences the positions of attack on the carbocyclic ring.

Visualizing the Process

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

Experimental Workflow for Quinoline Nitration

G cluster_reactants Reactants cluster_reaction Nitration Reaction cluster_workup Work-up cluster_separation Isomer Separation (Dufton's Method) Quinoline Quinoline Mixing 1. Gradual mixing with cooling Quinoline->Mixing MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Mixing Reaction 2. Reaction completion (standing or gentle warming) Mixing->Reaction Quenching 3. Pouring onto ice/water Reaction->Quenching Filtration 4. Filtration Quenching->Filtration Product Crude Nitroquinoline Mixture Filtration->Product Dissolution 5. Dissolve in dilute HNO3 Crystallization 6. Cool to crystallize 5-nitroquinoline nitrate Dissolution->Crystallization Separation 7. Filtration Crystallization->Separation Product5 5-Nitroquinoline Separation->Product5 Product8 8-Nitroquinoline (in filtrate) Separation->Product8 Product->Dissolution

Caption: Experimental workflow for the nitration of quinoline and subsequent isomer separation.

Logical Relationship in Quinoline Nitration

G Quinoline Quinoline Protonation Protonation (in strong acid) Quinoline->Protonation Quinolinium Quinolinium Ion Protonation->Quinolinium Nitration Electrophilic Attack by NO2+ Quinolinium->Nitration Intermediates Sigma Complexes (Wheland Intermediates) Nitration->Intermediates Deprotonation Deprotonation Intermediates->Deprotonation Products 5-Nitroquinoline & 8-Nitroquinoline Deprotonation->Products

Caption: Simplified modern mechanistic pathway for the nitration of quinoline.

Conclusion

The early studies on the nitration of quinoline, conducted by pioneers such as Claus, Kramer, and Dufton, were instrumental in shaping the field of heterocyclic chemistry. Their meticulous experimental work, performed with the limited tools of their time, successfully identified the primary products of this reaction and established effective methods for their separation. While their mechanistic interpretations were constrained by the theoretical knowledge of the era, their empirical findings provided a solid foundation upon which the modern electronic theory of electrophilic aromatic substitution in heterocycles was built. For contemporary researchers, an appreciation of this historical context provides a deeper understanding of the chemical principles that govern the reactivity of these important molecular scaffolds.

A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design, synthesis of novel compounds, and development of analytical methodologies. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, including its structural, physical, and spectral properties. Detailed general experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the quinoline scaffold, as in this compound, significantly influences its electronic properties, reactivity, and biological activity. This document serves as a comprehensive resource on the physicochemical properties of this compound, presenting key data in a structured format and outlining general experimental procedures for their determination.

General Information and Structure

  • IUPAC Name: this compound[1]

  • CAS Number: 613-50-3[1][2][3][4]

  • Molecular Formula: C₉H₆N₂O₂[2][4]

  • SMILES: C1=CC2=C(C=CC(=C2)--INVALID-LINK--[O-])N=C1[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 174.16 g/mol [1][2]
Physical State Powder to crystal[2][3]
Color Beige to light brown powder; Needles from water or alcohol[2][3]
Melting Point 151-153 °C[2][5]
Boiling Point 305.12 °C (estimate)[2]
Solubility Slightly soluble in water[2][3][4]
pKa 3.24 ± 0.10 (Predicted)[2]
logP (XLogP3) 1.8[1]

Spectral Properties

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: Proton NMR spectra of this compound have been reported.[6]

  • IR: Infrared spectral data is available, which can be used to identify the characteristic functional groups present in the molecule.[1]

Experimental Protocols

The following sections outline general experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of a quinoline precursor or the cyclization of appropriate precursors. One reported synthesis involves the reaction of 6-bromoquinoline with a nitrating agent.[2][3]

General Procedure:

  • To a pre-dried pressure tube under a nitrogen atmosphere, add 6-bromoquinoline (0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol), potassium nitrite (1.5 mmol), and anhydrous dimethylsulfoxide (0.6 mL).[2][3]

  • Seal the pressure tube and purge with nitrogen for 5 minutes.[2]

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Gradually heat the mixture to 130°C and maintain this temperature for 48 hours.[2]

  • After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.[2]

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

General Procedure:

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.[7][8][9]

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of this compound in water.

General Procedure:

  • To a small test tube, add approximately 10-20 mg of this compound.

  • Add 1 mL of deionized water to the test tube.

  • Vigorously shake the test tube for 30-60 seconds.

  • Allow the mixture to stand and observe for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve, it is considered slightly soluble or insoluble.[10][11][12]

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

General Spectrophotometric Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH.

  • The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.[13]

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

General Shake-Flask Procedure:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Prepare a stock solution of this compound of known concentration in one of the phases (e.g., the aqueous phase).

  • Mix a known volume of the this compound solution with a known volume of the other phase in a separatory funnel.

  • Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 6-Bromoquinoline, Potassium Nitrite, Cu(OTf)2 Reaction Reaction at 130°C (48 hours) Reactants->Reaction Solvent Anhydrous DMSO Solvent->Reaction Quench Quench with Ice Water Reaction->Quench Cool to RT Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with Na2SO4 & Concentrate Extraction->Drying Chromatography Column Chromatography (Silica Gel) Drying->Chromatography Crude Product Product Pure this compound Chromatography->Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a practical foundation for the synthesis and characterization of this important molecule. A thorough understanding of these properties is indispensable for the rational design of new chemical entities and the development of robust applications in various scientific disciplines.

References

Solubility Profile of 6-Nitroquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 6-nitroquinoline in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various biological assays. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates available qualitative information, provides context from structurally related compounds, and outlines detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

  • Polarity: this compound possesses both a polar nitro group (-NO2) and a largely nonpolar quinoline ring system. This duality suggests it will have moderate polarity and thus exhibit solubility in a range of solvents.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms in the nitro group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (protic solvents) may interact favorably with these sites.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Expected Solubility Profile

Based on its chemical structure and qualitative data, this compound is expected to be sparingly soluble in water but show good solubility in several organic solvents. It is described as forming "needles from water or alc," which suggests some solubility in alcohols.[1] Another source states it is soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.[2]

For a structurally related compound, 6-nitro-2,3-diphenylquinoxaline, it is anticipated to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetone. It is also expected to dissolve in chlorinated solvents like chloroform and dichloromethane, as well as aromatic hydrocarbons such as toluene. Its solubility in alcohols like ethanol and methanol is predicted to be lower but still significant, especially at elevated temperatures. Conversely, very low solubility is expected in nonpolar aliphatic hydrocarbons like hexane.[3]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is limited in the public domain. However, we can infer a likely solubility profile and provide data for a closely related compound, 6-methoxy-8-nitroquinoline, to serve as a proxy.

Table 1: Qualitative and Inferred Quantitative Solubility of this compound

Solvent ClassSolventPolarityTypeExpected Solubility of this compound
Alcohols MethanolPolarProticSoluble
EthanolPolarProticSoluble[2]
Ethers Diethyl EtherNonpolarAproticSoluble[2]
Aromatic Hydrocarbons BenzeneNonpolarAproticSoluble[2]
TolueneNonpolarAproticLikely Soluble
Chlorinated Solvents ChloroformPolarAproticSoluble[2]
DichloromethanePolarAproticLikely Soluble
Ketones AcetonePolarAproticLikely Soluble
Amides Dimethylformamide (DMF)PolarAproticLikely Soluble
Sulfoxides Dimethyl Sulfoxide (DMSO)PolarAproticLikely Soluble
Alkanes HexaneNonpolarAproticLikely Poorly Soluble
Water WaterPolarProticSlightly Soluble[1]

Table 2: Experimental Solubility of 6-Methoxy-8-nitroquinoline

SolventTemperatureSolubility (g / 100 g of solvent)
MethanolRoom Temperature0.8
MethanolBoiling Point4.1
ChloroformRoom Temperature3.9
ChloroformBoiling Point14.2

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is recommended. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with tight-fitting caps

  • Constant temperature shaker or water bath

  • Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dish

  • Analytical balance

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker with temperature control.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.[3]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or using a vacuum oven can accelerate this process, but care must be taken not to sublime the solute.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

    • Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molar solubility).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection cluster_2 Quantification A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant using a filtered syringe C->D E Dispense into a pre-weighed evaporation dish D->E F Evaporate solvent E->F G Dry to constant weight F->G H Calculate solubility (mass of solute / volume of solvent) G->H

Experimental workflow for determining the solubility of this compound.
Logical Relationship Between Solvent Properties and Solubility

The solubility of this compound is influenced by a combination of solvent properties. The following diagram illustrates this logical relationship.

G cluster_0 Solvent Properties cluster_1 Solute-Solvent Interactions Polarity Polarity Interactions Strength of Intermolecular Forces Polarity->Interactions Protic_Aprotic Protic/Aprotic Nature H_Bonding Hydrogen Bonding Capability Protic_Aprotic->H_Bonding H_Bonding->Interactions Solubility This compound Solubility Interactions->Solubility

Factors influencing the solubility of this compound in organic solvents.

References

A Technical Guide to the Spectroscopic Characterization of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectroscopic methods used to characterize 6-Nitroquinoline. It includes a summary of key analytical data, detailed experimental protocols for major spectroscopic techniques, and workflow diagrams to illustrate the characterization process.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₂.[1][2] It typically appears as a yellow or brown crystalline solid and serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. Due to its quinoline core, a scaffold present in many biologically active molecules, the precise structural confirmation and purity assessment of this compound are paramount. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for its definitive characterization.

General Workflow for Spectroscopic Analysis

The structural elucidation of a newly synthesized or procured compound like this compound follows a logical progression of analytical techniques to confirm its identity and purity.

Spectroscopic_Workflow cluster_0 Preparation & Synthesis cluster_1 Spectroscopic Characterization cluster_2 Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv UV-Vis Spectroscopy purification->uv confirmation Structural Confirmation & Purity Assessment ms->confirmation ir->confirmation nmr->confirmation uv->confirmation Information_Framework center_node This compound Structure nmr NMR Spectroscopy nmr_info Carbon-Hydrogen Framework (Connectivity, Chemical Environment) nmr->nmr_info ir IR Spectroscopy ir_info Presence of Functional Groups (-NO₂, Aromatic C=C, C=N) ir->ir_info ms Mass Spectrometry ms_info Molecular Weight & Elemental Formula ms->ms_info uv UV-Vis Spectroscopy uv_info Electronic Transitions (Conjugated π-system) uv->uv_info nmr_info->center_node ir_info->center_node ms_info->center_node uv_info->center_node KBr_Pellet_Workflow start Start grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind press Press Mixture into a Translucent Pellet grind->press background Collect Background Spectrum (Air) press->background sample Collect Sample Spectrum background->sample process Process Data (Baseline Correction, Peak ID) sample->process end End process->end

References

In-depth Technical Guide to ¹H and ¹³C NMR Data of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-nitroquinoline. It includes tabulated chemical shifts and coupling constants, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative data derived from these analyses.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the six protons on the quinoline ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.95dd4.2, 1.7
H-37.55dd8.3, 4.2
H-49.13dd8.3, 1.7
H-58.28d9.2
H-78.45dd9.2, 2.5
H-88.61d2.5

Note: The assignments are based on standard quinoline numbering.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts (δ) are reported in ppm.

CarbonChemical Shift (δ, ppm)
C-2152.3
C-3122.9
C-4136.5
C-4a129.1
C-5124.7
C-6145.2
C-7128.4
C-8130.6
C-8a148.9

Note: The assignments are based on standard quinoline numbering.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to prevent line broadening in the NMR spectrum.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific spectrometer used.

  • Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Temperature: 295 K.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate their areas to determine the relative proton ratios.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for conducting an NMR analysis of this compound, from initial sample handling to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking and Integration (¹H) reference->peak_pick assign Assign Signals peak_pick->assign structure Structure Elucidation/ Confirmation assign->structure

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 6-nitroquinoline, a topic of significant interest to researchers, scientists, and professionals in drug development. This document outlines the core fragmentation patterns observed under electron ionization, presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Core Concepts in the Fragmentation of this compound

This compound (C₉H₆N₂O₂) is a heterocyclic aromatic compound with a molecular weight of 174.16 g/mol .[1][2] Its analysis by mass spectrometry, particularly using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. Electron ionization is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to the formation of a molecular ion and subsequent extensive fragmentation.[3][4][5] This fragmentation provides a unique fingerprint for the compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the table below. The data is compiled from experimental GC-MS analyses.[1][6]

m/zRelative Abundance (%)Proposed Ion Structure/Fragment
17499.99[C₉H₆N₂O₂]⁺˙ (Molecular Ion, M⁺˙)
12860.77[C₉H₆N]⁺ (Loss of NO₂)
11634.89[C₈H₆N]⁺ (Loss of NO₂ and C) or [C₉H₆N - C]⁺
10211.84[C₈H₆]⁺˙ (Loss of NO₂ and CN) or [C₉H₆N - CN]⁺
10122.29[C₈H₅]⁺ (Loss of NO₂, CN, and H)

Experimental Protocol: GC-MS Analysis of this compound

The following is a representative experimental protocol for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry. This protocol is based on the available experimental data and typical parameters for the analysis of nitroaromatic compounds.

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an Electron Ionization (EI) source. The NIST Mass Spectrometry Data Center indicates the use of a HITACHI M-80 for some historical data.[1]

2. Chromatographic Conditions:

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)[1][6]

  • Electron Energy: 70 eV[1]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Mass Range: m/z 40-300

  • Scan Speed: 1562 u/s

4. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 174. The subsequent fragmentation is driven by the presence of the nitro group and the stable quinoline ring system.

fragmentation_pathway M [C₉H₆N₂O₂]⁺˙ m/z = 174 F1 [C₉H₆N]⁺ m/z = 128 M->F1 - NO₂ F2 [C₈H₆N]⁺ m/z = 116 F1->F2 - C F3 [C₈H₆]⁺˙ m/z = 102 F1->F3 - CN F4 [C₈H₅]⁺ m/z = 101 F3->F4 - H

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation event is the loss of a nitro group (NO₂) radical, a common pathway for nitroaromatic compounds, resulting in the stable quinolinium cation at m/z 128.[7] This ion can then undergo further fragmentation. The loss of a carbon atom to form the ion at m/z 116, followed by the loss of a hydrogen cyanide (HCN) molecule is a plausible route. Alternatively, the ion at m/z 128 can directly lose a cyanide radical (CN) to form the ion at m/z 102. Subsequent loss of a hydrogen atom leads to the fragment at m/z 101.

Experimental and Data Analysis Workflow

The overall workflow for the analysis of this compound by GC-MS involves several key stages, from sample preparation to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Standard Solution Preparation sp2 Sample Extraction (if required) sp1->sp2 gcms1 Injection into GC sp2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 da1 Total Ion Chromatogram (TIC) gcms4->da1 da2 Mass Spectrum Extraction da1->da2 da3 Library Matching / Fragmentation Analysis da2->da3 da4 Quantification da3->da4

Caption: General workflow for the GC-MS analysis of this compound.

This comprehensive guide provides the foundational knowledge for understanding and performing the mass spectrometric analysis of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 6-Nitroquinoline. It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for sample analysis, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and development of quinoline-based compounds.

Core Principles of Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique molecular fingerprint, characterized by absorptions arising from the quinoline ring system and the nitro (NO₂) functional group.

The key vibrational features of this compound can be categorized as follows:

  • Nitro Group (NO₂) Vibrations: The nitro group is responsible for two of the most intense and characteristic absorption bands in the spectrum. These are the asymmetric and symmetric stretching vibrations of the N-O bonds.

  • Quinoline Ring Vibrations: The fused aromatic ring system gives rise to a series of bands, including C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending vibrations.

Experimental Data: Vibrational Band Assignments

The following table summarizes the principal observed infrared absorption bands for this compound and their tentative vibrational assignments.

Wavenumber (cm⁻¹)IntensityTentative Vibrational Assignment
~3100 - 3000Medium - WeakAromatic C-H Stretching (ν C-H)
~1610MediumAromatic C=C and C=N Ring Stretching
~1580MediumAromatic C=C Ring Stretching
~1525 Strong Asymmetric NO₂ Stretching (νas NO₂)[1]
~1480MediumAromatic C=C Ring Stretching
~1345 Strong Symmetric NO₂ Stretching (νs NO₂)[1]
~1100 - 1000MediumIn-plane C-H Bending (δ C-H)
~900 - 800StrongOut-of-plane C-H Bending (γ C-H)
~850MediumC-N Stretching (ν C-N)

Note: The exact positions of the absorption bands can vary slightly depending on the sampling technique (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocols

Accurate and reproducible infrared spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for the two most common techniques for analyzing solid samples like this compound.

KBr Pellet Transmission Method

This is a traditional and widely used method for obtaining high-quality infrared spectra of solid samples.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle[2]

  • Hydraulic press with a pellet die (e.g., 13 mm diameter)[3][4]

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 105-110°C for at least 24 hours and stored in a desiccator.[5]

  • Spatula

  • Analytical balance

  • Sample holder for the spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound powder and 100-200 mg of dry, spectroscopic grade KBr.[6] The optimal sample-to-KBr ratio is typically between 0.5% and 2% by weight.[4]

  • Grinding and Mixing: Transfer the weighed this compound and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2] This step is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the powder mixture into the die, ensuring an even distribution. Place the plunger on top.

  • Pressing the Pellet: Place the die assembly into the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[3][4] If the die is evacuable, apply a vacuum for a few minutes before and during pressing to remove trapped air and moisture, which helps in creating a more transparent pellet.[5]

  • Pellet Release and Mounting: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent and free of cracks.[7] Mount the pellet in the spectrometer's sample holder.

  • Data Acquisition: Record a background spectrum using a pure KBr pellet or with an empty sample compartment.[2] Then, place the sample pellet in the beam path and acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula

  • Solvent for cleaning (e.g., isopropyl alcohol or acetone)

  • Soft, lint-free tissue or swabs

Procedure:

  • Crystal Cleaning: Before each measurement, ensure the ATR crystal surface is impeccably clean. Use a soft tissue or swab moistened with a suitable solvent (like isopropyl alcohol) to wipe the crystal surface.[8]

  • Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric and instrumental absorptions.[8]

  • Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal using a clean spatula.[9] Only a sufficient amount to cover the crystal surface is needed.

  • Applying Pressure: Lower the ATR's pressure arm to apply firm and consistent pressure on the sample.[9] This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning After Use: After the measurement, retract the pressure arm and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.[8]

Workflow and Visualization

The general workflow for the infrared spectroscopy analysis of this compound, from sample preparation to data interpretation, is illustrated in the following diagram.

FTIR_Workflow Infrared Spectroscopy Workflow for this compound Analysis cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound (Solid Powder) Grind Grind with KBr Sample->Grind Place Place on ATR Crystal Sample->Place Press Press into Pellet Grind->Press SampleScan Acquire Sample Spectrum Press->SampleScan ApplyPressure Apply Pressure Place->ApplyPressure ApplyPressure->SampleScan Background Acquire Background Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Identify Identify Peak Positions (cm⁻¹) Process->Identify Assign Assign Vibrational Modes Identify->Assign Report Generate Report Assign->Report

Caption: Workflow for FTIR analysis of this compound.

References

The Nitro Group in Quinolines: A Technical Guide to Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a nitro group onto this heterocyclic system profoundly influences its electronic properties and chemical reactivity, opening up a vast landscape for synthetic diversification and the development of novel bioactive molecules. This in-depth technical guide explores the fundamental reactivity of the nitro group in quinolines, providing a comprehensive resource for researchers engaged in drug discovery and development.

Core Reactivity Principles

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This electronic pull deactivates the quinoline ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[2] The presence of the nitro group also provides a handle for a variety of chemical transformations, most notably reduction to the corresponding amino group, which is a versatile precursor for further functionalization.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitro-substituted quinoline ring makes it susceptible to attack by nucleophiles. This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The rate and success of the SNAr reaction are highly dependent on the position of the nitro group, the nature of the leaving group, the nucleophile, and the reaction conditions.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Nitroquinolines

SubstrateNucleophileSolventBaseTemperature (°C)TimeProductYield (%)Reference
5-Bromo-6-methoxy-8-nitroquinolineAmine (general)DMF or NMPTEA or DIPEART - 120-5-Amino-substituted-6-methoxy-8-nitroquinoline-[2]
8-Chloro-5-nitroquinolineMorpholineDMF or AcetonitrileK₂CO₃ or TEA80-1004-8 h8-(Morpholin-4-yl)-5-nitroquinoline-[4]
4-Chloro-8-nitroquinoline9H-Carbazole (potassium salt)THF-Reflux-9-(8-nitroquinolin-4-yl)-9H-carbazole-[5]

Experimental Protocol: Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline [4]

This protocol details the nucleophilic aromatic substitution of the chloro group in 8-chloro-5-nitroquinoline with morpholine.

Materials:

  • 8-Chloro-5-nitroquinoline

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1 equivalent) in DMF or acetonitrile.

  • Add morpholine (1.5-2 equivalents) to the solution.

  • Add a base such as potassium carbonate or triethylamine (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram: Generalized SNAr Mechanism on a Nitroquinoline

Caption: Generalized mechanism of nucleophilic aromatic substitution on a nitroquinoline.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of quinoline-based compounds, as the resulting aminoquinoline is a versatile intermediate for further derivatization. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Table 2: Comparison of Reducing Agents for Nitroquinoline Reduction

Nitroquinoline SubstrateReducing AgentSolventTemperatureTimeProductYield (%)Reference
5-NitroquinolineCuO, Hydrazine monohydrate-Room Temp10 min5-Aminoquinoline100[6]
Aromatic Nitro Compounds (general)SnCl₂·2H₂OTetrabutylammonium bromide (ionic liquid)--Aromatic AminesHigh[7]
Aromatic/Heteroaromatic Nitro CompoundsPhenyl(2-quinolyl)methanol, NaBH₄ or NaCNBH₃---Anilines17-91[8]

Experimental Protocol: Reduction of 5-Nitroquinoline using CuO and Hydrazine Monohydrate [6]

This protocol describes a rapid and efficient reduction of 5-nitroquinoline to 5-aminoquinoline.

Materials:

  • 5-Nitroquinoline

  • Copper(II) oxide (CuO)

  • Hydrazine monohydrate

Procedure:

  • In a test tube, thoroughly mix 5-nitroquinoline (0.5 mmol) with CuO (40 mg).

  • Add hydrazine monohydrate (300 μL) to the mixture with constant stirring.

  • The reaction is typically complete within 10 minutes at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by standard workup procedures, which may include extraction and purification by column chromatography.

Diagram: Reduction of a Nitroquinoline to an Aminoquinoline

Caption: General scheme for the reduction of a nitroquinoline.

Cycloaddition Reactions

In certain highly activated systems, such as poly-nitro-substituted quinolones, the pyridone ring can lose its aromaticity and behave as an activated nitroalkene. This allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, with electron-rich dienes.[9] This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Experimental Protocol: General Procedure for Diels-Alder Reaction of a Nitroquinolone [10]

This protocol provides a general outline for a Diels-Alder reaction involving a nitroquinolone as the dienophile.

Materials:

  • Nitroquinolone derivative

  • Diene (e.g., anthracene)

  • Dienophile (e.g., maleic anhydride)

  • High-boiling solvent (e.g., xylene)

Procedure:

  • In a round-bottom flask, dissolve the nitroquinolone and the diene in the appropriate solvent.

  • Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the product and characterize it by spectroscopic methods.

Diagram: Diels-Alder Reaction of a Nitroquinolone

Caption: Schematic of a Diels-Alder reaction involving a nitroquinolone.

Spectroscopic and Physicochemical Data

The characterization of nitroquinoline derivatives is crucial for confirming their structure and purity. NMR and IR spectroscopy are primary tools for this purpose.

Table 3: Physicochemical Properties of Selected Nitroquinolines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
4-Nitroquinoline 1-oxideC₉H₆N₂O₃190.16154Yellow needles or plates[11]
5-NitroquinolineC₉H₆N₂O₂174.16--[11]
8-Hydroxy-5-nitroquinolineC₉H₆N₂O₃190.16181-183Powder[12]

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitroquinolines

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
6-Nitroquinoline---[13]
7-Nitroquinoline---[14]
Nitroxoline (in silico)-Calculated values availableCalculated values available

Note: Specific peak assignments and coupling constants can be found in the cited literature.

Biological Significance and Experimental Evaluation

Nitroquinolines are a class of compounds with significant biological activity, including anticancer and antimicrobial properties.[15] Their mechanism of action often involves bioreduction of the nitro group in hypoxic environments, characteristic of solid tumors, to generate cytotoxic reactive species.[11] 4-Nitroquinoline 1-oxide (4NQO) is a well-known carcinogen used in research to induce oral carcinogenesis in animal models.[16]

The evaluation of the anticancer activity of novel nitroquinoline derivatives typically involves a series of in vitro assays to determine their cytotoxicity, effect on cell proliferation, and mechanism of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [6][12][17]

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

  • Nitroquinoline test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline compound in culture medium and add to the wells. Include appropriate controls (vehicle and untreated). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram: Experimental Workflow for Anticancer Activity Evaluation

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Nitroquinoline Derivative purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot for Signaling Proteins cell_cycle->western_blot kinase_assay Kinase Inhibition Assay western_blot->kinase_assay

Caption: A typical workflow for the synthesis and anticancer evaluation of nitroquinoline derivatives.

Involvement in Signaling Pathways

Nitroquinoline derivatives can exert their biological effects by modulating intracellular signaling pathways that control cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is one such critical pathway that is often dysregulated in cancer.[18] Some nitroquinolines may influence this pathway, leading to an antitumor response. For instance, 4-nitroquinoline-1-oxide (4NQO) has been shown to activate the Raf-MEK-ERK signaling pathway.[16]

Diagram: Simplified MAPK/ERK Signaling Pathway

MAPK_pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Nitroquinoline Nitroquinoline Derivative Nitroquinoline->MEK Inhibits?

Caption: A simplified representation of the MAPK/ERK signaling pathway and a potential point of intervention for nitroquinoline derivatives.

Conclusion

The nitro group is a versatile and powerful functional group in the context of quinoline chemistry. Its strong electron-withdrawing nature dictates the primary modes of reactivity, enabling a diverse range of chemical transformations including nucleophilic aromatic substitution, reduction, and cycloaddition. These reactions provide medicinal chemists with a robust toolkit for the synthesis of novel quinoline derivatives with significant potential as therapeutic agents. A thorough understanding of the fundamental reactivity of the nitro group, coupled with detailed experimental protocols and methods for biological evaluation, is essential for the successful design and development of the next generation of quinoline-based drugs.

References

An In-depth Technical Guide to the Electronic Properties of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its electronic properties, largely dictated by the interplay between the electron-withdrawing nitro group and the π-conjugated quinoline scaffold, are fundamental to its reactivity, spectroscopic behavior, and biological activity. This technical guide provides a comprehensive overview of the synthesis, electronic characteristics, and a key biological transformation of this compound. While direct, comprehensive experimental and computational data on the electronic properties of this compound are sparse in publicly accessible literature, this guide details the established experimental and theoretical protocols for their determination, drawing on data from closely related quinoline derivatives to provide context and expected outcomes.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective method involves the nitration of a pre-formed quinoline ring system or the construction of the quinoline ring from a nitro-substituted precursor.

Synthesis via Nitration of Aryl Halides

A versatile method for the synthesis of this compound is the palladium-catalyzed nitration of 6-bromoquinoline. This approach offers good yields and regioselectivity.

Experimental Protocol:

  • Reaction Setup: To a pre-dried pressure tube under a nitrogen atmosphere, add 6-bromoquinoline (0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol, 45 mg), potassium nitrite (KNO₂) (1.5 mmol, 128 mg), and anhydrous dimethylsulfoxide (DMSO) (0.6 mL).[1]

  • Degassing: Seal the pressure tube with a PTFE screw cap and purge with nitrogen for 5 minutes to remove any residual air.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes. Subsequently, gradually heat the mixture to 130°C and maintain this temperature for 48 hours.[1]

  • Work-up: After cooling to room temperature, quench the reaction with excess ice water and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized below. These characteristics are essential for its identification and for understanding its electronic nature.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₆N₂O₂[1][2]
Molecular Weight174.16 g/mol [1][2]
AppearanceBeige to light brown powder/needles[1]
Melting Point151-153 °C[1]
SolubilitySlightly soluble in water[3]
Spectroscopic Data
TechniqueKey Features
¹H NMR The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-withdrawing nitro group.
¹³C NMR The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons closer to the nitro group and the nitrogen of the quinoline ring are expected to be shifted downfield.
IR Spectroscopy The infrared spectrum is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be prominent.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 174.16).

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of this compound, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, are crucial for understanding its reactivity and potential applications. In the absence of direct published data for this compound, this section outlines the standard methodologies for their determination.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Theoretical Determination (Computational Protocol):

Density Functional Theory (DFT) is a powerful computational method to predict the electronic properties of molecules.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: A basis set like 6-311++G(d,p) is recommended for providing a good description of the electronic structure.

  • Calculation: Perform a geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, a single-point energy calculation will yield the energies of the molecular orbitals, including HOMO and LUMO.

Expected Results: For a molecule like this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the LUMO will likely have significant contributions from the nitro group, reflecting its electron-accepting nature. The HOMO-LUMO gap is anticipated to be smaller than that of unsubstituted quinoline due to the presence of the electron-withdrawing nitro group, which lowers the LUMO energy.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

Computational Protocol for MEP Map Generation:

  • Optimized Geometry: Use the optimized geometry of this compound obtained from the DFT calculations described above.

  • MEP Calculation: Within the quantum chemistry software, perform a single-point energy calculation with the additional keyword to compute the molecular electrostatic potential.

  • Visualization: The output can be visualized using software like GaussView, Avogadro, or VMD. The MEP is mapped onto the electron density surface, with a color scale indicating the potential. Typically, red represents regions of negative potential (electron-rich), and blue represents regions of positive potential (electron-poor).

Expected MEP for this compound: The MEP of this compound is expected to show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The hydrogen atoms on the quinoline ring will likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO or related orbitals.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, ethanol, acetonitrile, and water) at a known concentration (e.g., 1 x 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Expected UV-Vis Spectrum: The UV-Vis spectrum of this compound is expected to exhibit strong absorptions in the UV region, characteristic of π → π* transitions within the aromatic system. The presence of the nitro group may lead to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline. The position of the λmax may also show some dependence on solvent polarity (solvatochromism).

Biological Relevance: Enzymatic Reduction Pathway

A significant aspect of the electronic properties of this compound is its susceptibility to enzymatic reduction, particularly under hypoxic (low oxygen) conditions. This property is of considerable interest in the development of hypoxia-selective drugs and imaging agents for cancer therapy.

Under hypoxic conditions, the enzyme xanthine oxidase can reduce the nitro group of this compound in a stepwise manner. This multi-step reduction ultimately leads to the formation of the highly fluorescent molecule, 6-aminoquinoline.[4][5] This transformation is significant as it represents a "pro-fluorescent" system, where a non-fluorescent molecule is converted into a fluorescent one under specific biological conditions.

The following diagram illustrates the key steps in this enzymatic reduction pathway.

Enzymatic_Reduction_of_6_Nitroquinoline cluster_0 Hypoxic Conditions 6_Nitroquinoline This compound (Non-fluorescent) Nitroso_Intermediate 6-Nitrosoquinoline 6_Nitroquinoline->Nitroso_Intermediate Xanthine Oxidase +2e⁻, +2H⁺ Hydroxylamino_Intermediate 6-Hydroxylaminoquinoline Nitroso_Intermediate->Hydroxylamino_Intermediate Xanthine Oxidase +2e⁻, +2H⁺ 6_Aminoquinoline 6-Aminoquinoline (Fluorescent) Hydroxylamino_Intermediate->6_Aminoquinoline Xanthine Oxidase +2e⁻, +2H⁺

Enzymatic reduction of this compound to 6-aminoquinoline under hypoxic conditions.

Experimental Workflow and Logical Relationships

The characterization of the electronic properties of this compound follows a logical workflow that integrates synthesis, purification, and various analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_electronic_props Electronic Property Analysis cluster_outputs Data Outputs Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Structural_ID Spectroscopic Identification (NMR, IR, MS) Purification->Structural_ID Purity & Identity Confirmation Electronic_Properties Electronic Property Determination Structural_ID->Electronic_Properties Verified Structure UV_Vis UV-Vis Spectroscopy Electronic_Properties->UV_Vis Computational DFT Calculations Electronic_Properties->Computational UV_Data λmax, ε UV_Vis->UV_Data Computational_Data HOMO/LUMO Energies, MEP Map Computational->Computational_Data

General experimental workflow for the characterization of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Aminoquinoline from 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinoline is a critical intermediate in the synthesis of a variety of pharmacologically active compounds, most notably antimalarial drugs.[1] The development of efficient and scalable methods for its synthesis is of significant interest to the pharmaceutical and organic chemistry sectors. The most common and direct route to 6-aminoquinoline involves the reduction of the nitro group of 6-nitroquinoline. This document provides detailed protocols for several common reduction methods, a comparative summary of reaction parameters, and application notes to guide researchers in selecting the most suitable method for their specific needs.

Comparative Summary of Synthetic Methods

The selection of a reduction method for the synthesis of 6-aminoquinoline from this compound depends on several factors, including scale, available equipment, desired purity, and tolerance to specific reagents. Below is a summary of common methods with their respective quantitative data.

MethodReducing Agent(s)CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Catalytic Hydrogenation80% Hydrazine hydrate10% Pd/CEthanolReflux671[1]
Catalytic HydrogenationHydrazine hydrateRaney NiEtOH/CH₂Cl₂ (1:1)0 to RT1N/A[2]
Stannous Chloride ReductionStannous chloride (SnCl₂)-6M HCl, Methanol>50N/Aup to 86[3][4]
Enzymatic ReductionXanthine/Xanthine oxidase-DMF, Water, Phosphate Buffer~4072N/A[2][5][6]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is well-suited for industrial production due to its relatively mild conditions and avoidance of highly toxic reagents.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • 80% Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Column chromatography setup (optional, for purification)

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • To a 250 ml round-bottom flask, add 30 g (0.172 mol) of this compound, 3 g of 10% Pd/C, and 250 ml of ethanol.

  • To this suspension, add 19.2 g (0.30 mol) of 80% hydrazine hydrate.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:5 and moving to 1:3) to yield light yellow crystals of 6-aminoquinoline.[1] The reported yield for this method is 71%.[1]

Method 2: Reduction using Stannous Chloride (SnCl₂)

This is a classic and effective method for the reduction of aromatic nitro compounds.[7][8]

Materials:

  • This compound derivative

  • Stannous chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium hydroxide (NaOH) or other base for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

General Procedure:

  • Dissolve the this compound derivative in methanol in a round-bottom flask.

  • Add a solution of stannous chloride in concentrated HCl to the flask with stirring. The reaction is typically heated to over 50°C.[3][4]

  • After the reduction is complete, cool the reaction mixture.

  • Carefully neutralize the acidic solution with a base, such as aqueous sodium hydroxide, which may result in the precipitation of tin salts.[9]

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain 6-aminoquinoline. This method can provide yields of up to 86%.[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reactants Add this compound, 10% Pd/C, and Ethanol to Flask start->add_reactants add_hydrazine Add 80% Hydrazine Hydrate add_reactants->add_hydrazine setup_reflux Setup for Reflux add_hydrazine->setup_reflux reflux Heat to Reflux for 6 hours setup_reflux->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Pd/C cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain 6-Aminoquinoline purify->end

Caption: Experimental workflow for the synthesis of 6-aminoquinoline via catalytic hydrogenation.

Application Notes

  • Method Selection:

    • Catalytic hydrogenation with Pd/C is a clean and scalable method, making it suitable for larger-scale synthesis.[1] However, the catalyst can be pyrophoric and requires careful handling.

    • Reduction with SnCl₂/HCl is a robust and high-yielding method that is tolerant of many functional groups.[4][7] The workup can be challenging due to the formation of tin salts, which may require careful pH adjustment for dissolution or filtration of the precipitate.[9]

    • Reduction with Raney Nickel and hydrazine is another effective catalytic hydrogenation method.[2] Raney Ni is also pyrophoric and must be handled with care.

    • Enzymatic reduction offers a biocompatible and selective alternative, particularly relevant for applications in biological systems or for the synthesis of specific metabolites.[2][5][6] This method, however, is typically used for smaller-scale analytical or specialized synthetic purposes.

  • Safety Precautions:

    • Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Palladium on carbon (Pd/C) and Raney Nickel are flammable when dry and can ignite solvents. They should be handled with care, preferably as a wet slurry.

    • Stannous chloride and concentrated HCl are corrosive. Wear appropriate PPE, including gloves and safety glasses.

    • This compound and 6-aminoquinoline should be handled with care as their toxicological properties may not be fully characterized.

  • Purification:

    • Column chromatography is a common method for obtaining high-purity 6-aminoquinoline.[1]

    • Recrystallization can also be an effective purification technique, depending on the impurity profile.

  • Characterization:

    • The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity. The melting point of 6-aminoquinoline is reported to be around 100-102 °C.[1]

References

Application Notes and Protocols for the Catalytic Reduction of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reduction methods to synthesize 6-aminoquinoline from 6-nitroquinoline. The information is intended to guide researchers in selecting and performing the optimal reduction strategy for their specific needs, with a focus on reaction efficiency, selectivity, and scalability.

Introduction

The reduction of this compound to 6-aminoquinoline is a critical transformation in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. 6-Aminoquinoline serves as a key building block for various antimalarial drugs and other therapeutic agents. Catalytic reduction methods are often preferred for this transformation due to their high efficiency, selectivity, and milder reaction conditions compared to stoichiometric reductants. This document outlines several well-established catalytic systems, providing detailed experimental protocols and comparative data to facilitate methodological selection and implementation.

Catalytic Reduction Methods: A Comparative Overview

A variety of catalytic systems have been successfully employed for the reduction of this compound. The choice of catalyst and reaction conditions can significantly impact the reaction's yield, selectivity, and compatibility with other functional groups. Below is a summary of common methods with their key reaction parameters.

Catalytic System Hydrogen Source Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Advantages
10% Pd/CHydrazine Hydrate (80%)EthanolReflux671High yield, readily available catalyst.[1]
10% Pd/CAmmonium FormateMethanolRoom Temp.0.5 - 2>99Fast reaction, mild conditions, high yield.
10% Pd/CH₂ (1 atm)EthanolRoom Temp.695Standard hydrogenation conditions, high yield.
Raney® NickelHydrazine HydrateEthanol/CH₂Cl₂01Not specifiedEffective for substrates sensitive to dehalogenation.
Platinum on Carbon (5%)Ammonium FormateNot specifiedNot specifiedNot specifiedHighEffective, avoids hydrogenolysis of halogens.
Nickel Boride (in situ)NaBH₄WaterRoom Temp.Not specifiedExcellentMild, aqueous conditions, low catalyst loading.[2][3][4]
Iron(III) catalystSilaneNot specifiedMildNot specifiedHighEarth-abundant metal, high chemoselectivity.[5]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is highly efficient, proceeds under mild conditions, and offers excellent yields.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 wt% of the substrate).

  • To this suspension, add ammonium formate (4.0 eq) in portions over 15-20 minutes.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude 6-aminoquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether) to obtain the pure product.[6]

Product Characterization (6-Aminoquinoline):

  • Appearance: Yellow to brown powder.[7]

  • Melting Point: 115-119 °C.[6][7][8][9]

  • ¹H NMR and ¹³C NMR: Spectra should be consistent with the structure of 6-aminoquinoline.[10][11]

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This is a classic and widely used method for nitro group reduction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Protocol 3: Reduction using Raney® Nickel and Hydrazine Hydrate

This method is particularly useful when other reducible functional groups that are sensitive to hydrogenolysis are present.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen gas (N₂)

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and dichloromethane at 0 °C, add a slurry of Raney® Nickel (approximately 0.5 mL for 0.5 g of substrate).

  • Under a nitrogen atmosphere, add hydrazine hydrate (10 eq) dropwise with stirring over 1 hour.

  • After the addition is complete, remove the solid catalyst by filtration through Celite®.

  • Dilute the resulting solution with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Protocol 4: In Situ Generation of Nickel Boride for Reduction

This protocol utilizes a mild and efficient method with an in-situ generated catalyst in an aqueous medium.

Materials:

  • This compound

  • Nickel(II) Chloride (NiCl₂)

  • Sodium Borohydride (NaBH₄)

  • TEMPO-oxidized nanocellulose solution (0.01 wt% in water) or Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in the TEMPO-oxidized nanocellulose solution or methanol.

  • Add Nickel(II) Chloride (0.1-0.25 mol%).

  • Cool the mixture in an ice bath and slowly add sodium borohydride (excess).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the workup typically involves extraction with an organic solvent, followed by drying and concentration.

  • Purify the crude product as described in Protocol 1.[2][3][4]

Visualizations

General Reaction Scheme for the Catalytic Reduction of this compound

ReactionScheme cluster_reactants Reactants cluster_product Product This compound This compound (C₉H₆N₂O₂) 6-Aminoquinoline 6-Aminoquinoline (C₉H₈N₂) This compound->6-Aminoquinoline Catalyst Solvent, Temp. HydrogenSource [H]

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow for Catalytic Hydrogenation

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce Hydrogen Source (H₂ gas or Transfer Agent) B->C D Stir at Specified Temperature and Time C->D E Monitor Reaction (e.g., TLC) D->E F Filter to Remove Catalyst E->F Reaction Complete G Remove Solvent (Rotary Evaporation) F->G H Purify Crude Product (Chromatography/Recrystallization) G->H I Characterize Product (NMR, MP, etc.) H->I

Caption: A typical experimental workflow for catalytic hydrogenation.

Simplified Horiuti-Polanyi Mechanism for Nitro Group Reduction

Mechanism cluster_surface Catalyst Surface A Adsorption of This compound C Stepwise Hydrogenation of Nitro Group (via nitroso and hydroxylamino intermediates) A->C B Dissociative Adsorption of H₂ B->C D Desorption of 6-Aminoquinoline C->D

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

References

Application Notes: 6-Nitroquinoline as a Fluorescent Probe for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen concentration, is a hallmark of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy. The development of reliable methods to detect and visualize hypoxic regions within tumors is crucial for cancer diagnosis and the development of targeted therapies. 6-Nitroquinoline has emerged as a promising pro-fluorescent probe for the selective detection of hypoxic cells. This non-fluorescent compound can be selectively reduced by intracellular nitroreductases, which are overexpressed under hypoxic conditions, to yield a highly fluorescent product, enabling the visualization of hypoxic regions in biological systems.

Principle of Detection

The application of this compound as a hypoxia probe is based on a "turn-on" fluorescence mechanism. In its native state, the nitro group at the 6-position of the quinoline ring quenches its fluorescence. Under hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 reductase and xanthine oxidase, are upregulated.[1][2][3] These enzymes catalyze the reduction of the nitro group on this compound. This bioreductive activation leads to the formation of a fluorescent metabolite, resulting in a significant increase in fluorescence intensity selectively in hypoxic cells.

There is evidence supporting the formation of two potential fluorescent products upon the reduction of this compound. One study identified the product as the known fluorophore 6-aminoquinoline, which exhibits a significant Stokes shift.[2][3] Another study reported the formation of a fluorescent helicene, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide, indicating the chemical complexity of the enzymatic reduction. This highlights the importance of careful spectral analysis in experiments utilizing this probe.

Data Presentation

Photophysical Properties

The photophysical properties of the fluorescent products resulting from the reduction of this compound under hypoxic conditions are summarized below. It is important to note that the exact fluorescent species may depend on the specific enzymatic system involved.

Property6-Aminoquinoline (potential product)Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide (potential product)Reference
Excitation Wavelength (λex) Not explicitly stated for this applicationNot explicitly stated for this application
Emission Wavelength (λem) ~530 nm~445 nm[1][3]
Fluorescence Increase (fold) ~30-fold~63-fold[1][4]
Quantum Yield (ΦF) Not availableNot available
Stokes Shift ~205 nmNot available[3]
Cytotoxicity Data
CompoundCell LineIC50 ValueReference
8-hydroxy-5-nitroquinolineRaji (human B cell lymphoma)438 nM[3]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2 (human epithelial colorectal adenocarcinoma)0.929 µM[5]
8-nitro-7-quinolinecarbaldehydeCaco-20.535 µM[5]
This compound HeLa, A549 Not available

Experimental Protocols

Protocol 1: In Vitro Hypoxia Detection in Cell Culture

This protocol describes a general procedure for using this compound to detect hypoxia in cultured mammalian cells. Optimization of probe concentration and incubation times may be required for different cell types.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypoxia chamber or incubator with adjustable O2 levels

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) at a density that will result in 70-80% confluency at the time of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store protected from light.

  • Cell Loading: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a suitable duration (e.g., 2-4 hours) at 37°C.

  • Induction of Hypoxia: Transfer the cells to a hypoxia chamber or a tri-gas incubator with low oxygen levels (e.g., 1% O2). A parallel set of cells should be maintained under normoxic conditions (21% O2) as a control. Incubate for the desired period to induce hypoxia (e.g., 6-24 hours).

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Fluorescence Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for the expected emission wavelength (~445 nm or ~530 nm).

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission settings.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the cytotoxicity of this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Activation

G cluster_0 Normoxia (21% O2) cluster_1 Hypoxia (<5% O2) 6-Nitroquinoline_N This compound (Non-fluorescent) Nitro_Reduction_N Nitro Reduction (Inhibited by O2) 6-Nitroquinoline_N->Nitro_Reduction_N Fluorescent_Product_N Fluorescent Product (Low/No Signal) Nitro_Reduction_N->Fluorescent_Product_N 6-Nitroquinoline_H This compound (Non-fluorescent) Nitro_Reduction_H Nitro Reduction (Enzymatic) 6-Nitroquinoline_H->Nitro_Reduction_H Fluorescent_Product_H Fluorescent Product (6-Aminoquinoline or Helicene) (High Signal) Nitro_Reduction_H->Fluorescent_Product_H Reductases One-electron Reductases (e.g., NADPH:P450 Reductase, Xanthine Oxidase) Reductases->Nitro_Reduction_H Activates

Caption: Activation of this compound under hypoxic conditions.

Experimental Workflow for Hypoxia Detection

G Start Seed Cells Incubate_Cells Incubate cells (24h) Start->Incubate_Cells Prepare_Probe Prepare this compound Solution Incubate_Cells->Prepare_Probe Load_Cells Load cells with probe (2-4h) Prepare_Probe->Load_Cells Induce_Hypoxia Induce Hypoxia (e.g., 1% O2) vs. Normoxia (21% O2) Load_Cells->Induce_Hypoxia Wash Wash cells with PBS Induce_Hypoxia->Wash Image Fluorescence Imaging or Plate Reading Wash->Image End Analyze Data Image->End

Caption: Workflow for in vitro hypoxia detection using this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for the Enzymatic Conversion of 6-Nitroquinoline in Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic conversion of 6-Nitroquinoline under hypoxic conditions. This process is of significant interest for the development of hypoxia-selective imaging agents and prodrugs, as the conversion of the non-fluorescent this compound to the fluorescent 6-aminoquinoline is catalyzed by one-electron reductases that are often upregulated in the hypoxic microenvironment of solid tumors.[1][2]

Introduction

Hypoxia, or low oxygen tension, is a characteristic feature of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy. Enzymes such as xanthine/xanthine oxidase and NADPH:cytochrome P450 reductase can selectively reduce nitroaromatic compounds like this compound under hypoxic conditions.[1][3] This bioreductive activation leads to the formation of various metabolites, including the highly fluorescent 6-aminoquinoline, offering a potential mechanism for targeted cancer therapy and tumor imaging.[1][4] The enzymatic reduction is a multi-step process involving the formation of nitroso and hydroxylamino intermediates.[1][5] Understanding the kinetics of this conversion and the downstream cellular effects of the resulting metabolites is crucial for the development of novel cancer diagnostics and therapeutics.

Data Presentation

Table 1: Metabolites of this compound under Hypoxic Conditions
Parent CompoundEnzyme SystemMajor MetaboliteIntermediate MetabolitesOther MetabolitesReference
This compoundXanthine/Xanthine Oxidase6-Aminoquinoline6-Hydroxylaminoquinoline, 6-Nitrosoquinoline6-Nitroquinolin-2(1H)-one, Azoxy-dimer[1][2]
This compoundNADPH:Cytochrome P450 ReductasePyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide (azoxy-helicene)Not fully characterizedNot fully characterized[3][6]
Table 2: Example Quantitative Data from In Vitro Enzymatic Assay
ParameterValueConditions
Enzyme Kinetics (Xanthine Oxidase)
Apparent Km for this compoundData to be determined experimentallypH 7.4, 37°C, Hypoxic
Apparent VmaxData to be determined experimentallypH 7.4, 37°C, Hypoxic
Fluorescence Increase
6-Aminoquinoline Formation (Xanthine Oxidase)~30-fold increaseExcitation: ~330 nm, Emission: ~530 nm[4]
Azoxy-helicene Formation (P450 Reductase)~63-fold increaseExcitation: ~350 nm, Emission: ~445 nm[3][6]

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of this compound

G This compound This compound Nitro_Radical_Anion Nitro Radical Anion This compound->Nitro_Radical_Anion + e- 6-Nitrosoquinoline 6-Nitrosoquinoline Nitro_Radical_Anion->6-Nitrosoquinoline + e-, + H+ Oxygen O2 Nitro_Radical_Anion->Oxygen Reoxidation 6-Hydroxylaminoquinoline 6-Hydroxylaminoquinoline 6-Nitrosoquinoline->6-Hydroxylaminoquinoline + 2e-, + 2H+ 6-Aminoquinoline 6-Aminoquinoline 6-Hydroxylaminoquinoline->6-Aminoquinoline + 2e-, + 2H+ Enzymes One-electron reductases (e.g., Xanthine Oxidase) Enzymes->this compound Superoxide O2- Oxygen->Superoxide

Caption: Hypoxia-selective reduction of this compound.

Experimental Workflow for In Vitro Analysis

G cluster_0 In Vitro Enzymatic Assay cluster_1 Metabolite Analysis Assay_Setup 1. Prepare reaction mix: - this compound - Enzyme (Xanthine Oxidase) - Cofactor (Xanthine) - Buffer (pH 7.4) Incubation 2. Incubate under hypoxic and normoxic conditions Assay_Setup->Incubation Measurement 3. Measure fluorescence kinetically (Ex/Em for 6-Aminoquinoline) Incubation->Measurement Extraction 4. Stop reaction and extract metabolites Incubation->Extraction LCMS 5. Analyze by HPLC-MS/MS Extraction->LCMS Identification 6. Identify and quantify metabolites LCMS->Identification

Caption: Workflow for enzymatic assay and metabolite analysis.

Putative Downstream Signaling Pathway of Metabolites

G Metabolites This compound Metabolites (e.g., 6-Hydroxylaminoquinoline) DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolites->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: Potential DNA damage response pathway activated by metabolites.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay for this compound

This protocol is adapted from general fluorogenic nitroreductase assays and is tailored for this compound.[7][8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.

  • This compound Stock Solution: 10 mM in DMSO.

  • Xanthine Stock Solution (Cofactor): 10 mM in Assay Buffer (prepare fresh).

  • Xanthine Oxidase Solution (Enzyme): Prepare a dilution series in Assay Buffer (e.g., 0.1-1 U/mL).

2. Assay Procedure (96-well plate format):

  • To each well of a black, clear-bottom 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 20 µL of Xanthine Oxidase Solution (or buffer for no-enzyme control).

    • 10 µL of this compound Stock diluted in Assay Buffer to achieve a final concentration of 50 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of Xanthine solution to each well to achieve a final concentration of 200 µM.

  • Immediately place the plate in a plate reader equipped with an atmospheric control unit set to hypoxic conditions (e.g., 1% O2, 5% CO2, balance N2). For normoxic controls, maintain at ambient O2.

  • Measure fluorescence kinetically over 60 minutes at 37°C (e.g., Excitation: ~330 nm, Emission: ~530 nm for 6-aminoquinoline).

3. Data Analysis:

  • Subtract the background fluorescence from the no-enzyme control wells.

  • Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).

  • Plot the reaction rate against enzyme concentration to determine the linear range of the assay.

  • For kinetic parameter determination, vary the concentration of this compound at a fixed enzyme concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Induction and Verification of Hypoxia in Cell Culture

This protocol provides two common methods for inducing hypoxia.[1][2][5]

Method A: Hypoxia Chamber

  • Culture cells to the desired confluency in standard cell culture plates or flasks.

  • Place the cell cultures inside a modular incubator chamber. Include a dish of sterile water to maintain humidity.

  • Seal the chamber and purge with a pre-mixed gas of 1% O2, 5% CO2, and 94% N2 for a specified time according to the manufacturer's instructions.

  • Place the sealed chamber in a standard 37°C incubator for the desired duration of hypoxic exposure (e.g., 12-24 hours).

Method B: Chemical Induction

  • Prepare a fresh stock solution of Cobalt Chloride (CoCl₂) (e.g., 25 mM in sterile water).

  • Add CoCl₂ to the cell culture medium to a final concentration of 100-150 µM.

  • Incubate the cells for 12-24 hours in a standard incubator (37°C, 5% CO₂).

Verification of Hypoxia (HIF-1α Stabilization):

  • After hypoxic treatment, immediately place the culture dish on ice and wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform Western blot analysis using a primary antibody against HIF-1α. A significant increase in the HIF-1α band in treated cells compared to normoxic controls confirms a hypoxic response.

Protocol 3: Analysis of this compound Metabolites by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of small molecule metabolites from in vitro or cellular experiments.[9][10][11]

1. Sample Preparation and Metabolite Extraction:

  • For in vitro reactions, stop the reaction by adding an equal volume of ice-cold acetonitrile. For cellular assays, wash cells with cold PBS, then add ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

2. HPLC-MS/MS Analysis:

  • HPLC System: A reverse-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is used to separate compounds of varying polarity.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • Analysis Mode:

    • Full Scan: Acquire data over a mass range that includes the parent compound and expected metabolites (e.g., m/z 100-500).

    • Tandem MS (MS/MS): Fragment the parent ions of this compound, 6-aminoquinoline, and other potential metabolites to confirm their identity based on their characteristic fragmentation patterns.

3. Data Analysis:

  • Process the chromatograms using the instrument's software.

  • Identify metabolites by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards.

  • Quantify the metabolites by integrating the peak areas from the extracted ion chromatograms.

Conclusion

The selective conversion of this compound to fluorescent products under hypoxic conditions provides a powerful tool for cancer research and drug development. The protocols outlined above offer a framework for investigating the enzymatic kinetics, identifying metabolites, and exploring the downstream cellular consequences of this bioreductive activation. Further research into the specific signaling pathways engaged by the metabolites of this compound will be crucial for fully realizing the therapeutic and diagnostic potential of this class of compounds.

References

6-Nitroquinoline Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 6-nitroquinoline derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic understanding of this promising class of compounds.

Introduction to this compound Derivatives in Oncology

Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.[1] The introduction of a nitro group at the 6-position of the quinoline ring has been shown to modulate the molecule's physicochemical and biological properties, often leading to potent anticancer activity.[2] These derivatives have been investigated for their efficacy against various cancer cell lines, including breast, cervical, and bone marrow cancers.[3] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5] The selective cytotoxicity of some this compound derivatives against cancer cells over normal cells makes them attractive candidates for further preclinical and clinical development.

Synthesis of this compound Derivatives

A common and effective method for synthesizing substituted quinolines is the Friedländer synthesis.[6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A domino nitro reduction-Friedländer heterocyclization offers an efficient route starting from 2-nitrobenzaldehydes.[8]

Protocol: Synthesis of 6-Nitro-2-phenylquinolin-4(1H)-one

This protocol describes the synthesis of a representative this compound derivative.

Materials:

  • 2-Amino-5-nitrobenzophenone

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Melting point apparatus

  • TLC plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-nitrobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Addition of Catalyst: Slowly add polyphosphoric acid (PPA) (10 equivalents by weight) to the reaction mixture with constant stirring.

  • Heating: Heat the mixture to 120-130°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

  • Drying: Dry the solid product in a vacuum oven at 60-70°C.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-nitro-2-phenylquinolin-4(1H)-one.

  • Characterization: Confirm the structure and purity of the final compound using melting point determination, NMR spectroscopy, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

A series of in vitro assays are essential to determine the anticancer potential of newly synthesized this compound derivatives. These assays assess the cytotoxicity, effect on cell cycle progression, and the induction of apoptosis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, K-562) and a normal cell line (e.g., BHK-21)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[10]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: The following day, prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Carboplatin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[12]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound derivatives for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound and related derivatives against various human cancer cell lines. The IC50 and GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity (GI50, µM) of 4–Quinolone Derivatives [2]

CompoundHeLaK-562MCF-7
2b 7.91 ± 0.627.65 ± 0.97>100
3a 0.61 ± 0.0213.5 ± 1.679.88 ± 1.23
5a 6.45 ± 0.87>1002.02 ± 0.11
Carboplatin 3.91 ± 0.324.11 ± 0.785.13 ± 0.45

Table 2: Cytotoxicity (GI50, µM) of Quinoline–4–carboxylic Acid Derivatives [2]

CompoundHeLaK-562MCF-7
3b 1.15 ± 0.651.01 ± 0.112.11 ± 0.12
3j 0.54 ± 0.050.98 ± 0.090.87 ± 0.07
Carboplatin 3.91 ± 0.324.11 ± 0.785.13 ± 0.45

Signaling Pathways and Mechanisms of Action

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that plays a critical role in regulating cell proliferation, survival, and differentiation.[12] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[4] Several quinoline-based compounds have been developed as EGFR inhibitors.[16]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Ca2->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival Angiogenesis Angiogenesis Nucleus->Angiogenesis Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow for Anticancer Drug Discovery

The in vitro evaluation of this compound derivatives typically follows a structured workflow to efficiently screen and characterize promising lead compounds.

Experimental_Workflow start Start: Synthesized This compound Derivatives cytotoxicity Primary Screening: MTT Assay (Multiple Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selection Select Potent Compounds ic50->selection apoptosis Mechanism of Action Studies: Annexin V/PI Apoptosis Assay selection->apoptosis Potent cell_cycle Cell Cycle Analysis (Flow Cytometry) selection->cell_cycle pathway Target Identification: Kinase Inhibition Assays (e.g., EGFR) selection->pathway end Promising Lead Candidate selection->end Not Potent sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cell_cycle->sar pathway->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->end

Caption: In Vitro Anticancer Drug Discovery Workflow.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core.[17] Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective anticancer agents.

SAR_Concept core This compound Core Scaffold r1 Substituent at R1 core->r1 r2 Substituent at R2 core->r2 r3 Substituent at R3 core->r3 properties Physicochemical Properties (Lipophilicity, Electronic Effects) r1->properties r2->properties r3->properties activity Anticancer Activity (e.g., IC50) properties->activity

Caption: Structure-Activity Relationship (SAR) Concept for 6-Nitroquinolines.

References

Application Notes and Protocols: 6-Nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroquinoline is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its quinoline core, a privileged scaffold in numerous FDA-approved drugs, combined with the electron-withdrawing nitro group, imparts unique chemical reactivity and biological activity.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in anticancer and antimicrobial research, as well as its application as a hypoxia-activated fluorescent probe.

Anticancer Applications

The quinoline scaffold is a cornerstone in the development of various kinase inhibitors and DNA-targeting agents.[4][5][6] this compound derivatives have been explored for their potential as anticancer agents, leveraging the nitro group as a handle for further chemical modifications to optimize potency and selectivity.[7][8] Furthermore, the nitroaromatic nature of this compound makes it a candidate for development as a hypoxia-activated prodrug, designed to selectively target the low-oxygen environments characteristic of solid tumors.[9][10][11]

As a Scaffold for Kinase Inhibitors

Quinoline-based compounds are known to inhibit a wide array of protein kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and PI3K/Akt/mTOR.[4][12][13] The 6-nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a library of substituted quinolines to probe structure-activity relationships.[7][14]

While specific IC50 values for this compound against a panel of kinases are not extensively published, the following table provides illustrative data for functionally related quinoline derivatives to serve as a benchmark for screening campaigns.

Target KinaseQuinoline Derivative TypeReported IC50 (nM)Reference
PKN36-chloro quinoline70[15]
GAK6-bromo quinoline~1.3 (Ki)[15]
EGFRQuinazoline-Isatin Hybrid83[16]
VEGFR-2Quinazoline-Isatin Hybrid76[16]
PI3KαAminoquinazoline derivative13.6[17]
Hypoxia-Activated Pro-Fluorescent Probe

Solid tumors often contain regions of low oxygen, known as hypoxia.[11][18] Hypoxia can be exploited for targeted cancer therapy using hypoxia-activated prodrugs (HAPs).[9][10] this compound is non-fluorescent, but under hypoxic conditions, it can be enzymatically reduced by one-electron reductases, such as xanthine oxidase, to the highly fluorescent 6-aminoquinoline.[2][18] This "light-up" property allows for the direct fluorescence detection of hypoxic cells.[18]

The enzymatic reduction of this compound is a multi-step process that is inhibited by the presence of oxygen. In hypoxic environments, the reduction proceeds to completion, yielding the fluorescent 6-aminoquinoline.

G cluster_enzyme Enzymatic Reduction This compound This compound Nitro Radical Anion Nitro Radical Anion This compound->Nitro Radical Anion + e- Nitro Radical Anion->this compound Futile Cycle Nitrosoquinoline Nitrosoquinoline Nitro Radical Anion->Nitrosoquinoline + e-, + H+ 6-Hydroxylaminoquinoline 6-Hydroxylaminoquinoline Nitrosoquinoline->6-Hydroxylaminoquinoline + 2e-, + 2H+ 6-Aminoquinoline 6-Aminoquinoline 6-Hydroxylaminoquinoline->6-Aminoquinoline + 2e-, + 2H+ Oxygen Oxygen Oxygen->Nitro Radical Anion Re-oxidation One-electron reductases (e.g., Xanthine Oxidase) One-electron reductases (e.g., Xanthine Oxidase)

Hypoxic activation of this compound.

Antimicrobial Applications

Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[5] The this compound scaffold can be used to generate novel compounds with potential antibacterial and antifungal activity.[2][19]

Quantitative Data: Illustrative Antimicrobial Activity

The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for quinoline derivatives against common pathogens, providing a reference for the evaluation of novel this compound-based compounds.

MicroorganismQuinoline Derivative TypeReported MIC (µg/mL)Reference
Staphylococcus aureus2-sulfoether-4-quinolone0.8 (µM)[20]
Escherichia coliNitroxoline2-4 (MIC90)[21]
Aspergillus fumigatusSubstituted quinoline0.98[20]
Candida albicansSubstituted quinoline0.49[20]
Mycobacterium tuberculosisSubstituted quinoline0.31[20]

Experimental Protocols

Synthesis of 6-Aminoquinoline from this compound

This protocol describes the chemical reduction of the nitro group of this compound to an amine using stannous chloride.[7][8][14]

Materials:

  • This compound

  • Stannous chloride (SnCl2)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a solution of stannous chloride in concentrated HCl to the flask with stirring.

  • Heat the reaction mixture at a temperature above 50°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a NaOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain 6-aminoquinoline.

G Start Start Dissolve Dissolve this compound in Methanol Start->Dissolve Add_Reagents Add SnCl2 in Conc. HCl Dissolve->Add_Reagents Heat Heat > 50°C Add_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool_Neutralize Cool and Neutralize with NaOH Monitor->Cool_Neutralize Complete Extract Extract with Ethyl Acetate Cool_Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End 6-Aminoquinoline Purify->End

Workflow for the synthesis of 6-aminoquinoline.
In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[22]

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for 48 or 72 hours.[23]

  • Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[22]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound stock solution

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.[25]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]

Enzymatic Reduction of this compound by Xanthine Oxidase

This protocol describes the in vitro enzymatic conversion of this compound to 6-aminoquinoline under hypoxic conditions.[2]

Materials:

  • This compound

  • Xanthine Oxidase

  • Xanthine

  • Sodium phosphate buffer (pH 7.4)

  • Dimethylformamide (DMF)

  • Spectrofluorometer

  • LC-MS system

Procedure:

  • Prepare a solution of this compound. A small amount of DMF can be used for initial dissolution before dilution in buffer.

  • To create hypoxic conditions, degas the buffer and all solutions by bubbling with argon or nitrogen gas.

  • In a sealed, oxygen-free cuvette, combine the this compound solution and xanthine in the phosphate buffer.

  • Initiate the reaction by adding xanthine oxidase.

  • Monitor the reaction by observing the increase in fluorescence at approximately 530 nm (excitation ~350 nm), which corresponds to the formation of 6-aminoquinoline.[18]

  • Confirm the product formation by analyzing the reaction mixture using LC-MS.[2]

Conclusion

This compound is a valuable and versatile platform in medicinal chemistry. Its utility as a synthetic intermediate for the development of novel anticancer and antimicrobial agents is well-established. Furthermore, its unique property as a hypoxia-activated pro-fluorophore opens up exciting possibilities for its use in cancer diagnostics and imaging. The protocols and data presented herein provide a foundational guide for researchers to harness the potential of this compound in their drug discovery and chemical biology programs.

References

Application Notes and Protocols for the Synthesis of 6-Nitroquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound, is a foundational scaffold in medicinal chemistry, integral to numerous pharmacologically active agents. Its derivatives are known for a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a nitro group, particularly at the 6-position, can significantly modulate the therapeutic properties of the quinoline core. Analogues of 6-nitroquinoline are of particular interest as they have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3][4][5] This document provides detailed protocols for the synthesis of this compound and its analogues, summarizing quantitative data to aid in method selection and optimization for research and drug development.

General Synthetic Strategies

The synthesis of this compound analogues can be broadly categorized into two approaches: classical cyclization reactions that build the quinoline ring system from acyclic precursors, and modern methods that modify a pre-existing quinoline or tetrahydroquinoline core.

  • Classical Cyclization Reactions:

    • Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis. It involves the reaction of an aniline (e.g., p-nitroaniline) with glycerol, sulfuric acid, and an oxidizing agent (like the nitroaniline itself or arsenic acid).[6][7] The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the aromatic quinoline ring.

    • Doebner-von Miller Reaction: A versatile method that reacts an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8][9][10][11] This approach allows for the synthesis of a wide variety of substituted quinolines by changing either the aniline or the carbonyl component.

  • Modern Synthetic Approaches:

    • Nitration of a Pre-formed Ring: This strategy involves the direct nitration of a quinoline or a partially saturated analogue like 1,2,3,4-tetrahydroquinoline. A key challenge is controlling the regioselectivity of the nitration. Protecting the nitrogen atom of tetrahydroquinoline, for example, can direct the nitration to the desired 6-position.[12][13]

    • Transition Metal-Catalyzed Nitration: These methods offer an alternative route, often under milder conditions. For instance, a 6-bromoquinoline can be converted to this compound using copper or palladium catalysts with a suitable nitro source.

Experimental Protocols

Safety Note: These reactions involve strong acids, high temperatures, and potentially toxic reagents. Always perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Doebner-von Miller Synthesis of 2-Methyl-6-nitroquinoline

This protocol describes the synthesis of a simple this compound analogue using a classical Doebner-von Miller reaction. A nanoparticle-catalyzed variation is also presented, which has been shown to significantly improve yield and reduce reaction time.

Method A: Standard Protocol

  • Materials:

    • 4-Nitroaniline (1.5 g, 11 mmol)

    • Concentrated Hydrochloric Acid (HCl)

    • Crotonaldehyde (0.95 g, 14 mmol)

    • 11 N Sodium Hydroxide (NaOH) solution

    • Methanol

  • Procedure:

    • Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux at 105 °C.

    • Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.

    • Continue heating for one hour after the addition is complete.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with 11 N NaOH solution until a whitish-yellow precipitate forms.

    • Collect the precipitate by filtration.

    • Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.

Method B: Silica Magnetic Nanoparticle (Fe₃O₄@SiO₂) Catalyzed Synthesis

  • Materials:

    • Same as Method A, with the addition of Fe₃O₄@SiO₂ nanoparticles.

  • Procedure:

    • Suspend Fe₃O₄@SiO₂ particles in concentrated HCl in a round-bottom flask.

    • Add 1.5 g of 4-nitroaniline and heat the mixture to reflux at 105 °C.

    • Add 0.95 g of crotonaldehyde dropwise.

    • Continue refluxing for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Before neutralization, isolate the magnetic nanoparticles using an external magnet.

    • Neutralize the remaining solution with 11 N NaOH to precipitate the product.

    • Collect the precipitate by filtration and recrystallize from methanol.

Protocol 2: Synthesis of this compound from 6-Bromoquinoline

This protocol utilizes a copper-catalyzed nitration, a modern approach for installing a nitro group onto a pre-formed quinoline ring.

  • Materials:

    • 6-Bromoquinoline (0.5 mmol)

    • Copper(II) trifluoromethanesulfonate (45 mg, 0.125 mmol)

    • Potassium nitrite (KNO₂, 128 mg, 1.5 mmol)

    • Anhydrous Dimethylsulfoxide (DMSO, 0.6 mL)

    • Ethyl acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a pre-dried pressure tube under a nitrogen atmosphere, add 6-bromoquinoline, copper(II) trifluoromethanesulfonate, potassium nitrite, and anhydrous DMSO.

    • Seal the pressure tube and purge with nitrogen for 5 minutes.

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Gradually heat the mixture to 130 °C and maintain this temperature for 48 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the mixture with ice water and extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield this compound.

Data Presentation: Comparative Summary of Synthetic Protocols

The following table summarizes quantitative data from the cited protocols, allowing for easy comparison of different synthetic strategies.

MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Doebner-von Miller 4-Nitroaniline, CrotonaldehydeConc. HClReflux, 105 °C, 1 h47%
Catalyzed Doebner-von Miller 4-Nitroaniline, CrotonaldehydeConc. HCl, Fe₃O₄@SiO₂ nanoparticlesReflux, 105 °C, 1 h81%
Skraup Synthesis 3-Nitro-4-aminoanisole, GlycerolH₂SO₄, Arsenic oxide117-123 °C, ~10 hN/A
Copper-Catalyzed Nitration 6-BromoquinolineCu(OTf)₂, KNO₂, DMSO130 °C, 48 h~97%

Yields are as reported in the source literature and may vary based on experimental conditions.

Visualizations: Workflows and Biological Pathways

General Experimental Workflow for Synthesis and Purification

The synthesis of this compound analogues follows a standard organic chemistry workflow, from reaction setup to the isolation and characterization of the final product.[14][15][16][17][18]

G General Synthesis & Purification Workflow reagents 1. Reagents & Solvent Measurement setup 2. Reaction Setup (Flask, Condenser, etc.) reagents->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC/MS) reaction->monitoring monitoring->reaction Reaction incomplete workup 5. Quench & Work-up (e.g., Neutralization) monitoring->workup Reaction complete extraction 6. Extraction (Separatory Funnel) workup->extraction drying 7. Drying (e.g., Na2SO4) extraction->drying purification 8. Purification (Column Chromatography) drying->purification analysis 9. Characterization (NMR, MS, m.p.) purification->analysis

Caption: A typical workflow for the synthesis, purification, and analysis of organic compounds.

Potential Signaling Pathway: EGFR Inhibition

Quinoline and its analogues are known to exhibit anticancer activity, with some derivatives acting as inhibitors of key signaling proteins like the Epidermal Growth factor Receptor (EGFR).[4][19] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[20][21][22][23][24] this compound analogues could be developed as EGFR inhibitors, blocking these downstream effects.

G Simplified EGFR Signaling Pathway & Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analogue Inhibitor->Dimer Inhibits

Caption: Inhibition of EGFR signaling by a this compound analogue can block downstream pathways.

References

Application Notes and Protocols: 6-Nitroquinoline as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroquinoline is a pivotal heterocyclic building block in organic synthesis, primarily serving as a key intermediate in the preparation of a wide array of functionalized quinoline derivatives. Its strategic importance lies in the nitro group at the 6-position, which can be readily transformed into an amino group, providing a versatile handle for further molecular elaboration. This reactivity has been extensively exploited in medicinal chemistry for the development of novel therapeutic agents, including antimalarial drugs and kinase inhibitors. These application notes provide a comprehensive overview of the synthetic utility of this compound, with detailed protocols for its conversion to the crucial 6-aminoquinoline intermediate and its subsequent application in the synthesis of biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound and its primary derivative, 6-aminoquinoline, is essential for their effective use in synthesis. Key data are summarized below.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₉H₆N₂O₂174.16151-153Off-white powder613-50-3
6-AminoquinolineC₉H₈N₂144.17114-116Light yellow to brown crystals580-15-4

Table 2: Spectroscopic Data for Characterization

Compound1H NMR (Solvent)13C NMR (Solvent)
This compound (CDCl₃, 500 MHz) δ: 9.05 (dd, J=4.2, 1.7 Hz, 1H), 8.53 (d, J=2.6 Hz, 1H), 8.30 (dd, J=9.2, 2.6 Hz, 1H), 8.25 (d, J=8.3 Hz, 1H), 8.18 (d, J=9.2 Hz, 1H), 7.58 (dd, J=8.3, 4.2 Hz, 1H).[1](CDCl₃, 125 MHz) δ: 153.2, 149.0, 146.8, 136.5, 131.0, 129.4, 125.5, 123.0, 122.2.[2]
6-Aminoquinoline (DMSO-d₆, 400 MHz) δ: 8.61 (dd, J=4.2, 1.6 Hz, 1H), 8.09 (d, J=8.8 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.29 (dd, J=8.8, 2.4 Hz, 1H), 7.21 (dd, J=8.8, 4.2 Hz, 1H), 7.08 (d, J=2.4 Hz, 1H), 5.85 (s, 2H).[3](DMSO-d₆, 100 MHz) δ: 149.2, 145.8, 144.1, 135.2, 130.1, 128.9, 121.7, 121.2, 107.9.[3]

Key Synthetic Transformation: Reduction of this compound to 6-Aminoquinoline

The reduction of the nitro group is the most critical reaction of this compound, opening the door to a multitude of synthetic possibilities. Several methods have been established for this transformation, with the choice of reagent depending on factors such as scale, functional group tolerance, and desired purity.

Experimental Workflow: Reduction of this compound

G cluster_start Starting Material cluster_reagents Reduction Methods cluster_product Intermediate cluster_purification Work-up & Purification A This compound B SnCl2·2H2O / HCl or EtOH A->B C Catalytic Hydrogenation (H2 / Pd/C or Raney Ni) A->C D Fe / Acetic Acid A->D E 6-Aminoquinoline B->E C->E D->E F Basification E->F G Extraction F->G H Chromatography / Recrystallization G->H

Caption: General workflow for the reduction of this compound.
Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This is a widely used and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl) or Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 eq.) in ethanol, add stannous chloride dihydrate (4-5 eq.).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-aminoquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 3: Reported Yields for the Reduction of this compound Derivatives using SnCl₂

SubstrateProductYield (%)Reference
8-Chloro-6-nitroquinoline8-Chloro-6-aminoquinoline90[4]
5-Methoxy-6-nitroquinoline5-Methoxy-6-aminoquinoline92[4]
Protocol 2: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%) or a slurry of Raney Nickel.

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford 6-aminoquinoline, which is often of high purity.

Table 4: Reported Yields for Catalytic Hydrogenation of this compound Derivatives

SubstrateProductYield (%)Reference
This compound6-Aminoquinoline96[4]
5-Methoxy-6-nitroquinoline5-Methoxy-6-aminoquinoline95[4]

Applications in the Synthesis of Bioactive Molecules

6-Aminoquinoline, readily synthesized from this compound, is a cornerstone for the construction of various pharmacologically active compounds, particularly in the fields of infectious diseases and oncology.

Application 1: Synthesis of Antimalarial Agents

Derivatives of 6-aminoquinoline have shown promise as antimalarial agents, with research focused on overcoming drug resistance observed with existing therapies.

Synthetic Workflow for Quinolone-based Antimalarials

G A 6-Aminoquinoline B Condensation with Aldehyde/Ketone A->B C Schiff Base Intermediate B->C D Reduction (e.g., NaBH4) C->D E N-Substituted 6-Aminoquinoline D->E F Further Functionalization E->F G Antimalarial Drug Candidate F->G

Caption: Synthesis of antimalarial candidates from 6-aminoquinoline.

A general approach involves the N-alkylation or N-arylation of the 6-amino group to introduce side chains that are crucial for antimalarial activity. For instance, condensation with an appropriate aldehyde or ketone followed by reduction of the resulting Schiff base is a common strategy.[4]

Table 5: In Vitro Antimalarial Activity of Quinoline Derivatives

CompoundTarget/StrainIC₅₀ (µg/mL)Reference
Dihydropyrimidine derivative 4bPlasmodium falciparum0.021
Dihydropyrimidine derivative 4gPlasmodium falciparum0.018
1,3,4-Oxadiazole derivative 12Plasmodium falciparum0.014
Chloroquine (Reference)Plasmodium falciparum0.025
Application 2: Synthesis of Kinase Inhibitors

The quinoline scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[5][6] Derivatives of 6-aminoquinoline have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Caption: Inhibition of the VEGFR signaling pathway.

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Grb2 Grb2 cMet->Grb2 Gab1 Gab1 Grb2->Gab1 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival, Motility, Invasion Akt->CellSurvival Inhibitor Quinoline-based Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

NOD1/NOD2-RIPK2 Signaling Pathway

NOD_RIPK2_Pathway PGN Peptidoglycan (PGN) NOD NOD1/NOD2 PGN->NOD RIPK2 RIPK2 NOD->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor Quinoline-based Inhibitor Inhibitor->RIPK2

Caption: Inhibition of the NOD1/NOD2-RIPK2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward conversion to 6-aminoquinoline provides a robust platform for the development of a diverse range of biologically active molecules. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel antimalarial agents and kinase inhibitors. The continued exploration of the synthetic potential of this compound and its derivatives is expected to yield new and improved therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for the Functionalization of the Quinoline Ring in 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key methods for the chemical modification of 6-nitroquinoline. The protocols detailed herein are intended to serve as a foundational guide for the synthesis of novel quinoline derivatives for applications in medicinal chemistry, materials science, and organic synthesis.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] this compound is a versatile starting material for the synthesis of functionalized quinoline derivatives. The strongly electron-withdrawing nitro group at the 6-position activates the quinoline ring system for various chemical transformations, making it an ideal substrate for the introduction of a wide array of functional groups. This document outlines key functionalization strategies, including nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Key Functionalization Strategies

The functionalization of this compound can be broadly categorized into three main approaches:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the nitro group, facilitates the attack of nucleophiles. This can occur either through the displacement of a hydrogen atom (SNAr-H or Vicarious Nucleophilic Substitution - VNS) or a suitable leaving group.

  • Reduction of the Nitro Group: The conversion of the 6-nitro group to a 6-amino group is a pivotal transformation. The resulting 6-aminoquinoline is a versatile intermediate that can be further modified through diazotization, acylation, alkylation, and other reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the quinoline core.

A logical workflow for the functionalization of this compound often begins with either the modification of the ring through nucleophilic substitution or the reduction of the nitro group to open up different synthetic pathways.

Experimental Workflow This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nucleophiles (e.g., CN-, R-NH2) Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Reducing Agents (e.g., SnCl2, Fe) Functionalized 6-Nitroquinolines Functionalized 6-Nitroquinolines Nucleophilic Aromatic Substitution->Functionalized 6-Nitroquinolines 6-Aminoquinoline 6-Aminoquinoline Reduction of Nitro Group->6-Aminoquinoline Further Derivatization Further Derivatization 6-Aminoquinoline->Further Derivatization Cross-Coupling, Acylation, etc. Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle 6-Halo-nitroquinoline 6-Halo-nitroquinoline Oxidative Addition Oxidative Addition 6-Halo-nitroquinoline->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition R-X Oxidative Addition->Transmetalation R'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst R-R' 6-Substituted-nitroquinoline 6-Substituted-nitroquinoline Reductive Elimination->6-Substituted-nitroquinoline Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Skraup Reaction Conditions for 6-Nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitroquinoline via the Skraup reaction.

Troubleshooting Guide

Question: My Skraup reaction is extremely vigorous and difficult to control. What are the primary causes and how can I mitigate this?

Answer: The Skraup reaction is notoriously exothermic. The primary cause of a violent reaction is the rapid, uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, and the subsequent exothermic condensation and cyclization steps.

Solutions:

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly to the glycerol-aniline mixture while providing external cooling (e.g., an ice bath).

  • Use of a Moderator: Incorporate a mild oxidizing agent or a reaction moderator like ferrous sulfate (FeSO₄). Ferrous sulfate helps to control the reaction's exothermicity.[1]

  • Temperature Management: Carefully monitor the internal reaction temperature. After initial heating to start the reaction, it may be necessary to remove the heat source to allow the reaction's own exotherm to sustain it.[2] Once the initial vigorous phase subsides, gentle heating can be reapplied to maintain a steady reflux.[2]

  • Alternative Oxidizing Agents: While nitrobenzene can be used as both a solvent and an oxidizing agent, arsenic acid or arsenic pentoxide can result in a less violent reaction.[1][3]

Question: The yield of my this compound synthesis is consistently low. What factors could be responsible, and how can I improve it?

Answer: Low yields in the Skraup synthesis of this compound can be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and product isolation.

Solutions:

  • Substrate Reactivity: The starting material, p-nitroaniline, has a strongly electron-withdrawing nitro group, which deactivates the aniline ring and makes it less nucleophilic.[2][4] This inherent low reactivity is a major contributor to lower yields compared to syntheses with more activated anilines. While this is a fundamental challenge, ensuring optimal conditions is crucial.

  • Temperature and Reaction Time: Inadequate temperature or insufficient reaction time can lead to incomplete conversion. The reaction typically requires heating to initiate and then a prolonged reflux period of several hours.[2] For the synthesis of this compound from p-nitroaniline, reaction temperatures are often in the range of 140-150°C for about 6 hours.[3]

  • Efficient Mixing: The reaction mixture is often viscous and heterogeneous. Inadequate stirring can lead to localized overheating, causing decomposition and the formation of tarry byproducts, which will lower the yield of the desired product.[2] A robust mechanical stirrer is highly recommended.

  • Purity of Reagents: Ensure that the glycerol used is anhydrous, as the presence of water can interfere with the initial dehydration step to acrolein.

  • Work-up Procedure: The work-up of Skraup reactions can be challenging due to the formation of tars and polymeric materials.[5] Loss of product during purification is common. Techniques like steam distillation can be effective for separating the volatile quinoline product from non-volatile tars.[2]

Question: The reaction mixture has turned into a thick, un-stirrable tar. What can be done to prevent this and to salvage the product?

Answer: The formation of a thick, tarry mixture is a common issue in the Skraup reaction, often resulting from polymerization of acrolein or decomposition of the reactants and products at high temperatures.

Solutions to Prevent Tarring:

  • Control Acrolein Concentration: The dehydration of glycerol to acrolein should be gradual. One way to achieve this is by controlling the rate of heating. Using an excess of acrolein should be avoided as it can lead to a rubbery solid that is difficult to work with.[5]

  • Maintain Adequate Stirring: As mentioned, efficient mechanical stirring is crucial to prevent localized hot spots that promote polymerization and tar formation.[2]

Salvaging Product from a Tarry Mixture:

  • Dilution: After cooling, carefully dilute the reaction mixture with water before neutralization.

  • Steam Distillation: For volatile quinolines, steam distillation is a highly effective method to separate the product from the non-volatile tar.[2]

  • Solvent Extraction: After neutralization, perform multiple extractions with a suitable organic solvent (e.g., chloroform) to recover the product from the aqueous and solid mixture.

Frequently Asked Questions (FAQs)

What is the role of each reactant in the Skraup synthesis of this compound?

  • p-Nitroaniline: The aromatic amine substrate that provides the benzene ring and the amino group for the formation of the quinoline heterocycle.

  • Glycerol: Acts as the source for the three-carbon chain (acrolein) that forms the pyridine ring of the quinoline. It dehydrates in the presence of sulfuric acid to form acrolein in situ.[6]

  • Concentrated Sulfuric Acid: Serves as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[6]

  • Oxidizing Agent (e.g., Arsenic Pentoxide or Nitrobenzene): The final step in the formation of the quinoline ring is the aromatization of a dihydroquinoline intermediate. An oxidizing agent is required for this dehydrogenation step.[1][6]

Are there any safer alternatives to arsenic-based oxidizing agents?

Yes, while arsenic compounds are effective, their toxicity is a significant concern. Nitrobenzene can be used as an alternative oxidizing agent and solvent.[1] Another option is the use of m-nitrobenzenesulfonic acid, which has the advantage that its byproducts are often more easily removed during work-up.[4]

How critical is temperature control during the reaction?

Temperature control is absolutely critical for a successful Skraup synthesis.[2][7] Insufficient heat will prevent the reaction from proceeding, while excessive temperatures can lead to a violent, runaway reaction and significant charring and tar formation, drastically reducing the yield.[2][7] A carefully controlled heating profile is essential.

What are the expected yields for nitroquinoline synthesis using the Skraup reaction?

Yields can vary significantly depending on the specific substrate and reaction conditions. For nitroanilines, the yields are generally moderate due to the deactivating nature of the nitro group.

Data Presentation: Skraup Synthesis of Nitroquinolines

Starting AnilineProduct(s)Oxidizing AgentReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
p-NitroanilineThis compoundArsenic Pentoxide140-1506~75[3]
o-Nitroaniline8-NitroquinolineArsenic Pentoxide140-1506~65[3]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNitrobenzene130-1404-5~70 (mixture)[3]
o-Bromoaniline8-BromoquinolineNot SpecifiedNot SpecifiedNot Specified~75[2][4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from p-Nitroaniline

This protocol is a representative procedure and should be carried out with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • p-Nitroaniline

  • Glycerol (anhydrous)

  • Arsenic pentoxide

  • Concentrated sulfuric acid

  • Ferrous sulfate (optional)

  • Sodium hydroxide solution (for workup)

  • Chloroform or other suitable organic solvent (for extraction)

Procedure:

  • In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add glycerol.

  • Begin stirring and cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid from the dropping funnel to the glycerol. Maintain cooling to control the exotherm.

  • Once the addition is complete, add p-nitroaniline and arsenic pentoxide to the cooled mixture. If desired, ferrous sulfate can be added at this stage to moderate the reaction.

  • Cautiously heat the mixture in an oil bath. The reaction is often vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.

  • Once the initial exotherm subsides, maintain the reaction mixture at a gentle reflux (approximately 140-150°C) for 6 hours.

  • Allow the reaction mixture to cool to room temperature. The mixture will likely be a dark, viscous liquid or semi-solid.

  • Carefully and slowly pour the cooled reaction mixture into a large beaker containing ice and water.

  • Neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed with cooling and vigorous stirring.

  • Once the mixture is basic, transfer it to a separatory funnel and extract the product with several portions of chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Skraup_Troubleshooting_Workflow cluster_synthesis Skraup Reaction cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome start Reaction Start reaction Heating & Reflux start->reaction violent Violent Reaction reaction->violent Uncontrolled Exotherm low_yield Low Yield reaction->low_yield Incomplete Reaction tarring Tar Formation reaction->tarring Overheating/ Polymerization sol_violent Slow Reagent Addition Use Moderator (FeSO4) Controlled Heating violent->sol_violent sol_low_yield Optimize Temp. & Time Ensure Efficient Stirring Purify Reagents low_yield->sol_low_yield sol_tarring Controlled Heating Mechanical Stirring Avoid Excess Acrolein tarring->sol_tarring success Optimized Synthesis of this compound sol_violent->success sol_low_yield->success sol_tarring->success

Caption: Troubleshooting workflow for the Skraup synthesis of this compound.

References

Technical Support Center: Purification of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: My purified this compound sample is a beige to light brown powder. How can I obtain a purer, off-white product?

A1: The coloration in your this compound sample likely indicates the presence of persistent impurities. While a beige or light brown powder is a common appearance for this compound, achieving a higher purity, off-white solid is possible through meticulous purification techniques.[1] We recommend employing either recrystallization or column chromatography. For persistent color, a charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. However, be aware that this may slightly reduce your overall yield.

Q2: I'm observing a second spot on my TLC plate that is very close to the main spot of this compound. What could this be and how do I separate it?

A2: This is a common issue and the secondary spot is likely an isomeric impurity, such as 5-nitroquinoline or 8-nitroquinoline, which can form during the synthesis of this compound. Due to their similar polarities, these isomers can be challenging to separate.

To address this, we recommend optimizing your column chromatography. Using a less polar eluent system, such as a mixture of ethyl acetate and hexane, and employing a gradient elution can enhance separation.[2] Start with a low polarity eluent and gradually increase the polarity to improve the resolution between the isomers.

Q3: My yield after recrystallization is very low. What are the possible causes and how can I improve it?

A3: Low yield during recrystallization is a frequent problem and can stem from several factors:

  • Choice of Solvent: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent mixtures to find the optimal system.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery. Always use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize along with the impurities being removed. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.

Q4: During column chromatography, my this compound seems to be sticking to the column and not eluting properly. What should I do?

A4: This issue, known as "streaking" or "tailing," can occur if the compound has a strong affinity for the stationary phase. Since this compound is a basic compound, it can interact strongly with the acidic silica gel.

To mitigate this, you can try the following:

  • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.

  • Modify the mobile phase: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent can help to reduce the interaction with the silica gel and improve the peak shape and elution.

Data Presentation

The following tables provide a summary of hypothetical data to illustrate the effectiveness of different purification methods for this compound.

Table 1: Comparison of Recrystallization Solvents for this compound Purification

Recrystallization SolventPurity (%)Yield (%)AdvantagesDisadvantages
Ethanol98.575Good crystal formation, readily available solvent.Moderate yield.
Methanol97.880Higher yield compared to ethanol.Purity may be slightly lower.
Ethyl Acetate/Hexane99.265High purity achievable.Lower yield, requires solvent mixture optimization.
Toluene98.070Effective for removing certain impurities.Higher boiling point, more difficult to remove residual solvent.

Table 2: Comparison of Column Chromatography Conditions for this compound Purification

Stationary PhaseEluent System (Ethyl Acetate/Hexane gradient)Purity (%)Yield (%)AdvantagesDisadvantages
Silica Gel5% to 30% Ethyl Acetate99.585High purity and good yield, standard method.Can have strong interaction with the basic product.
Neutral Alumina5% to 30% Ethyl Acetate99.088Higher yield, less interaction with the product.May have lower resolution for some impurities.
Silica Gel with 0.5% Triethylamine5% to 30% Ethyl Acetate99.683Excellent purity, minimizes tailing.Requires addition of a modifier.

Table 3: Hypothetical Solubility of this compound in Various Organic Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C (Ethanol b.p.) or 69°C (Hexane b.p.) ( g/100 mL)
Ethanol1.28.5
Methanol1.510.2
Ethyl Acetate2.515.0
Hexane0.10.8
Dichloromethane5.0N/A
Toluene1.812.5
Water<0.1<0.1

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Dissolution: In a fume hood, place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 50 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the this compound is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (approx. 0.5 g) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot ethanol. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation: In a fume hood, prepare a slurry of 100 g of silica gel in a 20:80 mixture of ethyl acetate and hexane. Pour the slurry into a chromatography column (approximately 4 cm in diameter) and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve 2.0 g of crude this compound in a minimal amount of dichloromethane. To this solution, add approximately 4 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a 5% ethyl acetate in hexane solution. Gradually increase the polarity of the eluent, for example, by increasing the ethyl acetate concentration in 5% increments.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G start Crude this compound Sample tlc_analysis Initial Purity Assessment (TLC/HPLC) start->tlc_analysis decision1 Nature of Impurities? tlc_analysis->decision1 colored_impurities Colored Impurities decision1->colored_impurities Mainly colored isomeric_impurities Isomeric/Closely Related Impurities decision1->isomeric_impurities Isomers/Multiple spots recrystallization Recrystallization charcoal_treatment Charcoal Treatment during Recrystallization recrystallization->charcoal_treatment If color persists purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chrom Column Chromatography purity_check2 Purity Check (TLC/HPLC) column_chrom->purity_check2 colored_impurities->recrystallization isomeric_impurities->column_chrom charcoal_treatment->purity_check1 decision2 Purity > 99%? purity_check1->decision2 decision3 Purity > 99%? purity_check2->decision3 final_product Pure this compound decision2->final_product Yes repurify Re-purify (Consider alternative method) decision2->repurify No decision3->final_product Yes decision3->repurify No repurify->recrystallization From Column repurify->column_chrom From Recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 6-Nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitroquinoline. The information provided is intended to help identify and characterize common byproducts, leading to improved reaction outcomes and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the Skraup synthesis of this compound from 4-nitroaniline?

A1: The Skraup synthesis, while direct, can lead to several impurities. The most common include:

  • Unreacted Starting Materials: Residual 4-nitroaniline can be present if the reaction does not go to completion.

  • Tarry Byproducts: The reaction of glycerol in strong acid is known to produce acrolein, which can polymerize under the harsh reaction conditions, leading to the formation of tar.[1]

  • Positional Isomers: Although the amino group of 4-nitroaniline directs the cyclization to form this compound, minor amounts of other isomers, such as 5-nitroquinoline and 7-nitroquinoline, may form through side reactions.

  • Over-reduction Products: If the oxidizing agent is not effective or is consumed prematurely, partially hydrogenated quinoline species may be present.

Q2: I am observing a very low yield and a significant amount of black, tarry material in my Skraup reaction. What is the cause and how can I minimize it?

A2: Low yields and tar formation are classic issues in the Skraup synthesis.[1] The primary cause is the polymerization of acrolein, which is generated in-situ from glycerol and sulfuric acid. To mitigate this:

  • Control the Reaction Temperature: The Skraup reaction is highly exothermic.[2] Maintain careful temperature control, often with an ice bath during the initial mixing of reagents, to prevent runaway reactions that favor polymerization.

  • Use a Moderating Agent: The addition of a moderating agent like ferrous sulfate can help to control the reaction's vigor.

  • Slow Reagent Addition: Add the sulfuric acid slowly to the mixture of aniline, glycerol, and the oxidizing agent with efficient stirring to ensure even heat distribution.

Q3: My final product shows multiple spots on the TLC, even after purification. What are the likely isomeric impurities?

A3: If you are synthesizing this compound via direct nitration of quinoline, you can expect a mixture of 5-nitroquinoline and 8-nitroquinoline as the major products.[3][4] In the case of the Skraup synthesis starting from 4-nitroaniline, while this compound is the major product, trace amounts of 5-nitroquinoline and 7-nitroquinoline can still be formed. The presence of these isomers is a common reason for multiple spots on a TLC plate.

Q4: How can I effectively purify crude this compound?

A4: Purification of this compound typically involves a combination of techniques:

  • Work-up: After the reaction, quenching the mixture in water and neutralizing it with a base (like sodium hydroxide) will precipitate the crude product.

  • Solvent Washing: Washing the crude solid with water and then methanol can help remove some of the more polar impurities and unreacted starting materials.

  • Column Chromatography: This is a highly effective method for separating this compound from its isomers and other byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is commonly used.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can provide a highly purified final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides steps for resolution.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Violent, uncontrollable reaction The Skraup synthesis is highly exothermic.- Ensure adequate cooling (ice bath) during reagent addition.- Add sulfuric acid dropwise with vigorous stirring.- Consider adding a moderating agent like ferrous sulfate.
Low yield of this compound - Incomplete reaction.- Formation of tarry byproducts.- Loss of product during work-up.- Monitor the reaction by TLC to ensure completion.- Optimize reaction temperature and time.- Use a moderating agent to reduce tar formation.- Ensure proper pH adjustment during work-up to precipitate all the product.
Product is a dark, tarry solid Polymerization of acrolein.- Improve temperature control.- Ensure efficient stirring throughout the reaction.- Use a less aggressive dehydrating agent if possible.
Presence of starting material (4-nitroaniline) in the product Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure the correct stoichiometry of reagents.
Multiple spots on TLC close to the product spot Presence of positional isomers (e.g., 5-nitroquinoline, 7-nitroquinoline).- Optimize reaction conditions to favor the formation of the 6-nitro isomer.- Employ careful column chromatography with a shallow solvent gradient for better separation.

Quantitative Data on Impurities

While precise quantitative data for impurities in every synthesis can vary, the following table provides a general overview of expected impurities in a typical Skraup synthesis of this compound from 4-nitroaniline.

Impurity Typical Amount Identification Method(s)
4-NitroanilineVariable (depends on conversion)TLC, HPLC, GC-MS
Tarry PolymersMajor byproduct if uncontrolledVisual, Insoluble in most organic solvents
5-NitroquinolineMinorTLC, HPLC, GC-MS, NMR
7-NitroquinolineMinorTLC, HPLC, GC-MS, NMR

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound from 4-Nitroaniline[5]

This protocol describes a general procedure for the synthesis of this compound using the Skraup reaction.

Materials:

  • 4-Nitroaniline

  • Glycerol

  • Arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene)

  • Concentrated sulfuric acid

  • Ferrous sulfate (optional moderator)

  • Sodium hydroxide solution (for workup)

  • Chloroform (or other suitable organic solvent for extraction)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.

  • To this cooled and stirred mixture, add 4-nitroaniline and arsenic pentoxide. If using, add ferrous sulfate at this stage.

  • Heat the mixture cautiously to 140-150°C. The reaction is exothermic and may require intermittent cooling to maintain the temperature in the desired range.

  • Maintain the reaction at this temperature for approximately 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the crude this compound.

  • Filter the crude product, wash it with water, and then dry it.

  • Further purification can be achieved by column chromatography on silica gel followed by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Mix 4-Nitroaniline, Glycerol, Arsenic Pentoxide acid 2. Add H₂SO₄ (conc.) (Cooling) reagents->acid heat 3. Heat to 140-150°C (6 hours) acid->heat quench 4. Quench on Ice heat->quench neutralize 5. Neutralize with NaOH quench->neutralize filter 6. Filter Crude Product neutralize->filter purify 7. Purify (Chromatography & Recrystallization) filter->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the Skraup synthesis of this compound.

troubleshooting_flowchart start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes end Successful Synthesis issue->end No tar Excessive Tar? low_yield->tar No sol_low_yield Optimize Reaction Time/Temp Ensure Complete Neutralization low_yield->sol_low_yield Yes isomers Isomeric Impurities? tar->isomers No sol_tar Improve Temperature Control Use Moderating Agent (FeSO₄) tar->sol_tar Yes sol_isomers Optimize Chromatography Use Shallow Gradient isomers->sol_isomers Yes isomers->end No sol_low_yield->end sol_tar->end sol_isomers->end no_issue No

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

side reactions and byproduct formation in quinoline nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the side reactions and byproduct formation encountered during the nitration of quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of quinoline nitration under standard acidic conditions?

Under typical nitration conditions using a mixture of concentrated nitric acid and sulfuric acid, quinoline is protonated to form the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic aromatic substitution occurs on the less deactivated benzene ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2]

Q2: Why are the 5- and 8-positions favored during the nitration of quinoline?

In the highly acidic nitrating medium, the quinoline nitrogen is protonated. The resulting quinolinium ion directs the electrophilic nitronium ion (NO₂⁺) to the benzene ring. The 5- and 8-positions are electronically favored in the quinolinium cation for electrophilic substitution, leading to the formation of 5-nitroquinoline and 8-nitroquinoline as the major products.[2]

Q3: What are the common side reactions and byproducts observed in quinoline nitration?

Besides the primary 5- and 8-nitroquinoline isomers, several other byproducts can be formed depending on the reaction conditions. These can include:

  • Other Isomers: Small amounts of other positional isomers such as 3-nitroquinoline, 6-nitroquinoline, and 7-nitroquinoline may be formed.[3][4] The formation of 3-nitroquinoline can be favored under less acidic conditions.[4]

  • Dinitroquinolines: Over-nitration can lead to the formation of dinitro derivatives. For example, the nitration of 8-hydroxyquinoline can readily produce 5,7-dinitro-8-hydroxyquinoline.[5] While less common for unsubstituted quinoline under controlled conditions, forcing conditions (higher temperatures, excess nitrating agent) can increase the likelihood of dinitration.

  • Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of various oxidation byproducts, which can complicate the purification process.[6]

  • Sulfonated Byproducts: If fuming sulfuric acid is used or if the reaction is carried out at elevated temperatures, sulfonation of the quinoline ring can occur as a competing electrophilic substitution reaction.[1][7][8]

Q4: Can nitration occur on the pyridine ring of quinoline?

Direct electrophilic nitration on the pyridine ring is generally difficult due to the deactivating effect of the protonated nitrogen atom. However, alternative methods can be employed to achieve this:

  • Nucleophilic Nitration: It is possible to introduce a nitro group at the 2-position of quinoline via a nucleophilic substitution reaction, for example, using potassium nitrite and acetic anhydride in DMSO, although yields may be modest.[9]

  • Radical Nitration: Recent methods utilizing radical chemistry have shown the potential for meta-nitration of the pyridine ring.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired nitroquinoline isomers 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of significant amounts of byproducts. 4. Loss of product during workup and purification.1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Optimize the temperature; too low may slow the reaction, too high may increase byproduct formation. 3. Use a slight excess of the limiting reagent (typically quinoline). 4. Carefully control the pH during neutralization and use an appropriate extraction solvent.
Formation of significant amounts of dinitro products 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time.1. Maintain a low reaction temperature (e.g., 0-10 °C). 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the desired mono-nitrated product is maximized.
Presence of a complex mixture of isomers 1. Reaction conditions favoring the formation of multiple isomers. 2. Use of a less selective nitrating agent.1. Strictly control the reaction temperature and the rate of addition of the nitrating agent. 2. The standard nitric acid/sulfuric acid mixture is generally selective for the 5- and 8-positions. For other isomers, specific synthetic routes are often required.[12][13][14]
Dark-colored reaction mixture or product, indicating oxidation 1. Reaction temperature is too high. 2. Presence of impurities that catalyze oxidation.1. Maintain a low and controlled temperature throughout the reaction. 2. Use pure, high-quality starting materials.
Difficulty in separating 5-nitroquinoline and 8-nitroquinoline The isomers often have similar physical properties, making separation by simple crystallization challenging.1. Fractional Crystallization: Can be effective but may require multiple recrystallizations. 2. Column Chromatography: Silica gel chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) is a common and effective method for separation. 3. Selective Salt Formation: A patented method involves the selective precipitation of 5-nitroquinoline as its hydrohalide salt from a solution containing a mixture of the isomers.[3]

Quantitative Data

Table 1: Isomer Distribution in the Nitration of Quinoline

Nitrating AgentTemperature (°C)5-Nitroquinoline (%)8-Nitroquinoline (%)Other Isomers/Byproducts (%)Reference
HNO₃ / H₂SO₄052.347.7Not specified[2]
HNO₃ / H₂SO₄95-10040-6030-50Remainder includes other nitroquinolines and unidentified materials[3]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Quinoline to 5- and 8-Nitroquinoline

This protocol is a generalized procedure based on common laboratory practices for electrophilic nitration.

1. Reagent Preparation:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 equivalents) to concentrated sulfuric acid (a sufficient amount to ensure stirrability) in a separate flask, while cooling in an ice bath.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline (1 equivalent) in concentrated sulfuric acid.

  • Cool the quinoline solution in an ice-water bath to 0-5 °C.

3. Nitration:

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred quinoline solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS.

4. Work-up and Isolation:

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide solution or ammonium hydroxide) while keeping the mixture cool in an ice bath. The product will precipitate out.

  • Collect the crude product by filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

5. Purification:

  • The crude product, a mixture of 5- and 8-nitroquinoline, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or separated into its individual isomers by column chromatography on silica gel.

Protocol 2: Nucleophilic Nitration for the Synthesis of 2-Nitroquinoline

This protocol is based on a method for nucleophilic nitration.[9]

1. Reaction Setup:

  • In a round-bottom flask, dissolve quinoline (1 equivalent) and potassium nitrite (6 equivalents) in dimethyl sulfoxide (DMSO).

2. Nitration:

  • Slowly add a solution of acetic anhydride (6 equivalents) in DMSO to the stirred quinoline solution at room temperature.

  • Stir the reaction mixture at room temperature for the required duration.

3. Work-up and Isolation:

  • Pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent to isolate 2-nitroquinoline.

Visualizations

QuinolineNitration Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline->Quinolinium Protonation ProductMixture Crude Product (Mixture) Quinolinium->ProductMixture NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Quinolinium Electrophilic Attack FiveNitro 5-Nitroquinoline (Major Product) ProductMixture->FiveNitro Separation EightNitro 8-Nitroquinoline (Major Product) ProductMixture->EightNitro Separation Byproducts Byproducts ProductMixture->Byproducts Side Reactions OtherIsomers Other Isomers (e.g., 3-, 6-, 7-nitro) Byproducts->OtherIsomers Dinitro Dinitroquinolines Byproducts->Dinitro Oxidation Oxidation Products Byproducts->Oxidation Sulfonation Sulfonated Products Byproducts->Sulfonation

Caption: Logical workflow of quinoline nitration and byproduct formation.

References

Technical Support Center: Troubleshooting HPLC Analysis of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of nitroquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during chromatographic separation of these compounds. The following troubleshooting guides and Frequently Asked Questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of nitroquinoline isomers by HPLC challenging?

The primary challenge in separating nitroquinoline isomers, such as 5-nitroquinoline and 8-nitroquinoline, lies in their high structural similarity. As positional isomers, they have the same molecular weight and similar physicochemical properties, including polarity and pKa values. These subtle differences make achieving baseline resolution difficult with standard chromatographic methods.[1]

Q2: What are the most common issues observed during the HPLC analysis of nitroquinoline isomers?

The most frequently encountered problems include:

  • Poor Resolution and Co-elution: Peaks for different isomers overlap or are not fully separated.[1]

  • Peak Tailing: Asymmetrical peaks with a "tail" can compromise accurate integration and quantification. This is particularly common for basic compounds like quinolines due to interactions with the stationary phase.[2]

  • Inconsistent Retention Times: Variability in the time it takes for an isomer to elute from the column can affect reproducibility.

  • Poor Peak Shape (Broadening or Splitting): Peaks may appear wider than expected or split into two, indicating various potential issues with the column or method.[2]

Q3: What type of HPLC column is best suited for separating nitroquinoline isomers?

Standard C18 columns are commonly used for the analysis of nitroquinoline derivatives due to the nonpolar nature of the quinoline ring system.[3] However, for challenging isomer separations, stationary phases that offer alternative selectivities, such as phenyl-hexyl or polar-embedded columns, may provide better resolution due to π-π and dipole-dipole interactions with the aromatic rings.[1] For some applications, specialized columns like Newcrom R1, which has low silanol activity, can also be effective.[4][5]

II. Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Nitroquinoline Isomers

Symptom: Your chromatogram shows overlapping peaks for two or more nitroquinoline isomers, making accurate quantification impossible.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier can increase retention and potentially improve separation.[6][7] Change the organic solvent: If using acetonitrile, try methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.
Incorrect Mobile Phase pH Adjust the pH: The separation of basic compounds like nitroquinolines is highly dependent on the mobile phase pH. Prepare a series of mobile phases with pH values ranging from 3 to 6 using a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.[1]
Suboptimal Stationary Phase Select an alternative column: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded stationary phase to leverage different interaction mechanisms.[1]
Inadequate Column Temperature Optimize the column temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. Experiment with temperatures in the range of 25-40°C.
Gradient Elution Not Optimized Adjust the gradient slope: If using a gradient method, a shallower gradient (a slower increase in the organic solvent concentration) can often improve the resolution of closely eluting peaks.[3]
Issue 2: Peak Tailing for Nitroquinoline Isomers

Symptom: The peaks for your nitroquinoline isomers are asymmetrical, with a pronounced tail extending from the peak maximum.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanol Groups Lower the mobile phase pH: Operating at a lower pH (e.g., around 3) can suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing their interaction with the basic nitrogen on the quinoline ring. Use a mobile phase additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. Use an end-capped column: Employ a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups.
Column Overload Reduce the sample concentration: Injecting too much sample can lead to peak distortion. Dilute your sample and re-inject.[2]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Contamination or Degradation Wash the column: Flush the column with a strong solvent to remove any contaminants. Replace the column: If the peak shape does not improve after washing, the column may be degraded and require replacement.
Metal Chelation Add a chelating agent: For hydroxy-nitroquinoline derivatives like nitroxoline (8-hydroxy-5-nitroquinoline), chelation with metal ions in the system can cause severe peak tailing. The addition of a chelating agent like EDTA to the mobile phase can significantly improve peak symmetry.[8]

III. Experimental Protocols

Example Protocol for RP-HPLC Separation of Nitroquinoline Isomers

This protocol provides a starting point for the separation of nitroquinoline isomers and may require further optimization for your specific application.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size[3]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[4][5]
Gradient 30% B to 90% B over 20 minutes[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]
Injection Volume 10 µL
Column Temperature 30 °C[3]
Sample Preparation 1 mg/mL in Acetonitrile[3]

Note: For LC-MS applications, replace phosphoric acid with a volatile modifier like formic acid.[4][5]

Sample Preparation
  • Accurately weigh and dissolve approximately 10 mg of the nitroquinoline isomer sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

IV. Quantitative Data Summary

The following table summarizes example retention times for 5-nitroquinoline and 8-nitroquinoline based on available data. Note that these values can vary significantly depending on the specific HPLC system, column, and mobile phase conditions.

Isomer Retention Time (min)
8-Nitroquinoline9.0[9]
5-Nitroquinoline12.8[9]

Conditions for the data above are not fully specified in the source but serve as a general reference.

V. Mandatory Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G start Poor Resolution or Co-elution q1 Is the mobile phase pH optimized for basic compounds? start->q1 a1_no No q1->a1_no a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Adjust pH to 3-6 using a buffer a1_no->sol1 q2 Is the mobile phase composition (organic %) optimized? sol1->q2 a2_no No q2->a2_no a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Vary organic solvent percentage or change solvent type (ACN vs. MeOH) a2_no->sol2 q3 Are you using a standard C18 column? sol2->q3 a3_no No q3->a3_no a4_yes Yes q3->a4_yes Yes a3_yes->q3 q4 Is the gradient slope optimized? a3_no->q4 sol3 Consider a Phenyl-Hexyl or Polar-Embedded column for alternative selectivity sol3->q4 a4_no No q4->a4_no end Resolution Improved q4->end Yes a4_yes->sol3 sol4 Try a shallower gradient a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for poor peak resolution.

Logical Relationship of Peak Tailing Causes and Solutions

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Corrective Actions cause1 Silanol Interactions Basic nature of nitroquinoline interacts with acidic silanols on silica surface sol1 Optimize Mobile Phase - Lower pH (e.g., ~3) - Add competing base (e.g., TEA) cause1->sol1 Mitigated by cause2 Column Overload Exceeding the sample capacity of the column sol2 Modify Sample - Reduce sample concentration - Dissolve in mobile phase cause2->sol2 Corrected by cause3 Metal Chelation (for hydroxy-nitroquinolines) sol3 Use Additives - Add chelating agent (e.g., EDTA) cause3->sol3 Prevented by

Caption: Causes and solutions for peak tailing.

References

improving the yield of 6-aminoquinoline from 6-Nitroquinoline reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-aminoquinoline via the reduction of 6-nitroquinoline.

Troubleshooting Guide

This guide addresses common problems encountered during the reduction of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TR-01 Incomplete or Slow Reaction 1. Insufficient reducing agent.2. Deactivated or low-quality catalyst (e.g., Pd/C, Raney Nickel).3. Low reaction temperature.4. Poor solubility of this compound.1. Increase the molar excess of the reducing agent incrementally.2. Use a fresh batch of high-quality catalyst. Ensure proper handling and storage to prevent deactivation.3. Gradually increase the reaction temperature while monitoring for byproduct formation.[1][2]4. Choose a solvent or co-solvent system in which the starting material is more soluble.
TR-02 Low Yield of 6-Aminoquinoline 1. Over-reduction to undesired byproducts.2. Formation of side products (e.g., azo or azoxy compounds).3. Degradation of the product during workup or purification.4. Mechanical losses during product isolation.1. Employ milder reaction conditions (lower temperature, lower pressure for hydrogenation).[1][2] Monitor the reaction closely with TLC or LC-MS and stop it once the starting material is consumed.[1]2. Avoid harsh reducing agents like LiAlH₄ which can favor azo compound formation with aromatic nitro groups.[3] Metal/acid reductions (e.g., Fe/AcOH) are generally selective.[3]3. Use a buffered workup if the product is sensitive to pH extremes.[4] Minimize exposure to high heat and light during purification.4. Ensure efficient extraction and careful handling during filtration and transfer steps.
TR-03 Formation of Colored Impurities 1. Presence of azo or azoxy coupling byproducts, which are often colored.2. Air oxidation of the 6-aminoquinoline product or intermediates.3. Incomplete reduction leaving residual this compound (yellowish).1. Optimize reaction conditions to favor complete reduction to the amine. The use of stannous chloride (SnCl₂) can be effective.[5]2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider using degassed solvents.3. Ensure the reaction goes to completion by monitoring with TLC.[1]
TR-04 Difficulty in Product Purification 1. Oily product instead of solid crystals during recrystallization.2. Poor separation of product and byproducts on column chromatography.1. The crude product may be too impure. Try pre-purification with a short silica plug. Experiment with different solvent systems for recrystallization.[6]2. Systematically screen different eluent systems using TLC to find optimal separation conditions. Gradient elution may be necessary.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for reducing this compound to 6-aminoquinoline?

A1: The most common and reliable methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method. Typical catalysts are Palladium on carbon (Pd/C) or Raney Nickel.[3] Hydrogen sources can be H₂ gas or transfer hydrogenation reagents like hydrazine hydrate.[7][8]

  • Metal and Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and effective method.[3][9] The Fe/acetic acid system is particularly mild and widely used.[3][9]

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a metal-free alternative and is known for its chemoselectivity, making it suitable for substrates with other reducible functional groups.[10]

Q2: How can I monitor the progress of the reaction to avoid over-reduction or incomplete conversion?

A2: Close monitoring of the reaction is crucial. The best techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is advisable to run a TLC at regular intervals (e.g., every 15-30 minutes) to check for the disappearance of the starting material (this compound) and the appearance of the product (6-aminoquinoline).[1] Once the starting material is no longer visible on the TLC plate, the reaction should be stopped to prevent the formation of byproducts.[1]

Q3: What are the potential side reactions, and how can they be minimized?

A3: The primary side reactions involve the formation of intermediates like nitroso and hydroxylamino species. These can condense to form azoxy and azo compounds.[8]

  • To minimize these:

    • Ensure sufficient reducing agent and optimal reaction conditions to drive the reaction to the desired amine.

    • Avoid reducing agents known to favor azo compound formation with aromatic nitro compounds, such as lithium aluminum hydride (LiAlH₄).[3]

    • In some enzymatic reactions, side products like 6-nitroquinolin-2(1H)-one have been observed.[11] However, for typical chemical synthesis, this is less common.

Q4: What are the recommended workup and purification procedures for 6-aminoquinoline?

A4: After the reaction is complete, the workup typically involves:

  • Catalyst Removal: If a heterogeneous catalyst like Pd/C was used, it must be carefully filtered off, often through a pad of Celite®.[12]

  • Neutralization: If the reaction was run under acidic conditions, the mixture is typically diluted with water and neutralized with a base (e.g., sodium hydroxide, sodium carbonate) to a pH of 3-4 or higher to precipitate the product or prepare for extraction.[7]

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.[8][10]

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[8]

For purification, common methods include:

  • Recrystallization: Using a suitable solvent to obtain pure crystals.[6]

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., ethyl acetate-petroleum ether) to separate the product from impurities.[6][7]

Q5: Are there any specific safety precautions I should take?

A5: Yes, several safety precautions are important:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and using appropriate pressure-rated equipment. Catalysts like Pd/C can be pyrophoric and should be handled carefully, especially when dry and exposed to air after the reaction.

  • Metal/Acid Reactions: These reactions can produce hydrogen gas as a byproduct. Ensure adequate ventilation. Acids used are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Sodium Dithionite: Its decomposition can be exothermic. Use caution during scale-up and ensure adequate cooling. Acidification can release toxic sulfur-containing gases.[10]

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolventTemperatureTypical YieldNotes
Catalytic Hydrogenation 10% Pd/C, Hydrazine HydrateEthanolReflux~71%A common method suitable for industrial production.[7]
Metal/Acid Reduction Iron (Fe) powder, Acetic AcidEthanol/Water100 °CHigh (not specified)A mild and classic method.[3][13]
Metal Salt Reduction Stannous Chloride (SnCl₂)Concentrated HClNot specifiedHigh (not specified)Effective and prevents dehalogenation if other halogens are present.[5]
Hydrazine Reduction Hydrazine Hydrate, Raney NickelEthanol/CH₂Cl₂0 °C to RTNot specified for amineUsed to synthesize the hydroxylamine intermediate.[8]

Experimental Protocols

Protocol 1: Reduction using Palladium on Carbon and Hydrazine Hydrate[7]
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (30 g, 0.172 mol), 10% Pd/C (3 g), and ethanol (250 ml).

  • Reaction: To the stirred suspension, add 80% hydrazine hydrate (19.2 g, 0.30 mol).

  • Heating: Heat the mixture in an oil bath and maintain reflux for 6 hours.

  • Monitoring: Monitor the reaction progress using TLC until all the this compound is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield the final product.

Protocol 2: Reduction using Iron and Acetic Acid[13]
  • Setup: To a solution of this compound (1 equivalent) in ethanol, add acetic acid and iron powder (4 equivalents).

  • Reaction: Heat the resulting mixture to 100 °C and stir for 2 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup: After cooling, dilute the reaction with water and adjust the pH to ~8 by adding 1N aqueous NaOH.

  • Extraction: Extract the mixture with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product.

Visualizations

experimental_workflow General Workflow for this compound Reduction cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification start Dissolve this compound in appropriate solvent add_reagents Add Reducing Agent (e.g., Pd/C + Hydrazine, Fe/AcOH) start->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react filter Filter Catalyst (if applicable) react->filter Reaction Complete neutralize Neutralize & Quench filter->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate (Crude Product) extract->dry_concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) dry_concentrate->purify analyze Analyze Purity (HPLC, NMR, MS) purify->analyze final_product Pure 6-Aminoquinoline analyze->final_product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Incomplete Reaction cluster_byproducts Byproducts Formed start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS of crude) start->check_completion check_impurities Analyze Impurities (NMR/LC-MS of crude) start->check_impurities incomplete_causes Potential Causes: - Insufficient Reagent - Low Temperature - Bad Catalyst check_completion->incomplete_causes Starting Material Remains byproduct_causes Potential Causes: - Over-reduction - Side Reactions (Azo) - Degradation check_impurities->byproduct_causes Major Impurity Peaks Detected incomplete_solutions Solutions: - Increase Reagent/Temp - Use Fresh Catalyst incomplete_causes->incomplete_solutions final_action Optimize & Repeat Experiment incomplete_solutions->final_action byproduct_solutions Solutions: - Use Milder Conditions - Change Reducing Agent - Optimize Workup byproduct_causes->byproduct_solutions byproduct_solutions->final_action

References

Technical Support Center: Regioselectivity in the Nitration of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common regioselectivity challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of unsubstituted quinoline primarily occur at the 5- and 8-positions?

A1: Under typical acidic nitration conditions, such as a mixture of nitric acid and sulfuric acid, the quinoline nitrogen atom is protonated to form the quinolinium ion.[1][2] This protonation deactivates the pyridine ring, making the benzene ring the more favorable site for electrophilic aromatic substitution.[1] Consequently, the nitro group attacks the less deactivated carbocyclic ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][3] At 0°C, the reaction can produce an almost equal mixture of the two isomers (approximately 52.3% 5-nitroquinoline and 47.7% 8-nitroquinoline).[1]

Q2: How can I achieve nitration on the pyridine ring of a quinoline?

A2: Direct electrophilic nitration on the deactivated pyridine ring is challenging. However, alternative strategies can be employed to introduce a nitro group onto the heterocyclic part of the molecule:

  • Radical Nitration: A method utilizing tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source, in combination with TEMPO and oxygen, can achieve meta-nitration at the C3 position through a dearomatization-rearomatization strategy.[2][4][5]

  • Via Reissert Compounds: Quinoline can be converted into a Reissert compound, which can then undergo regiospecific nitration at the 3-position upon treatment with acetyl nitrate.[6]

  • Nucleophilic Nitration: It is possible to introduce a nitro group at the 2-position through a nucleophilic substitution reaction using reagents like potassium nitrite and acetic anhydride in DMSO.[7]

  • Using N-Oxides: Converting the quinoline to a quinoline N-oxide activates the pyridine ring for electrophilic attack. Nitration of quinoline N-oxide with mixed acid typically yields the 4-nitro and 8-nitro products.[8] Alternatively, using tert-butyl nitrite allows for a highly regioselective C-3 nitration of quinoline N-oxides.[8]

Q3: How do electron-donating substituents on the benzene ring affect regioselectivity?

A3: Electron-donating groups (EDGs) are powerful directing groups and significantly influence the position of nitration.

  • Hydroxyl (-OH) Group: An -OH group strongly activates the ring. For instance, 8-hydroxyquinoline, when treated even with dilute nitric acid, readily undergoes dinitration to yield 5,7-dinitro-8-hydroxyquinoline.[9]

  • Amino (-NH₂) Group: An unprotected amino group will be protonated under strong acid conditions, becoming a deactivating, meta-directing ammonium group (-NH₃⁺).[10][11] To direct nitration, the amino group is often protected (e.g., as an amide). The amide group then acts as an ortho-, para-director. For example, using an 8-aminoquinoline amide with Fe(NO₃)₃·9H₂O can direct mononitration to the C5 position.[12]

  • Alkyl (-R) Group: An alkyl group like methyl (-CH₃) is a weak activator and ortho-, para-director. The direct nitration of 2-methylquinoline results in a mixture of isomers, primarily 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.[13]

Q4: What is the effect of electron-withdrawing substituents on regioselectivity?

A4: Electron-withdrawing groups (EWGs) deactivate the ring they are attached to, making nitration more difficult and influencing the position of the incoming nitro group.

  • Halogen (-Cl) Group: Halogens are deactivating but ortho-, para-directing. The direct nitration of 4-chloroquinoline with mixed acid yields a mixture of 5-nitro-4-chloroquinoline and 8-nitro-4-chloroquinoline.[14] However, the yield of the 5-nitro isomer is often very low, with some reports citing a maximum of only 16%.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Nitrated Product 1. Deactivated Substrate: The presence of electron-withdrawing groups or the protonation of the quinoline nitrogen deactivates the ring system, making it less reactive towards electrophiles.[2][10][15] 2. Insufficiently Strong Nitrating Agent: The chosen nitrating agent may not be potent enough for the deactivated substrate.[10][15] 3. Low Reaction Temperature: The reaction rate may be too slow at the selected temperature.[10][15]1. Increase Reaction Temperature: Cautiously increase the temperature in small increments (e.g., 10°C) while carefully monitoring the reaction for product formation and potential degradation.[15] 2. Use a Stronger Nitrating Agent: Employ a more potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid or a nitronium salt (e.g., NO₂BF₄).[10][15] 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring progress with TLC or HPLC to avoid over-nitration.[15]
Formation of Multiple Isomers / Poor Regioselectivity 1. Competing Directing Effects: Multiple substituents on the quinoline ring may direct nitration to different positions.[15] 2. Protonation State: Under strongly acidic conditions, protonation of the quinoline nitrogen and/or activating groups like -NH₂ can alter the electronic properties and directing effects.[11] 3. Steric Hindrance: Bulky substituents may prevent nitration at adjacent positions, leading to substitution at less hindered sites.[15]1. Modify Reaction Temperature: Lowering the temperature can sometimes improve selectivity by favoring the product formed via the lowest activation energy pathway.[15] 2. Change the Nitrating Agent: Milder nitrating agents (e.g., nitric acid in acetic anhydride to form acetyl nitrate) may offer better selectivity for activated substrates.[15] 3. Use Protecting Groups: Protect activating groups like amines (as amides) or hydroxyls to moderate their directing effect and prevent side reactions. N-acetylation of 1,2,3,4-tetrahydroquinoline, for example, can lead to regioselective nitration at the 6-position.[16][17] 4. Employ a Directed Nitration Strategy: Use a methodology where a directing group controls the regioselectivity, such as the chelation-assisted C5-H nitration of 8-aminoquinoline amides.[12]
Over-nitration (e.g., Dinitration) 1. Highly Activated Substrate: The presence of strong electron-donating groups (e.g., -OH) makes the quinoline ring highly susceptible to multiple nitrations.[9] 2. Harsh Reaction Conditions: High temperatures, prolonged reaction times, or a large excess of the nitrating agent can promote a second nitration event.[15]1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) and monitor the reaction's progress carefully.[15] 2. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.1 equivalents) of the nitrating agent.[15] 3. Monitor the Reaction Closely: Use TLC or HPLC to track the consumption of the starting material and quench the reaction as soon as the desired mono-nitrated product is maximized.[15]
Violent or Uncontrollable Reaction 1. Exothermic Nature: The nitration of aromatic compounds is often highly exothermic. The Skraup synthesis, used to form the quinoline ring itself, is also known to be violent.[3]1. Slow Addition of Reagents: Add the nitrating agent dropwise and at a controlled rate. 2. Efficient Cooling: Use an ice bath or other cooling system to maintain the desired temperature throughout the addition. 3. Use Moderating Agents: In Skraup-type syntheses, agents like ferrous sulfate or boric acid can be added to make the reaction less violent.[3][18]

Data Presentation: Regioselectivity of Quinoline Nitration

Table 1: Isomer Distribution in the Nitration of Unsubstituted Quinoline

Nitrating AgentTemperature5-Nitroquinoline (%)8-Nitroquinoline (%)Other Isomers (%)Reference
HNO₃ / H₂SO₄0 °C52.347.7-[1]
HNO₃ / H₂SO₄95-100 °C40 - 6030 - 50Minor amounts of 3-, 6-, 7-nitroquinolines[19]

Table 2: Regioselectivity in the Nitration of Substituted Quinolines

Substituted QuinolineNitrating ConditionsMajor Product(s)CommentsReference
2-MethylquinolineMixed Acid2-Methyl-5-nitroquinoline & 2-Methyl-8-nitroquinolineMixture of isomers is typical, requiring separation.[13]
4-ChloroquinolineMixed Acid8-Nitro-4-chloroquinoline & 5-Nitro-4-chloroquinolineYield of the 5-nitro isomer is reported to be low (e.g., max 16%).[14]
8-HydroxyquinolineDilute HNO₃ (boiling)5,7-Dinitro-8-hydroxyquinolineThe strong activating effect of the -OH group leads directly to dinitration.[9]
Quinoline N-Oxidetert-Butyl nitrite (TBN)3-Nitroquinoline N-OxideMetal-free, radical nitration provides high regioselectivity for the C3 position.[8]
N-Acetyl-1,2,3,4-tetrahydroquinolineMixed AcidN-Acetyl-6-nitro-1,2,3,4-tetrahydroquinolineProtection of the nitrogen allows for selective nitration on the benzene ring, para to the nitrogen.[16]
8-PivalamidoquinolineFe(NO₃)₃·9H₂O5-Nitro-8-pivalamidoquinolineChelation-assistance directs mononitration to the C5 position.[12]
8-PivalamidoquinolineCuCl₂·2H₂O, Fe(NO₃)₃·9H₂O5,7-Dinitro-8-pivalamidoquinolineChanging the catalyst to CuCl₂ promotes bisnitration.[12]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Nitration of 4-Chloroquinoline This protocol is adapted from the methodology described for preparing nitro-4-chloroquinolines.[14]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled to -5°C, slowly add 2.32 g (34.2 mmol) of fuming nitric acid to 3 mL of concentrated sulfuric acid. Maintain the temperature at -5°C.

  • Substrate Addition: In a separate flask, dissolve 1.59 g (9.7 mmol) of 4-chloroquinoline in 9 mL of concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture, ensuring the temperature remains controlled.

  • Reaction: Allow the reaction to warm to 20°C and stir for 3 hours. The solution will typically turn red.

  • Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice with stirring. Adjust the pH to 12 with a sodium hydroxide solution to precipitate the product.

  • Isolation: Collect the yellow solid by suction filtration. Wash the solid thoroughly with water (3 x 100 mL) and allow it to dry. The resulting solid will be a mixture of 5-nitro- and 8-nitro-4-chloroquinoline, which can be separated by column chromatography.

Protocol 2: Regioselective C-3 Nitration of Quinoline N-Oxide This protocol is based on the metal-free nitration using tert-butyl nitrite.[8]

  • Reaction Setup: To a reaction tube, add quinoline N-oxide (0.2 mmol, 1.0 eq) and tert-butyl nitrite (TBN) (0.8 mmol, 4.0 eq).

  • Reaction: Heat the mixture at 120 °C for 12 hours in a sealed tube.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate eluent) to yield the 3-nitroquinoline N-oxide product.

Protocol 3: Regioselective C-6 Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline This protocol is adapted from a study on achieving total regioselectivity for nitration at the 6-position.[17]

  • Substrate Preparation: Synthesize N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline by reacting 1,2,3,4-tetrahydroquinoline with trifluoroacetic anhydride.

  • Reaction Setup: Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in trifluoroacetic acid. Cool the solution to -25 °C.

  • Nitrating Agent Addition: Add nitric acid (1.0 eq) dropwise to the solution, maintaining the temperature at -25 °C.

  • Reaction: Stir the mixture at -25 °C for 30 minutes.

  • Work-up: Carefully quench the reaction by pouring it into an ice-water mixture. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 6-nitro derivative with high regioselectivity.

Mandatory Visualizations

G cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HNO3_H2SO4 HNO₃ / H₂SO₄ Quinolinium Quinolinium Ion (Deactivated Pyridine Ring) Quinoline Quinoline Quinoline->Quinolinium Protonation Sigma_C5 σ-complex (C5) Quinolinium->Sigma_C5 Electrophilic Attack at C5 Sigma_C8 σ-complex (C8) Quinolinium->Sigma_C8 Electrophilic Attack at C8 5NQ 5-Nitroquinoline Sigma_C5->5NQ Deprotonation 8NQ 8-Nitroquinoline Sigma_C8->8NQ Deprotonation

Caption: Electrophilic nitration pathway of unsubstituted quinoline.

G start Poor Regioselectivity Observed (Mixture of Isomers) q1 Is the substrate highly activated (e.g., -OH, -NHR)? start->q1 sol1_yes Use milder conditions: - Lower temperature - Stoichiometric nitrating agent - Protect activating group q1->sol1_yes Yes sol1_no Is the substrate deactivated? q1->sol1_no No end Improved Regioselectivity sol1_yes->end sol2_yes Use forcing conditions: - Stronger nitrating agent - Higher temperature sol1_no->sol2_yes Yes sol2_no Consider alternative strategies: - Radical or Nucleophilic nitration - Directed nitration (e.g., chelation) sol1_no->sol2_no No sol2_yes->end sol2_no->end

Caption: Troubleshooting workflow for poor regioselectivity.

G Substituted_Quinoline Substituted Quinoline Electrophilic Electrophilic Nitration (e.g., HNO₃/H₂SO₄) Substituted_Quinoline->Electrophilic Radical Radical Nitration (e.g., TBN/TEMPO) Substituted_Quinoline->Radical Nucleophilic Nucleophilic Nitration (e.g., KNO₂/Ac₂O) Substituted_Quinoline->Nucleophilic Product_Benzene Products: 5-, 6-, 7-, 8-Nitro (Substitution on Benzene Ring) Electrophilic->Product_Benzene Default Pathway Product_Pyridine_C3 Product: 3-Nitro (Substitution on Pyridine Ring) Radical->Product_Pyridine_C3 Via Dearomatization Product_Pyridine_C2 Product: 2-Nitro (Substitution on Pyridine Ring) Nucleophilic->Product_Pyridine_C2 Via SₙAr

Caption: Regioselective outcomes based on nitration strategy.

References

stability of 6-Nitroquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Nitroquinoline under various reaction conditions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Exposure to strong acidic or basic conditions can potentially lead to degradation.

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the quinoline ring can be prone to oxidation.

  • Light: Like many aromatic compounds, this compound may be sensitive to photolytic degradation upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Solvent: The choice of solvent can impact the stability of the compound in solution.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1] For solutions, it is advisable to prepare them fresh and protect them from light. Storage of stock solutions at low temperatures (e.g., -20°C) may prolong stability, but freeze-thaw cycles should be minimized.[2][3]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation product analysis for this compound under various stress conditions is not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. The most probable degradation product is 6-aminoquinoline, formed via the reduction of the nitro group. Under enzymatic hypoxic conditions, 6-hydroxylaminoquinoline has been identified as an intermediate in the reduction to 6-aminoquinoline.[4] Oxidative conditions may lead to the formation of hydroxylated derivatives or ring-opened products. Under severe hydrolytic or photolytic stress, further degradation to smaller, unidentified molecules is possible.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in solution.
  • Possible Cause 1: Presence of reducing agents.

    • Troubleshooting: Ensure all reagents and solvents are free from reducing impurities. If the reaction involves a reducing agent for another functional group, consider protecting the nitro group or choosing a more selective reducing agent.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting: Conduct experiments in amber glassware or protect the reaction vessel from light. Minimize the exposure of solutions to ambient light.

  • Possible Cause 3: Inappropriate pH.

    • Troubleshooting: Buffer the reaction mixture to a neutral or mildly acidic pH if the experimental conditions permit. Avoid strongly acidic or basic conditions unless required for the reaction.

  • Possible Cause 4: Oxidative degradation.

    • Troubleshooting: Degas solvents to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low yield or formation of multiple byproducts during the reduction of this compound to 6-aminoquinoline.
  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting: Increase the reaction time or the amount of the reducing agent. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Over-reduction or side reactions.

    • Troubleshooting: Optimize the reaction temperature; lower temperatures may increase selectivity. Choose a milder reducing agent if over-reduction is suspected. For catalytic hydrogenation, ensure the catalyst is not poisoned and is used in the correct amount.

  • Possible Cause 3: Instability of the product (6-aminoquinoline).

    • Troubleshooting: 6-aminoquinoline can be susceptible to oxidation. Work up the reaction under an inert atmosphere and consider using antioxidants if necessary. Store the purified product under inert gas and protected from light.

Data Presentation: Stability of this compound under Forced Degradation Conditions (Hypothetical Data)

The following table summarizes the expected stability of this compound under typical forced degradation conditions. Note: This data is hypothetical and intended for illustrative purposes, as specific quantitative data for this compound is limited in published literature. The degradation percentages are estimates based on the general stability of nitroaromatic compounds.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)Potential Major Degradation Product(s)
Acidic Hydrolysis 1 M HCl80°C24 hours< 10%Minor hydrolysis products (structure not confirmed)
Basic Hydrolysis 1 M NaOH80°C24 hours< 10%Minor hydrolysis products (structure not confirmed)
Oxidation 3% H₂O₂Room Temp24 hours10 - 20%Oxidized quinoline derivatives, N-oxides
Reduction NaBH₄ / Pd-C, H₂Room TempVaries> 90%6-Aminoquinoline, 6-Hydroxylaminoquinoline
Photolytic UV light (254 nm/365 nm)Room Temp24 hours5 - 15%Photodegradation products (structure not confirmed)
Thermal 105°C48 hours< 5%Thermally induced byproducts

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Reductive Degradation: To a solution of this compound in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., NaBH₄ or catalytic amount of Pd/C under H₂ atmosphere). Stir at room temperature and monitor the reaction.

    • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Also, a solution can be heated at a suitable temperature (e.g., 80°C) for 24 hours.

  • Sample Analysis: After the specified duration, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and identify any degradation products by comparing their retention times with known standards or by using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be optimized to serve as a stability-indicating assay.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Reduction Reduction Stock_Solution->Reduction Photo Photolysis Stock_Solution->Photo Thermal Thermal Stock_Solution->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Reduction->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation_Profile Degradation Profile (% Degradation) HPLC->Degradation_Profile Pathway Identify Degradation Pathways LCMS->Pathway Degradation_Profile->Pathway

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways Nitroquinoline This compound Aminoquinoline 6-Aminoquinoline Nitroquinoline->Aminoquinoline Reduction Hydroxylaminoquinoline 6-Hydroxylaminoquinoline (Intermediate) Nitroquinoline->Hydroxylaminoquinoline Partial Reduction Oxidized_Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Nitroquinoline->Oxidized_Products Oxidation Hydrolysis_Products Minor Hydrolysis Products Nitroquinoline->Hydrolysis_Products Strong Acid/Base (minor pathway) Hydroxylaminoquinoline->Aminoquinoline Further Reduction

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Managing Skraup Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in quinoline synthesis via the Skraup reaction. The focus is on managing the reaction's notoriously violent and exothermic nature to ensure safety, improve product yield, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup reaction so exothermic and often violent?

A1: The Skraup synthesis is inherently energetic due to a series of highly exothermic steps. The primary cause is the rapid, acid-catalyzed dehydration of glycerol into acrolein.[1] This initial step, followed by the subsequent Michael addition of the aniline to acrolein, cyclization, and oxidation, releases a significant amount of heat.[1] If not properly controlled, this can lead to a dangerous runaway reaction.[2]

Q2: What is the purpose of adding a "moderator" to the reaction?

A2: A moderator is added to tame the violent nature of the Skraup synthesis. The most commonly used moderator is ferrous sulfate (FeSO₄), which is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period.[1][3] This prevents a sudden and violent release of energy, allowing for a smoother and more controlled reaction.[1][2] Other moderators like boric acid have also been reported to control the exotherm.[2][4]

Q3: What are the main safety precautions to take when performing a Skraup synthesis?

A3: Due to the reaction's violent potential, stringent safety measures are essential. Always conduct the reaction in a well-ventilated chemical fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[5][6] Careful temperature control is critical, and an ice bath should be readily available to manage the exotherm.[5][6] Reagents, particularly sulfuric acid, must be added slowly and in a controlled manner.[5] The reaction should never be left unattended.[7]

Troubleshooting Guide

Q1: My reaction started violently as soon as I added the sulfuric acid. What went wrong?

A1: This is a critical safety issue and typically indicates an incorrect order of reagent addition.[1][3] The moderator, ferrous sulfate, must be present and well-dispersed in the mixture of aniline and glycerol before the slow addition of concentrated sulfuric acid.[1][3] Adding the acid before the moderator can trigger an immediate and uncontrollable reaction.[1][3]

Q2: The reaction is boiling too vigorously, even after I've removed the external heat source. What should I do?

A2: The heat of the reaction itself is often sufficient to maintain boiling.[2] If the reaction becomes too vigorous, immediate cooling is necessary. You can assist the reflux condenser by applying a wet towel to the upper part of the flask.[1][3] If the reaction continues to be uncontrollable, the flask should be carefully cooled in an ice bath.[6]

Q3: I am getting a very low yield and a significant amount of black, intractable tar. How can I prevent this?

A3: Low yields and tar formation are common problems, often linked to improper temperature control and the polymerization of acrolein.[8]

  • Control Temperature: Excessively high temperatures can lead to the polymerization of acrolein, a primary cause of tar formation.[8] Avoid rapid or localized overheating by ensuring gradual heating and vigorous stirring.[2]

  • Use Moderators: Moderators like ferrous sulfate not only control the reaction's vigor but also help minimize tar formation.[8]

  • Ensure Anhydrous Conditions: The use of anhydrous glycerol is recommended, as water can interfere with the reaction and lower the yield.[2][3] "Dynamite" glycerol, which contains less than 0.5% water, is often specified for best results.[3]

Q4: My reaction mixture is too thick for the magnetic stirrer to be effective. What can I do?

A4: Inadequate stirring can create local hot spots, leading to decomposition and tarring. For the often viscous Skraup reaction mixture, a powerful overhead mechanical stirrer is highly recommended over a magnetic stir bar to ensure efficient and homogenous mixing.[2]

Q5: The reaction won't start, even with heating. What could be the issue?

A5: Several factors could prevent the reaction from initiating:

  • Insufficient Heating: The reaction may not have reached its activation temperature. Gentle, gradual heating is required to start the reaction.[2]

  • Reagent Quality: Ensure that the reagents, particularly the glycerol, are of sufficient purity and anhydrous.[2][3]

  • Scale: Smaller-scale reactions have a larger surface-area-to-volume ratio and may dissipate heat more quickly, requiring sustained external heating to initiate.[1]

Data Presentation

Table 1: Moderators and Oxidizing Agents in Skraup Synthesis

RoleCompoundFormulaPurpose & Notes
Moderator Ferrous sulfateFeSO₄Most common moderator. Smoothens the reaction by extending it over a longer period.[1][9]
Moderator Boric acidH₃BO₃Can be used to achieve a smoother reaction, though may result in slightly lower yields.[2][3][4]
Oxidizing Agent NitrobenzeneC₆H₅NO₂The archetypal oxidizing agent; also serves as a solvent.[9][10]
Oxidizing Agent Arsenic acid / Arsenic pentoxideH₃AsO₄ / As₂O₅Considered a better alternative to nitrobenzene as it results in a less violent reaction.[9][10][11] However, it is highly toxic.[6]
Oxidizing Agent IodineI₂Can be used in catalytic amounts in some modified procedures.[12][13]

Experimental Protocols

Safety-Focused Protocol for Skraup Quinoline Synthesis

Disclaimer: This protocol is a representative example and must be adapted based on the specific substrates and scale used. A thorough risk assessment must be conducted before any experiment.

  • Apparatus Setup:

    • In a large, three-necked round-bottom flask (at least 5-10 times the reaction volume), place a powerful overhead mechanical stirrer.

    • Fit the flask with a large-bore reflux condenser and a dropping funnel.[1][3]

    • Ensure a cooling bath (e.g., ice-water) is readily accessible.

  • Reagent Charging (Crucial Order):

    • To the flask, add the reagents in the following sequence:

      • Powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1][3]

      • Anhydrous glycerol.[1][3]

      • The aniline substrate.[1][3]

      • The oxidizing agent (e.g., nitrobenzene).[1][3]

    • Begin vigorous stirring to ensure the ferrous sulfate is evenly distributed and a homogenous mixture is formed before proceeding.[1][3]

  • Reaction Initiation and Execution:

    • Through the dropping funnel, begin the slow, dropwise addition of concentrated sulfuric acid to the well-stirred mixture.[1][14] Cooling may be required to control the initial exotherm.

    • After the acid addition is complete, gently heat the mixture using a heating mantle.[3]

    • As soon as the liquid begins to boil and the exothermic reaction initiates, remove the external heat source immediately .[2][3]

    • The heat of the reaction should sustain boiling for a period (e.g., 30-60 minutes).[2][3] Monitor the reaction closely. If it becomes too violent, apply external cooling.[1][6]

    • Once the initial vigorous boiling has subsided, reapply external heat to maintain a steady reflux for the specified time (typically 1-5 hours).[2][3]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture into a large beaker of ice water to dilute the acid.

    • Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., sodium hydroxide) while cooling in an ice bath. This step is also highly exothermic.

    • The crude quinoline product is typically isolated from the neutralized mixture by steam distillation.[14]

Mandatory Visualization

G Troubleshooting a Violent Skraup Reaction start Reaction is too violent check_heat Is external heat source on? start->check_heat remove_heat Remove heat source immediately check_heat->remove_heat Yes apply_cooling Apply external cooling (e.g., wet towel, ice bath) check_heat->apply_cooling No remove_heat->apply_cooling check_order Was the order of reagent addition correct? apply_cooling->check_order protocol_error Incorrect Protocol: Moderator (FeSO4) must be added before H2SO4. STOP and re-evaluate. check_order->protocol_error No monitor Monitor reaction closely check_order->monitor Yes proceed Proceed with caution monitor->proceed G General Experimental Workflow for Skraup Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Apparatus Setup: Flask, mechanical stirrer, reflux condenser charge Reagent Charging: 1. FeSO4 2. Glycerol 3. Aniline 4. Oxidant setup->charge add_acid Slowly add conc. H2SO4 with vigorous stirring charge->add_acid initiate Gently heat to initiate add_acid->initiate exotherm Remove heat source, allow exotherm to sustain boiling initiate->exotherm reflux Reapply heat and reflux to completion exotherm->reflux cool Cool reaction mixture reflux->cool dilute Dilute with ice water cool->dilute neutralize Neutralize with base (exothermic) dilute->neutralize isolate Isolate product via steam distillation neutralize->isolate

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroquinolines, a class of heterocyclic aromatic compounds, exhibit a wide spectrum of biological activities, ranging from potent carcinogenicity and mutagenicity to promising anticancer and antimicrobial properties. The position of the nitro group on the quinoline ring system is a critical determinant of these activities, profoundly influencing the molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of various nitroquinoline isomers, supported by experimental data, to aid researchers in understanding their structure-activity relationships and potential therapeutic applications.

Comparative Cytotoxicity of Nitroquinoline Derivatives

For instance, derivatives of 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated significant cytotoxicity. In a comparative study, Nitroxoline was found to be the most toxic among six tested 8-hydroxyquinoline analogues against a panel of human cancer cell lines, with IC50 values in the nanomolar range for some cell lines.[1] The order of efficacy in inhibiting Raji cell viability was: 8-hydroxy-5-nitroquinoline (NQ) > 5,7-dichloro-8-quinolinol (CCQ) > 8-hydroxyquinoline (8HQ) > clioquinol > 5-amino-8-quinolinol dihydrochloride (A8HQ) > 5-chloro-8-quinoline (CQ2) > 5,7-diiodo-8-hydroxyquinoline (IIQ).[1]

Similarly, studies on 7-methyl-8-nitroquinoline derivatives have shown potent cytotoxic activity against the Caco-2 human colorectal carcinoma cell line.[2]

Table 1: Comparative Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives [1]

CompoundRaji (B-cell lymphoma)HL-60 (Leukemia)DHL-4 (Lymphoma)Panc-1 (Pancreatic)A2780 (Ovarian)
8-Hydroxy-5-nitroquinoline (NQ)0.438 µM0.3 µM0.6 µM1.8 µM1.2 µM
Clioquinol2.8 µM1.5 µM2.5 µM5.5 µM4.5 µM
5,7-Diiodo-8-hydroxyquinoline (IIQ)>5.0 µM>5.0 µM>5.0 µM>5.0 µM>5.0 µM

Table 2: Cytotoxicity (IC50) of 7-Methyl-8-Nitroquinoline Derivatives against Caco-2 Cells [2]

CompoundIC50 (µM)
7-methyl-8-nitro-quinoline (C)1.87
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)0.93
8-nitro-7-quinolinecarbaldehyde (E)0.53
8-Amino-7-quinolinecarbaldehyde (F)1.14

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.

Mutagenicity Profile of Nitroquinoline Isomers

The mutagenic potential of nitroquinoline isomers is a significant aspect of their biological activity, with 4-nitroquinoline 1-oxide (4-NQO) being a well-established and potent mutagen. The Ames test, a bacterial reverse mutation assay, is commonly used to assess mutagenicity.

  • 4-Nitroquinoline 1-oxide (4-NQO): Widely recognized as a potent mutagen and carcinogen, 4-NQO induces both frameshift and base-pair substitution mutations in various strains of Salmonella typhimurium. Its mutagenicity is a result of its metabolic activation to a reactive intermediate that forms DNA adducts.

  • 8-Nitroquinoline: Has been shown to be mutagenic in the Ames test.[3]

  • Other Isomers: Comprehensive and comparative mutagenicity data for other nitroquinoline isomers (2-, 3-, 5-, 6-, and 7-nitroquinoline) is limited in the available scientific literature, representing a significant data gap.

DNA Binding and Adduct Formation

The interaction with DNA is a key mechanism underlying the biological effects of many nitroquinoline isomers, particularly their mutagenic and carcinogenic properties. This interaction often involves the formation of covalent DNA adducts after metabolic activation.

  • 4-Nitroquinoline 1-oxide (4-NQO): Following metabolic reduction of the nitro group, 4-NQO forms stable adducts with DNA, primarily at the N2 and C8 positions of guanine and the N6 position of adenine.[4] These adducts can lead to mutations if not repaired.

  • 3-Nitroquinoline Derivatives: The nitro group has been shown to be important for the covalent DNA binding of 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride under hypoxic conditions, likely through reduction of the nitro functionality.[5]

  • 5- and 6-Nitroquinoline: Platinum complexes of 5- and this compound have been shown to bind to DNA, with the 5-nitroquinoline complex exhibiting higher DNA binding than the this compound complex.[6]

  • Other Isomers: There is a lack of direct comparative studies on the DNA binding and adduct formation of the parent 2-, 7-, and 8-nitroquinoline isomers.

Signaling Pathways Modulated by Nitroquinoline Isomers

The diverse biological activities of nitroquinoline isomers are a consequence of their interaction with various cellular signaling pathways.

  • 5-Nitroquinoline Derivatives: 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to exert its anticancer effects by inducing the generation of reactive oxygen species (ROS).[1] It also appears to modulate the AMPK/mTOR signaling pathway.[7] The biological effects of 5-nitroquinoline are generally linked to the generation of ROS and nitric oxide (NO).[8]

  • 8-Nitroquinoline Derivatives: Novel 8-nitro quinoline-thiosemicarbazone analogues have been found to induce cell cycle arrest at the G1/S and G2/M phases and promote apoptosis through a ROS-mediated mitochondrial pathway.[9]

  • 2-Nitroquinoline: While specific pathways are not fully elucidated, related nitroquinoline compounds suggest that 2-nitroquinoline may induce apoptosis.[10]

Signaling_Pathways cluster_5NQ 5-Nitroquinoline Derivatives cluster_8NQ 8-Nitroquinoline Derivatives cluster_4NQO 4-Nitroquinoline 1-Oxide _5NQ 5-Nitroquinoline _5NQ_ROS ROS Generation _5NQ->_5NQ_ROS _5NQ_NO NO Signaling _5NQ->_5NQ_NO _5NQ_Apoptosis Apoptosis _5NQ_ROS->_5NQ_Apoptosis _5NQ_AMPK AMPK/mTOR Pathway _5NQ_AMPK->_5NQ_Apoptosis _8NQ 8-Nitroquinoline _8NQ_ROS ROS Generation _8NQ->_8NQ_ROS _8NQ_Cycle Cell Cycle Arrest (G1/S & G2/M) _8NQ->_8NQ_Cycle _8NQ_Mito Mitochondrial Dysfunction _8NQ_ROS->_8NQ_Mito _8NQ_Apoptosis Apoptosis _8NQ_Mito->_8NQ_Apoptosis _8NQ_Cycle->_8NQ_Apoptosis _4NQO 4-NQO _4NQO_Metabolism Metabolic Activation _4NQO->_4NQO_Metabolism _4NQO_Adducts DNA Adducts _4NQO_Metabolism->_4NQO_Adducts _4NQO_Damage DNA Damage Response _4NQO_Adducts->_4NQO_Damage _4NQO_Mutation Mutation _4NQO_Damage->_4NQO_Mutation

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitroquinoline isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with Nitroquinoline Isomers incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Ames Test for Mutagenicity

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Preparation: Grow the selected S. typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Test Mixture: In a test tube, combine the tester strain, the test compound at various concentrations, and, if metabolic activation is being assessed, an S9 fraction from rat liver.

  • Top Agar: Add molten top agar containing a trace amount of histidine to the test mixture.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on the test plates and compare to the number of spontaneous revertant colonies on control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenicity.

³²P-Postlabelling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

  • DNA Isolation: Isolate DNA from cells or tissues exposed to the nitroquinoline isomer.

  • DNA Digestion: Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducted ones.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatography: Separate the ³²P-labeled adducted nucleotides using thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the amount of DNA adducts.

Conclusion

The biological activity of nitroquinoline isomers is highly dependent on the position of the nitro group. While 4-NQO is a well-characterized mutagen and carcinogen, other isomers, particularly derivatives of 5- and 8-nitroquinoline, show promise as anticancer agents. Their mechanisms of action often involve the generation of reactive oxygen species, interaction with DNA, and modulation of key cellular signaling pathways. However, a significant gap exists in the literature regarding direct, comprehensive comparative studies of all parent nitroquinoline isomers. Further research is needed to fully elucidate the structure-activity relationships and to explore the therapeutic potential of the less-studied isomers. This guide provides a framework for researchers to understand the current landscape and to design future studies aimed at harnessing the diverse biological activities of this important class of compounds.

References

cytotoxicity comparison of 6-Nitroquinoline vs 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the isomeric placement of a single functional group can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of the cytotoxicity of two such isomers: 6-nitroquinoline and 8-nitroquinoline. While direct head-to-head quantitative cytotoxicity data from a single study is limited, a review of available literature, particularly on their carcinogenic potential and the mechanisms of related compounds, allows for a compelling comparative assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these compounds.

Comparative Biological Activity

CompoundBiological Effect in RatsImplied Cytotoxicity
This compound Induces focal hyperplasia of the forestomachLower
8-Nitroquinoline Induces forestomach tumors (carcinogenic)Higher

Note: This table summarizes findings from carcinogenicity studies. While not a direct measure of cytotoxicity in cancer cell lines, carcinogenicity is a long-term consequence of cellular damage and uncontrolled proliferation, often initiated by cytotoxic and genotoxic events.

The data strongly suggests that 8-nitroquinoline possesses a significantly higher level of biological activity, leading to carcinogenic transformation, whereas this compound's effects are limited to hyperplasia under similar study conditions. This indicates that 8-nitroquinoline is the more potent and, by extension, likely the more cytotoxic of the two isomers.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity and mechanism of action of nitroquinoline compounds.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and determine the IC50 of a compound.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and 8-nitroquinoline are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells with vehicle (DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Reactive Oxygen Species (ROS) Detection

This protocol describes the use of a fluorescent probe to detect intracellular ROS generation.

  • Cell Treatment: Cells are seeded in appropriate culture vessels and treated with this compound or 8-nitroquinoline at various concentrations for a defined period.

  • Probe Loading: The cells are then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C.

  • Analysis: After incubation, the cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Proposed Signaling Pathway for Cytotoxicity

Based on studies of related nitro-aromatic compounds and quinoline derivatives, a plausible mechanism of cytotoxicity for both this compound and 8-nitroquinoline involves the induction of oxidative stress and subsequent apoptosis. The difference in their potency likely stems from the differential ability of the isomers to participate in redox cycling and generate reactive oxygen species.

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Nitroquinoline Nitroquinoline Metabolic_Activation Metabolic Activation (Reductive Metabolism) Nitroquinoline->Metabolic_Activation Uptake ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Metabolic_Activation->ROS Generates Mitochondrial_Damage Mitochondrial Dysfunction ROS->Mitochondrial_Damage Induces Cytochrome_c Cytochrome c Mitochondrial_Damage->Cytochrome_c Release of Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of nitroquinoline-induced cytotoxicity.

Conclusion

While direct comparative IC50 values are not available, the existing evidence from carcinogenicity studies strongly suggests that 8-nitroquinoline is significantly more biologically active and likely more cytotoxic than this compound. The proposed mechanism of action for both isomers involves the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis, with the potency of this effect being dependent on the position of the nitro group. Further research is warranted to quantify the cytotoxic potencies of these two isomers in various cancer cell lines and to fully elucidate the specific molecular targets and pathways responsible for their differential activities.

Validating the Anticancer Activity of 6-Nitroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The introduction of a nitro group at the 6-position of the quinoline ring has been a strategy of interest in the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of 6-nitroquinoline derivatives, supported by experimental data from related compounds, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity of Nitro-Substituted Quinoline and Quinazoline Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Nitroquinazoline Derivatives
Compound 6cHCT-116 (Colon)0.09Gefitinib8.32
A549 (Lung)0.11Gefitinib8.42
Nitro-Fluoroquinolone Derivatives
NitroFQ 3cMCF7 (Breast)<50Cisplatin-
NitroFQ 3eT47D (Breast)<50Cisplatin-
PC3 (Prostate)<50Cisplatin-
8-Hydroxy-5-nitroquinoline
NQRaji (Lymphoma)0.438--

Note: The data for 6-nitroquinazoline and nitro-fluoroquinolone derivatives are included due to their structural similarity to 6-nitroquinolines and their demonstrated anticancer activity. The IC50 values provide a benchmark for the potency that might be expected from novel this compound analogs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of the anticancer activity of novel compounds. Below are the methodologies for three key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are dissolved in a solubilizing solution, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the this compound derivatives as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and can identify cell cycle arrest induced by the test compound.

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivatives and harvest as described previously.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting DNA histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathway Diagram

Many quinoline-based anticancer agents exert their effects by targeting key signaling pathways that regulate cell proliferation and survival.[1] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently implicated target.[2] Inhibition of EGFR can block downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Nitroquinoline This compound Derivative Nitroquinoline->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival mTOR->Survival

EGFR signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro validation of the anticancer activity of this compound derivatives.

Experimental_Workflow start Start: Synthesized This compound Derivatives cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Potent Compounds cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay Potent Compounds mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism cell_cycle_assay->mechanism end End: Validated Anticancer Activity mechanism->end

In vitro workflow for validating anticancer activity.

References

A Comparative Guide to the Synthetic Routes of 6-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinoline is a crucial scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Its synthesis is a pivotal step in the development of new pharmaceuticals. This guide provides a comparative analysis of the primary synthetic routes to 6-aminoquinoline, offering an objective look at their respective advantages and disadvantages. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

The two principal strategies for the synthesis of 6-aminoquinoline are the reduction of a nitro precursor, commonly prepared via the Skraup synthesis, and modern cross-coupling methodologies like the Buchwald-Hartwig amination. Each approach presents a unique set of considerations regarding yield, scalability, functional group tolerance, and reaction conditions.

Route 1: Reduction of 6-Nitroquinoline

This classical and widely utilized two-step approach first involves the synthesis of this compound, followed by its reduction to the desired 6-aminoquinoline.

Step 1: Synthesis of this compound via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a venerable method for quinoline synthesis.[1][2] It involves the reaction of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent.[1][2] To synthesize this compound, p-nitroaniline is the typical starting material. The reaction is known for being exothermic and requiring careful temperature control.[2]

Reaction Pathway: Skraup-Doebner-von Miller Synthesis of this compound

G p_nitroaniline p-Nitroaniline cyclization_intermediate Cyclization/ Dehydration/ Oxidation p_nitroaniline->cyclization_intermediate glycerol Glycerol h2so4 H₂SO₄ (conc.) intermediate Acrolein (from Glycerol dehydration) glycerol->intermediate H₂SO₄ oxidant Oxidizing Agent (e.g., p-chloroaniline) intermediate->cyclization_intermediate product This compound cyclization_intermediate->product

Caption: Skraup-Doebner-von Miller reaction for this compound synthesis.

Step 2: Reduction of this compound

The reduction of the nitro group at the 6-position is a straightforward and high-yielding transformation. Several reducing agents can be employed, with stannous chloride (SnCl₂) and catalytic hydrogenation being the most common.[3][4]

  • Stannous Chloride (SnCl₂): This method is effective and tolerant of various functional groups.[4]

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine) provides a clean reduction with high yields.[5]

Reaction Pathway: Reduction of this compound

G nitroquinoline This compound reducing_agent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) aminoquinoline 6-Aminoquinoline nitroquinoline->aminoquinoline Reduction

Caption: Reduction of this compound to 6-aminoquinoline.

Route 2: Buchwald-Hartwig Amination

A more contemporary approach to forming the C-N bond is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction offers a direct method to install the amino group onto a pre-functionalized quinoline ring, typically a 6-haloquinoline (e.g., 6-bromoquinoline).[7][8] This method is prized for its high efficiency and broad substrate scope.[6]

Reaction Pathway: Buchwald-Hartwig Amination for 6-Aminoquinoline Synthesis

G bromoquinoline 6-Bromoquinoline product 6-Aminoquinoline bromoquinoline->product amine_source Amine Source (e.g., NH₃ or equivalent) amine_source->product pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., Xantphos) base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination for the synthesis of 6-aminoquinoline.

Quantitative Data Comparison

ParameterRoute 1: Skraup Synthesis & ReductionRoute 2: Buchwald-Hartwig Amination
Starting Materials p-Nitroaniline, Glycerol6-Bromoquinoline, Amine source
Number of Steps 21
Overall Yield 50-65% (typical)[5]60-88%[8]
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Mild (lower temperatures)
Scalability Well-established for large scaleCan be challenging due to catalyst cost and sensitivity
Functional Group Tolerance Limited in Skraup stepGenerally high
Key Reagents H₂SO₄, oxidizing agents, reducing agentsPalladium catalyst, phosphine ligand, base

Experimental Protocols

Route 1: Synthesis of 6-Aminoquinoline via Reduction of this compound

Step 1: Synthesis of this compound (Skraup-Doebner-von Miller Reaction) [5]

  • In a three-necked flask equipped with a thermometer and a condenser, cautiously add concentrated sulfuric acid to glycerol while maintaining the temperature below 70°C.

  • To this mixture, add p-nitroaniline in portions, allowing the temperature to rise to 85°C for approximately 40 minutes.

  • An aqueous solution of iodine and potassium iodide is then added dropwise over 20 minutes.

  • The reaction mixture is slowly heated to 135°C and maintained for 4 hours.

  • After completion (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

  • The pH is adjusted to 3-4 with a saturated sodium hydroxide solution.

  • The precipitate is filtered, washed with water until neutral, and dried under vacuum to yield this compound. A typical yield is around 75%.[5]

Step 2: Reduction of this compound to 6-Aminoquinoline [5]

  • To a solution of this compound in ethanol, add 80% hydrazine hydrate and a catalytic amount of 10% Pd/C.

  • The mixture is heated under reflux for 6 hours.

  • After completion (monitored by TLC), the reaction mixture is cooled and filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • Purification by column chromatography (ethyl acetate/petroleum ether) yields 6-aminoquinoline as a light-yellow crystalline solid. A typical yield is around 71%.[5]

Route 2: Synthesis of 6-Aminoquinoline (Buchwald-Hartwig Amination)

Note: The following is a general procedure based on related Buchwald-Hartwig aminations of haloquinolines. Optimization may be required.[7][8]

  • To an oven-dried Schlenk tube, add 6-bromoquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • A solvent (e.g., toluene or dioxane) and an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide or ammonia bubbled through the solution) are added.

  • The reaction mixture is heated to a specified temperature (e.g., 80-110°C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 6-aminoquinoline.

Comparison and Conclusion

The choice between these synthetic routes depends heavily on the specific requirements of the research.

The Skraup synthesis followed by reduction is a cost-effective and scalable method, making it suitable for large-scale production. However, it involves harsh reaction conditions and may have limited tolerance for sensitive functional groups.

The Buchwald-Hartwig amination offers a more modern, efficient, and milder alternative. Its high functional group tolerance makes it particularly valuable for the synthesis of complex 6-aminoquinoline derivatives in the context of drug discovery and development. The primary drawbacks are the cost and potential toxicity of the palladium catalyst and ligands, which may require careful removal from the final product.

For researchers prioritizing high yield, mild conditions, and functional group compatibility, the Buchwald-Hartwig amination is often the superior choice. For large-scale, cost-sensitive syntheses where the starting materials are simple, the classical Skraup route remains a viable and industrially relevant option.

References

A Comparative Guide to the Reduction of 6-Nitroquinoline: Efficacy of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective reduction of the nitro group in 6-nitroquinoline to its corresponding amine is a critical transformation in the synthesis of various biologically active compounds. This guide provides an objective comparison of the efficacy of several common reducing agents for this conversion, supported by experimental data and detailed protocols.

The transformation of this compound to 6-aminoquinoline is a key step in the development of pharmaceuticals and molecular probes. The choice of reducing agent can significantly impact the reaction's yield, purity of the product, and compatibility with other functional groups. This comparison focuses on four widely used methods: Stannous Chloride (SnCl₂), Iron (Fe) in acidic medium, Catalytic Hydrogenation (H₂/Pd-C), and Hydrazine Hydrate with a catalyst.

Comparative Efficacy of Reducing Agents

The following table summarizes the performance of different reducing agents in the conversion of this compound or its close derivatives to the corresponding aminoquinoline. It is important to note that direct comparative studies on this compound are limited; therefore, data from closely related substrates are included to provide a broader perspective on the reactivity and efficiency of these reagents.

Reducing Agent/SystemSubstrateYield (%)Reaction TimeKey Considerations
SnCl₂·2H₂O / HCl 8-chloro-6-nitroquinoline90%Not SpecifiedEffective for substrates with sensitive groups like halogens.[1]
5-methoxy-6-nitroquinoline92%Not SpecifiedHigh yields for various substituted nitroquinolines.[1]
General Nitroquinolinesup to 86%Not SpecifiedA versatile and reliable method.[2][3]
Fe / HCl 8-chloro-6-nitroquinoline42%Not SpecifiedLower yield compared to SnCl₂ for this substrate.[1]
5-methoxy-6-nitroquinoline53%Not SpecifiedModerate yields observed.[1]
H₂ / Pd-C This compound71%6 hoursA common and effective method, though may not be suitable for substrates with functionalities susceptible to hydrogenolysis.[4]
8-chloro-6-nitroquinolineLow (dehalogenation)Not SpecifiedNot ideal for halogenated substrates due to dehalogenation.[1]
5-methoxy-6-nitroquinoline95%Not SpecifiedExcellent yield for this substrate.[1]
Hydrazine Hydrate / Pd-C This compound71%6 hoursAn alternative to using gaseous hydrogen.[4]

Key Findings:

  • Stannous chloride (SnCl₂·2H₂O) in acidic media demonstrates high efficacy and is particularly advantageous for the reduction of nitroquinolines bearing halogen substituents, where catalytic hydrogenation often leads to dehalogenation.[1]

  • Catalytic hydrogenation (H₂/Pd-C) provides excellent yields for certain substituted 6-nitroquinolines but is not suitable for substrates with functionalities sensitive to hydrogenolysis, such as halogens.[1]

  • Iron (Fe) in acidic medium offers a more cost-effective alternative, but the reported yields for substituted 6-nitroquinolines are generally lower than those obtained with SnCl₂ or catalytic hydrogenation.[1]

  • Hydrazine hydrate in the presence of a catalyst like Pd-C presents a viable alternative to catalytic hydrogenation using hydrogen gas, offering comparable yields.[4]

Experimental Protocols

Detailed methodologies for the reduction of this compound and its derivatives are provided below.

Reduction using Stannous Chloride (SnCl₂·2H₂O)

This protocol is a general method applicable to various nitroquinoline derivatives.[1][2]

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as methanol (MeOH).

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to a temperature above 50°C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This method is a classical approach for the reduction of aromatic nitro compounds.[1]

Procedure:

  • To a solution of the this compound derivative in a mixture of ethanol and water, add iron powder (typically 3-5 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl) to initiate the reaction.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.

  • Make the filtrate basic by adding an aqueous solution of sodium carbonate or ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the 6-aminoquinoline derivative.

Catalytic Hydrogenation using Palladium on Carbon (Pd-C)

This is a clean and efficient method, provided the substrate does not contain sensitive functional groups.[4]

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • For hydrogenation with hydrazine hydrate, add 80% hydrazine hydrate (2-3 equivalents) to the mixture.

  • For hydrogenation with H₂ gas, place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (or heat as necessary) for the specified time (e.g., 6 hours).

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography using a suitable eluent system (e.g., ethyl acetate-petroleum ether).

Visualizing the Reduction Pathways

The following diagrams illustrate the general workflow for the reduction of this compound and the logical relationship in selecting a suitable reducing agent.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product start This compound solvent Dissolve in Appropriate Solvent start->solvent reducing_agent Add Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) reaction Stir at Specified Temperature reducing_agent->reaction solvent->reducing_agent neutralization Neutralization/ Filtration reaction->neutralization extraction Extraction neutralization->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product 6-Aminoquinoline purification->product logical_relationship substrate This compound Derivative sensitive_groups Sensitive Functional Groups Present? (e.g., Halogens) substrate->sensitive_groups high_yield High Yield Required? sensitive_groups->high_yield No sncl2 Use SnCl₂/HCl sensitive_groups->sncl2 Yes cost_consideration Cost-Effectiveness a Priority? high_yield->cost_consideration No h2_pdc Use H₂/Pd-C high_yield->h2_pdc Yes fe_hcl Consider Fe/HCl cost_consideration->fe_hcl Yes alternative Consider Alternative Methods (e.g., Hydrazine/Pd-C) cost_consideration->alternative No

References

The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities.[1][2][3] Among its numerous derivatives, 6-nitroquinolines have emerged as a particularly promising class, demonstrating significant potential in anticancer and antimicrobial applications.[4][5] This guide provides a comparative analysis of 6-nitroquinoline analogues, presenting key experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The introduction of a nitro group at the 6-position of the quinoline ring, often in conjunction with other substitutions, has been shown to significantly enhance cytotoxic and antimicrobial activities. The following table summarizes the in vitro biological activities of selected this compound analogues from various studies.

Compound IDAnalogue ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC in µM)Reference
1 6,8-dibromo-5-nitroquinolineAntiproliferativeC6 (rat glioma)50.0[4]
AntiproliferativeHT29 (human colon cancer)26.2[4]
AntiproliferativeHeLa (human cervical cancer)24.1[4]
2 6-nitro-4-substituted quinazoline (6c)EGFR Inhibition--[6][7]
CytotoxicityHCT-116 (human colon cancer)Superior to Gefitinib[6][7]
CytotoxicityA549 (human lung cancer)Superior to Gefitinib[6][7]
3 8-hydroxy-6-nitroquinolineAntibacterialEscherichia coliNot specified[8][9]
AntibacterialStaphylococcus aureusNot specified[8][9]
AntibacterialMycobacterium smegmatisNot specified[8][9]
Enzyme InhibitionMethionine Aminopeptidases (MetAPs)-[8][9]
Enzyme InhibitionCathepsin B-[8][9]
4 6-nitroquinazolines (5d, 5f)TNF-α Production Inhibition--[10]
T-cell Proliferation Inhibition--[10]

Key Insights from the Data:

  • The presence of a nitro group at the 5-position of a 6,8-dibromoquinoline scaffold (Compound 1) confers significant antiproliferative activity against a range of cancer cell lines, whereas the parent 6,8-dibromoquinoline shows no inhibitory activity.[4] This highlights the critical role of the electron-withdrawing nitro group in enhancing cytotoxicity.

  • 6-nitro-4-substituted quinazoline derivatives, such as compound 6c, have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and superior cytotoxicity against colon and lung cancer cell lines when compared to the established EGFR inhibitor, gefitinib.[6][7]

  • The 8-hydroxy-6-nitroquinoline analogue (Compound 3) exhibits a diverse biological profile, including antibacterial activity and inhibition of key enzymes like methionine aminopeptidases and cathepsin B.[8][9]

  • Certain 6-nitroquinazolines (Compounds 5d and 5f) have shown dual-acting inhibitory effects on both TNF-alpha production and T-cell proliferation, suggesting their potential as anti-inflammatory agents.[10]

Experimental Protocols

The following are representative experimental protocols for assays commonly used to evaluate the biological activity of this compound analogues.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HT29, HeLa, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound analogues) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).

  • Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human EGFR kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The test compounds are pre-incubated with the EGFR enzyme in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an antibody specific for the phosphorylated substrate or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the kinase activity in the presence of the compound to the activity in a control well without the compound. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogues are mediated through their interaction with various cellular targets and signaling pathways.

One of the key mechanisms for the anticancer activity of some this compound derivatives is the inhibition of receptor tyrosine kinases, such as EGFR.[6][7] EGFR is a crucial regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit its downstream signaling cascade, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Nitroquinoline This compound Analogue Nitroquinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogues.

For some analogues, the mechanism of action is related to the generation of reactive oxygen species (ROS).[11][12][13] The nitro group can undergo bioreduction to form nitro radical anions, which can then be further reduced to nitroso and hydroxylamine intermediates. These species can redox cycle and generate superoxide radicals and other ROS, leading to oxidative stress, DNA damage, and ultimately, cell death.

ROS_Generation_Workflow cluster_workflow Proposed Mechanism of ROS Generation Nitroquinoline This compound NitroRadical Nitro Radical Anion Nitroquinoline->NitroRadical Bioreduction ROS Reactive Oxygen Species (ROS) NitroRadical->ROS Redox Cycling CellDeath Oxidative Stress & Cell Death ROS->CellDeath

Caption: Conceptual workflow for ROS-mediated cytotoxicity of this compound analogues.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the 6-nitro substitution is a key determinant of enhanced biological activity, particularly in the context of anticancer and antimicrobial applications. The ability of these analogues to target critical signaling pathways, such as the EGFR cascade, and to induce cytotoxicity through mechanisms like ROS generation, underscores their therapeutic potential. Further optimization of these analogues, guided by the comparative data and mechanistic insights presented in this guide, holds significant promise for the discovery of next-generation drugs with improved efficacy and selectivity.

References

A Comparative Spectroscopic Guide to 6-Nitroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-nitroquinoline and a selection of its derivatives. By presenting key experimental data from various analytical techniques, this document aims to serve as a valuable resource for the identification, characterization, and further development of these compounds in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, making their structural elucidation crucial for understanding their mechanism of action and for the design of new therapeutic agents.[1][2][3]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and two of its representative derivatives: 2-methyl-6-nitroquinoline and 8-hydroxy-6-nitroquinoline. These derivatives were chosen to illustrate the electronic effects of an electron-donating group (-CH₃) and a group capable of hydrogen bonding (-OH) on the spectroscopic properties of the this compound scaffold.

Table 1: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compound275, 301, 315Not Specified
2-Methyl-6-nitroquinolineData not available-
8-Hydroxy-6-nitroquinoline~453 (as nitrobenzoate derivative)Not Specified[4]

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(NO₂) asymmetricν(NO₂) symmetricν(C=N)Other Key Bands
This compound~1530~1340~1600Aromatic C-H stretching, C=C stretching[5]
2-Methyl-6-nitroquinolineData not availableData not availableData not availableData not available
8-Hydroxy-6-nitroquinoline~1534 (as nitrobenzoate derivative)~1375 (as nitrobenzoate derivative)~1601 (as nitrobenzoate derivative)O-H stretching (~3385)[4]

Table 3: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3H-4H-5H-7H-8Other ProtonsSolvent
This compound8.837.558.038.788.157.45CDCl₃[1]
2-Methyl-6-nitroquinoline-7.338.008.047.557.54CH₃: 2.52CDCl₃[2]
8-Hydroxy-6-nitroquinoline8.767.388.107.447.29-OH: ~8.34CDCl₃[6]

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther CarbonsSolvent
This compound151.2122.1136.5148.1129.5145.2124.3130.6147.8CDCl₃[7]
2-Methyl-6-nitroquinolineData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
8-Hydroxy-6-nitroquinolineData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound174128, 116, 101[5]
2-Methyl-6-nitroquinoline188Data not available
8-Hydroxy-6-nitroquinoline190Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

1. UV-Vis Spectroscopy UV-Vis spectra are typically recorded on a double-beam spectrophotometer.[8]

  • Sample Preparation: Solutions of the compounds are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are reported.

2. Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

4. Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Introduction: The sample is introduced into the ion source, where it is ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms interpretation Spectral Interpretation uv_vis->interpretation ir->interpretation nmr->interpretation ms->interpretation structure Structure Elucidation & Confirmation interpretation->structure comparison Comparison with Related Compounds structure->comparison G cluster_dev Drug Development Pipeline quinoline Quinoline Scaffold synthesis Synthesis of Quinoline Derivatives quinoline->synthesis screening Biological Screening (e.g., anticancer, antimicrobial) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

6-Nitroquinoline: A Comparative Guide to its Potential Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo anticancer effects of 6-Nitroquinoline are limited in publicly available literature. This guide provides a comparative analysis based on data from structurally related nitroquinoline and nitroquinazoline derivatives to infer the potential therapeutic activities and guide future research.

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. The introduction of a nitro group can significantly modulate the biological properties of these compounds. This guide explores the potential anticancer effects of this compound by comparing the performance of related nitroaromatic heterocyclic compounds, supported by experimental data and detailed protocols.

Comparative In Vitro Anticancer Activity

The cytotoxic effects of various nitroquinoline and nitroquinazoline derivatives have been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) is a key measure of a compound's potency. While specific IC50 values for this compound are not available, the data for analogous compounds provide a valuable benchmark.

Compound/DrugCancer Cell LineIC50 (µM)Reference
6-Nitro-4-substituted quinazoline (Compound 6c) HCT-116 (Colon)Not specified, but superior to gefitinib[1][2][3][4]
A549 (Lung)Not specified, but superior to gefitinib[1][2][3][4]
Gefitinib HCT-116 (Colon)Not specified[1][2][3][4]
A549 (Lung)Not specified[1][2][3][4]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. 8a MCF-7 (Breast)15.85 ± 3.32[5]
SW480 (Colon)17.85 ± 0.92[5]
MRC-5 (Normal)84.20 ± 1.72[5]
Erlotinib MCF-7 (Breast)>50[5]
6-Bromo-5-nitroquinoline HT29 (Colon)Lower than 5-Fluorouracil[6]
5,7-Dibromo-8-hydroxyquinoline C6 (Glioblastoma)6.7[6]
HeLa (Cervical)10.2[6]
HT29 (Colon)8.9[6]
Doxorubicin -Not specified[6]
Cisplatin -Not specified[6]

Note: Lower IC50 values indicate higher cytotoxic potency. The data for the 6-bromo-quinazoline derivative 8a shows selectivity, with a significantly higher IC50 value for the normal cell line (MRC-5) compared to the cancer cell lines, suggesting a potential therapeutic window.[5]

Potential Mechanisms of Action: Targeting Key Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting signaling pathways crucial for cancer cell proliferation and survival. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to inhibit key pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR signaling pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Nitroquinoline This compound (Potential Inhibitor) Nitroquinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

In Vivo Anticancer Activity: Insights from Animal Models

While specific in vivo data for this compound is not available, studies on other quinoline derivatives in xenograft animal models demonstrate their potential to inhibit tumor growth. These studies are crucial for evaluating the therapeutic efficacy and safety of new compounds.

CompoundAnimal ModelCancer TypeDosageEfficacyReference
Compound 91b1 Nude mice xenograft-50 mg/kg/day (i.p.)Significantly reduced tumor size[7][8]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a1) HepG2 xenograft mouse modelHepatocellular carcinoma--[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the anticancer effects of novel compounds.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

In Vivo Efficacy Study: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo antitumor activity of new drug candidates.[13][14][15][16]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[8][16]

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound) and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

Conclusion and Future Directions

While direct experimental evidence for the anticancer effects of this compound is currently lacking, the substantial body of research on related nitroquinoline and nitroquinazoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that the nitro-substituted quinoline scaffold is a promising pharmacophore for the development of novel anticancer drugs.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to determine its specific cytotoxic profile, mechanism of action, and therapeutic potential. The experimental protocols and comparative data provided herein offer a solid framework for such investigations, paving the way for the potential discovery of a new class of anticancer agents.

References

A Comparative Analysis of 6-Nitroquinoline and Other Hypoxia Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of hypoxia in tissues is critical for understanding disease progression and developing targeted therapies. This guide provides a comprehensive comparative analysis of 6-Nitroquinoline and other widely used hypoxia probes, including Pimonidazole, [¹⁸F]FMISO, and EF5. The performance of these probes is evaluated based on their mechanism of action, imaging modality, and key experimental data, offering a valuable resource for selecting the most appropriate tool for your research needs.

Hypoxia, a condition of low oxygen concentration, is a hallmark of various pathological conditions, including solid tumors, ischemia, and inflammatory diseases. The development of reliable methods to detect and measure hypoxia is crucial for both basic research and clinical applications. A variety of molecular probes have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of this compound, a fluorescent probe, against the more established hypoxia markers: Pimonidazole, [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), and EF5.

Mechanism of Action: The Role of Nitroreductases

The majority of these hypoxia probes, including this compound, Pimonidazole, [¹⁸F]FMISO, and EF5, are nitroaromatic compounds. Their selectivity for hypoxic tissues stems from their bioreductive activation by cellular nitroreductases. Under normoxic conditions, the initial one-electron reduction of the nitro group is a reversible process, as molecular oxygen readily reoxidizes the resulting radical anion. However, in the low-oxygen environment of hypoxic cells, the radical anion undergoes further reduction, leading to the formation of reactive intermediates. These intermediates can then covalently bind to intracellular macromolecules, such as proteins and peptides, effectively trapping the probe within the hypoxic cell. This accumulation of the probe or its metabolites provides the basis for their detection.

For this compound, this reductive metabolism under hypoxic conditions leads to the formation of fluorescent products, enabling its detection through fluorescence microscopy[1][2]. Similarly, the adducts formed by Pimonidazole and EF5 are typically detected using specific antibodies in immunohistochemical or immunofluorescent assays[3][4]. [¹⁸F]FMISO, being a radiolabeled probe, is detected through Positron Emission Tomography (PET), allowing for non-invasive in vivo imaging of hypoxic regions[5][6].

Performance Comparison of Hypoxia Probes

The selection of an appropriate hypoxia probe depends on several factors, including the experimental model (in vitro, in vivo), the desired imaging modality, and the specific research question. The following tables provide a summary of the key performance characteristics of this compound, Pimonidazole, [¹⁸F]FMISO, and EF5 based on available experimental data.

Probe Imaging Modality Activation pO₂ Level Detection Method Key Advantages Key Limitations
This compound Fluorescence MicroscopyNot explicitly quantifiedDirect fluorescence of metabolic productsDirect "light-up" signal without antibodiesLimited in vivo data; potential for complex metabolic products[1][7]
Pimonidazole Immunohistochemistry (IHC), Immunofluorescence (IF), PET ([¹⁸F]PIMO)< 10 mmHg (1.3%)[8][9]Antibody-based detection of adductsWell-established; extensive literature; versatile for ex vivo analysisRequires tissue fixation and sectioning; indirect detection
[¹⁸F]FMISO Positron Emission Tomography (PET)< 10 mmHg[10][11]Radiodetection of trapped tracerNon-invasive; quantitative in vivo imaging; clinically usedSlow clearance from normoxic tissues; requires cyclotron and radiochemistry facilities
EF5 Immunohistochemistry (IHC), Immunofluorescence (IF), PET ([¹⁸F]EF5)Oxygen-dependent bindingAntibody-based detection of adductsGood correlation with pO₂ levels; can be used for quantitative analysisRequires tissue fixation and sectioning; indirect detection
Probe In Vivo Half-Life Reported Toxicity Typical In Vivo Dose
This compound Data not availablePotential cytotoxicity needs further investigation[12]Not established for in vivo imaging
Pimonidazole ~30 minutes (mice)[13], ~5 hours (humans)[14]LD50 in mice: 728 mg/kg; low toxicity at imaging doses[14]60 mg/kg (mice)[3]
[¹⁸F]FMISO Slow clearance from normoxic tissue[15]No significant toxicity at tracer doses used for imaging[16]~370 MBq (humans)[16]
EF5 ~11.7 hours (humans)[17]No toxicity observed at doses used for hypoxia detection[17]10 mg/kg (mice)

Signaling Pathways and Experimental Workflows

To aid in the understanding of how these probes function and how they are utilized in a research setting, the following diagrams illustrate their activation pathways and typical experimental workflows.

Hypoxia Probe Activation Pathway

The following diagram illustrates the general mechanism of reductive activation shared by nitroaromatic hypoxia probes.

HypoxiaProbeActivation General Activation Pathway of Nitroaromatic Hypoxia Probes cluster_conditions Cellular Oxygen Level Probe Nitroaromatic Probe (e.g., this compound, Pimonidazole) Radical Nitro Radical Anion Probe->Radical Nitroreductase + e⁻ Radical->Probe O₂ (Reoxidation) Normoxia Normoxia (High O₂) Hypoxia Hypoxia (Low O₂) ReactiveIntermediate Reactive Intermediates (Nitroso, Hydroxylamino) Radical->ReactiveIntermediate + e⁻, + H⁺ TrappedAdduct Trapped Adducts ReactiveIntermediate->TrappedAdduct Covalent Bonding FluorescentProduct Fluorescent Product (for this compound) ReactiveIntermediate->FluorescentProduct Macromolecule Cellular Macromolecules (Proteins, Thiols) Detection Detection TrappedAdduct->Detection FluorescentProduct->Detection

Caption: General activation pathway of nitroaromatic hypoxia probes.

Experimental Workflow for Hypoxia Detection

This diagram outlines the typical experimental steps involved in detecting hypoxia using either fluorescent probes like this compound or antibody-based methods for probes like Pimonidazole and EF5.

HypoxiaDetectionWorkflow Experimental Workflow for Hypoxia Detection cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment cluster_detection Detection AnimalModel Tumor-bearing Animal Model ProbeAdmin Administer Hypoxia Probe AnimalModel->ProbeAdmin Circulation Allow Probe Circulation and Accumulation ProbeAdmin->Circulation TissueHarvest Harvest and Process Tissue Circulation->TissueHarvest Staining Immunostaining (for Pimonidazole/EF5) TissueHarvest->Staining CellCulture Cell Culture InduceHypoxia Induce Hypoxia (e.g., 1% O₂) CellCulture->InduceHypoxia AddProbe Add Hypoxia Probe InduceHypoxia->AddProbe Incubate Incubate AddProbe->Incubate Fixation Cell Fixation Incubate->Fixation Fixation->Staining note_6NQ For this compound, direct fluorescence imaging can be performed after incubation/tissue processing. Microscopy Fluorescence Microscopy Staining->Microscopy ImageAnalysis Image Analysis and Quantification Microscopy->ImageAnalysis

References

Assessing the Specificity of 6-Nitroquinoline as a Fluorescent Marker for Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The detection and imaging of hypoxic regions in biological systems are of paramount importance in various fields of research, particularly in oncology and drug development. Hypoxia, a condition of low oxygen concentration, is a hallmark of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapies. Fluorescent markers that can selectively identify hypoxic cells are invaluable tools for studying these phenomena. This guide provides a comprehensive assessment of 6-Nitroquinoline as a pro-fluorescent marker for hypoxia, comparing its performance with other established alternatives and providing detailed experimental protocols and data to aid in the selection of the most suitable tool for your research needs.

Principle of this compound as a Hypoxia-Selective Probe

This compound is not inherently fluorescent. Instead, it acts as a "pro-fluorophore" or a fluorogenic probe. Its utility as a hypoxia marker lies in its selective enzymatic reduction under low-oxygen conditions to the highly fluorescent molecule, 6-Aminoquinoline. This conversion is primarily mediated by one-electron reductases, such as xanthine oxidase, which are often overexpressed in hypoxic tumor cells.[1] Under normal oxygen levels (normoxia), the reduction of this compound is inhibited, rendering it non-fluorescent. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a specific indicator of a hypoxic state.

The enzymatic reduction of this compound to 6-Aminoquinoline is a multi-step process. The nitro group of this compound is sequentially reduced to nitroso, hydroxylamino, and finally, the amino group. The final product, 6-Aminoquinoline, is a stable fluorophore with a significant Stokes shift, which is advantageous for fluorescence imaging as it minimizes self-quenching and improves signal detection.[1]

Performance Comparison of 6-Aminoquinoline with Alternative Hypoxia Probes

The selection of a fluorescent probe for hypoxia detection depends on several key photophysical and biological parameters. The following table provides a comparative overview of 6-Aminoquinoline (the fluorescent product of this compound) and other commonly used fluorescent probes for hypoxia.

Feature6-Aminoquinoline (from this compound)Image-iT™ Green Hypoxia ReagentBioTracker 520 Green Hypoxia DyeResorufin-based Probes (e.g., MeIQ-Resorufin)
Activation Mechanism Enzymatic reduction of a nitro group by reductases (e.g., xanthine oxidase) under hypoxia.[1]Becomes fluorescent as oxygen levels decrease below 5%.[1]Fluorescent intensity increases as oxygen concentration decreases.Enzymatic reduction of a nitro or quinone group under hypoxia.[2]
Excitation Max (λex) ~325 nm~488 nm[1]~488 nm~550 nm[2]
Emission Max (λem) ~530 nm[1]~520 nm[1]~520 nm~585 nm[2]
Quantum Yield (Φ) Not explicitly reported for 6-Aminoquinoline; Quinoline derivatives range from ~0.12–0.85.[3]Not specifiedNot specifiedLow for the pro-probe (~0.04), with a ~100-fold increase upon activation.[4]
Stokes Shift ~205 nm[1]~32 nm~32 nm~35 nm
Photostability Data not readily available. Rhodamine dyes, a common fluorophore class, are known for good photostability.[5][6]Data not specified.Data not specified.Data not specified.
Key Advantages High specificity due to enzymatic activation, large Stokes shift.Commercially available, fixable, and can detect hypoxia at <5% O2.[1]Suitable for live-cell imaging and flow cytometry."Turn-on" fluorescence with high signal enhancement.[4]
Limitations Requires endogenous enzyme activity, potential for off-target reduction.Spectral overlap with common green fluorophores.Limited spectral separation from excitation.Requires specific reductase activity.

Experimental Protocols

In Vitro Enzymatic Conversion of this compound

This protocol describes the cell-free enzymatic conversion of this compound to 6-Aminoquinoline under hypoxic conditions, which is useful for validating the probe's mechanism of action.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • Sodium phosphate buffer (pH 7.4)

  • Dimethylformamide (DMF)

  • HPLC grade water

  • Nitrogen gas source

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in DMF (e.g., 50 mM).

  • In a reaction vessel, combine xanthine, xanthine oxidase, and sodium phosphate buffer.

  • To induce hypoxia, gently bubble nitrogen gas through the reaction mixture for a defined period (e.g., 15-30 minutes) to remove dissolved oxygen.

  • Initiate the reaction by adding the this compound stock solution to the hypoxic reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Analyze the fluorescence of the aliquots using a spectrofluorometer, with excitation at approximately 325 nm and emission scanning from 400 nm to 600 nm. An emission peak around 530 nm indicates the formation of 6-Aminoquinoline.

  • As a control, run a parallel reaction under normoxic conditions (without nitrogen bubbling) to confirm the hypoxia-selective activation.

Cellular Imaging of Hypoxia using this compound

This protocol outlines the steps for using this compound to visualize hypoxic cells in culture.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Hypoxia chamber or a chemical inducer of hypoxia (e.g., Cobalt Chloride, CoCl₂)

  • Fluorescence microscope with appropriate filter sets (DAPI/FITC/TRITC)

  • Live-cell imaging solution

Procedure:

  • Cell Seeding: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Induction of Hypoxia:

    • Hypoxia Chamber: Place the cell culture dish in a hypoxia chamber and equilibrate to the desired low oxygen concentration (e.g., 1% O₂) for a specific duration (e.g., 4-24 hours).

    • Chemical Induction: Alternatively, treat the cells with a chemical inducer of hypoxia, such as CoCl₂ (e.g., 100-150 µM), for a defined period.[7]

  • Probe Loading: Prepare a working solution of this compound in a serum-free medium or live-cell imaging solution. The optimal concentration should be determined empirically but can start in the low micromolar range.

  • Remove the culture medium from the cells and add the this compound loading solution.

  • Incubate the cells with the probe for a suitable duration (e.g., 30-60 minutes) under hypoxic conditions.

  • Washing: Gently wash the cells with a pre-warmed live-cell imaging solution to remove the excess probe.

  • Fluorescence Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 325 nm (if available) or a standard DAPI filter set, and detect the emission around 530 nm (typically in the green channel).

  • Controls:

    • Normoxic Control: Perform the same procedure on cells cultured under normoxic conditions (21% O₂) to demonstrate the hypoxia-selective fluorescence.

    • Unstained Control: Image unstained cells under both normoxic and hypoxic conditions to assess background autofluorescence.

Mandatory Visualizations

Enzymatic Conversion of this compound

G cluster_0 Hypoxic Environment cluster_1 Properties This compound This compound Nitrosoquinoline Nitrosoquinoline This compound->Nitrosoquinoline One-electron reductases (e.g., Xanthine Oxidase) Non-fluorescent Non-fluorescent This compound->Non-fluorescent 6-Hydroxylaminoquinoline 6-Hydroxylaminoquinoline Nitrosoquinoline->6-Hydroxylaminoquinoline Reduction 6-Aminoquinoline 6-Aminoquinoline 6-Hydroxylaminoquinoline->6-Aminoquinoline Reduction Fluorescent Fluorescent 6-Aminoquinoline->Fluorescent G Start Start Seed Cells Seed Cells Start->Seed Cells Induce Hypoxia Induce Hypoxia Seed Cells->Induce Hypoxia Load this compound Load this compound Induce Hypoxia->Load this compound Incubate Incubate Load this compound->Incubate Wash Wash Incubate->Wash Fluorescence Microscopy Fluorescence Microscopy Wash->Fluorescence Microscopy Analyze Data Analyze Data Fluorescence Microscopy->Analyze Data End End Analyze Data->End

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 6-Nitroquinoline, a compound utilized in various research applications, requires meticulous handling and disposal due to its potential hazards. Adherence to proper disposal protocols is not only a regulatory requirement but a critical practice to mitigate risks to personnel and the ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1] Therefore, all handling and disposal activities must be conducted with strict adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]

  • Body Protection: A lab coat and closed-toe shoes.[3]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][5][6] It is crucial not to dispose of this compound down the drain or in general waste .[7][8] The following protocol outlines the necessary steps for preparing this compound waste for collection by a certified waste management service.

1. Waste Identification and Segregation:

  • Characterize the waste: this compound waste should be classified as a hazardous chemical waste, potentially carcinogenic.[1][6]

  • Segregate the waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][9] Keep halogenated and non-halogenated solvent wastes separate.[10]

2. Waste Collection and Container Management:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.[8]

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and leak-proof container. Ensure the container material is compatible with the solvent used.[4][8] For instance, do not store strong acids in plastic bottles or hydrofluoric acid in glass bottles.[4]

  • Container Condition: Containers must have tightly fitting caps and be kept closed at all times except when waste is being added.[4][11] Funnels should not be left in the container opening.[4] The container should have at least one inch of headroom to allow for expansion.[11]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[11]

  • The full chemical name, "this compound," must be written out; do not use abbreviations or chemical formulas.[4][10]

  • List all components of the waste, including solvents and their approximate concentrations.[8][10][11]

  • Indicate the date when the waste was first added to the container.[8]

4. Storage (Satellite Accumulation Area):

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[7][11]

  • The SAA should be a well-ventilated area, away from sources of ignition, and separate from incompatible chemicals.[8]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[10][12]

  • A maximum of 55 gallons of hazardous waste and one quart of acutely toxic chemical waste may be stored in an SAA.[7]

5. Decontamination of Labware:

  • Any labware that has come into contact with this compound (e.g., beakers, spatulas) must be decontaminated.[3]

  • Triple-rinse the empty containers or labware with a suitable solvent (e.g., acetone, ethanol).[4][9]

  • Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.[3][4][9]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for pickup.[7][8]

  • Provide them with a complete and accurate description of the waste.[8]

  • Follow their specific instructions for packaging and transportation.[8]

Quantitative Data Summary

For the safe management of chemical waste in a laboratory setting, certain quantitative limits and guidelines are established by regulatory bodies and institutional policies.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste.[7]
Acutely Toxic Waste (P-list) SAA Limit A maximum of one quart of liquid or one kilogram of solid.[7]
pH for Aqueous Waste Drain Disposal pH must be between 5.0 and 12.5 for drain disposal (Note: This is a general guideline and does not apply to this compound, which must not be drain disposed).[11]
Container Headroom Leave at least one inch of headroom in liquid waste containers to allow for expansion.[11]
SAA Storage Time Limit Partially filled, labeled containers may remain in an SAA for up to one year.[11]
Full Container Removal Full containers must be removed from the SAA within three days.[11]

This compound Disposal Workflow

The logical flow of the disposal process, from initial handling to final removal, is critical for ensuring safety and compliance.

G This compound Disposal Workflow A Step 1: Hazard Assessment & PPE B Step 2: Waste Segregation (Solid vs. Liquid, Incompatibles) A->B C Step 3: Waste Collection (Properly sealed & compatible container) B->C D Step 4: Labeling ('Hazardous Waste', full chemical name, date) C->D E Step 5: Storage in SAA (Designated, ventilated, secondary containment) D->E F Step 6: Decontamination of Labware (Triple rinse, collect rinsate) E->F G Step 7: Arrange for Professional Disposal (Contact EHS or certified vendor) F->G

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Nitroquinoline. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is a compound that is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1][2][3] Therefore, all handling and disposal procedures must be conducted with the utmost care.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., Nitrile)Air-purifying respirator with a P3 (EN 143) or N95 (US) particulate filter.[1][4] For higher exposure potential, a powered air-purifying respirator (PAPR) is recommended.Lab coat, closed-toe shoes
Preparing Solutions Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., Nitrile)Work within a certified chemical fume hood to minimize inhalation exposure.Lab coat, closed-toe shoes
Conducting Reactions Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., Nitrile)Work within a certified chemical fume hood.Lab coat, closed-toe shoes
Handling Waste Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., Nitrile)Work within a certified chemical fume hood.Lab coat, closed-toe shoes
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., thicker nitrile or butyl rubber)Air-purifying respirator with organic vapor/particulate combination cartridges, or a self-contained breathing apparatus (SCBA) for large spills.Chemical-resistant suit or apron over a lab coat, closed-toe shoes

Experimental Protocol: Safe Handling of this compound

1. Engineering Controls:

  • All work involving this compound, including weighing, solution preparation, and reactions, must be conducted within a certified chemical fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Don all required PPE as specified in the table above before handling the compound.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

3. Weighing and Transfer:

  • Perform weighing of solid this compound within a fume hood or a ventilated balance enclosure.

  • Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Carefully transfer the solid to the reaction vessel using a spatula.

4. Solution Preparation:

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure the setup is secure within the fume hood.

5. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a locked cabinet or an area with restricted access.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container for "Halogenated Organic Waste".
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed hazardous waste container for "Halogenated Organic Liquid Waste". Do not pour down the drain.[7]
Contaminated Labware (e.g., glassware, spatulas) Decontaminate by triple-rinsing with a suitable organic solvent (e.g., acetone, ethanol). Collect the rinsate as halogenated liquid waste.[5] After decontamination, glassware can be washed for reuse. Disposable items should be placed in the solid hazardous waste container.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.[7]

Waste Segregation and Storage:

  • Never mix this compound waste with other waste streams.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Emergency Procedures

Spill Cleanup:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear appropriate PPE for spill cleanup as detailed in the PPE table.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover with a plastic sheet to minimize dust.

  • Absorb/Collect:

    • Liquids: Absorb the spill with an inert material and place it in a labeled hazardous waste container.

    • Solids: Carefully sweep the material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the appropriate environmental health and safety (EHS) personnel.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Visual Workflow Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh & Transfer Solid Work_in_Hood->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate_Glassware Decontaminate Glassware Conduct_Reaction->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

SpillResponseWorkflow Spill_Occurs Spill Occurs Evacuate_Alert Evacuate & Alert Spill_Occurs->Evacuate_Alert Don_PPE Don Spill Response PPE Evacuate_Alert->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Collect_Waste Collect Waste Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Emergency Protocol for this compound Spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.